Product packaging for Viloxazine Hydrochloride(Cat. No.:CAS No. 35604-67-2)

Viloxazine Hydrochloride

Cat. No.: B134214
CAS No.: 35604-67-2
M. Wt: 273.75 g/mol
InChI Key: HJOCKFVCMLCPTP-UHFFFAOYSA-N
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Description

Viloxazine hydrochloride (CAS 35604-67-2) is a morpholine derivative acting as a selective norepinephrine reuptake inhibitor (NRI). Originally developed and used for decades as an antidepressant, it has been repurposed and gained FDA approval for attention-deficit hyperactivity disorder (ADHD) in its extended-release form. Its molecular formula is C13H20ClNO3, with a molecular weight of 273.75 g/mol. It presents as a white to beige powder. The compound's primary research value lies in its complex mechanism of action, which extends beyond norepinephrine transporter (NET) inhibition to include serotonergic modulation. This compound acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2B receptors. This serotonin-norepinephrine modulating activity makes it a valuable tool for studying monoaminergic systems in neuropsychiatric disorders. Research indicates its (S)-stereoisomer possesses significantly greater pharmacological activity than its (R)-isomer. This compound is a key compound for in vitro and in vivo studies investigating novel treatments for ADHD, depression, and other central nervous system conditions. Its well-documented pharmacokinetic profile, including metabolism via CYP2D6 and glucuronidation (UGT1A9, UGT2B15), also makes it relevant for drug metabolism and drug-drug interaction studies. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClNO3 B134214 Viloxazine Hydrochloride CAS No. 35604-67-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOCKFVCMLCPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

46817-91-8 (Parent)
Record name Viloxazine hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID8057722
Record name Viloxazine hydrochloride
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Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35604-67-2
Record name Viloxazine hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viloxazine hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viloxazine hydrochloride
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Record name 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride
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Record name VILOXAZINE HYDROCHLORIDE
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Foundational & Exploratory

Viloxazine Hydrochloride: A Technical Guide to its Mechanism of Action for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Profile of a Serotonin (B10506) Norepinephrine (B1679862) Modulating Agent

Viloxazine (B1201356) hydrochloride, a morpholine (B109124) derivative, has a rich history, initially developed as an antidepressant and more recently repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] This guide provides a comprehensive technical overview of its mechanism of action, tailored for researchers, scientists, and drug development professionals. While historically classified as a selective norepinephrine reuptake inhibitor (NRI), recent studies have unveiled a more complex and multifaceted pharmacological profile, now characterizing it as a serotonin norepinephrine modulating agent (SNMA).[3][4]

Core Pharmacodynamics: A Dual Action on Noradrenergic and Serotonergic Systems

Viloxazine's therapeutic effects are primarily attributed to its dual action on the norepinephrine and serotonin systems.[5] It acts as a selective norepinephrine reuptake inhibitor and demonstrates significant activity at specific serotonin receptors.[4][6]

Norepinephrine Reuptake Inhibition

The foundational mechanism of viloxazine is its inhibition of the norepinephrine transporter (NET), which blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration.[1][5] This enhanced noradrenergic neurotransmission in brain regions like the prefrontal cortex is believed to contribute to improvements in attention and executive function.[7]

Serotonergic Modulation

More recent research has illuminated viloxazine's significant interactions with the serotonin system, distinguishing it from traditional NRIs like atomoxetine.[3][4] It exhibits:

  • 5-HT₂B Receptor Antagonism: Viloxazine acts as an antagonist at serotonin 5-HT₂B receptors.[2][4]

  • 5-HT₂C Receptor Agonism: Conversely, it functions as an agonist at serotonin 5-HT₂C receptors.[2][4]

This modulation of serotonergic pathways, in conjunction with its effects on norepinephrine, is thought to play a crucial role in its therapeutic efficacy, potentially by influencing downstream dopamine (B1211576) release in the prefrontal cortex and suppressing hyperactive behavior.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of viloxazine hydrochloride.

Table 1: Monoamine Transporter and Receptor Binding Affinities

TargetSpeciesKᵢ (nM)Kₑ (nM)IC₅₀ (µM)EC₅₀ (µM)Eₘₐₓ (%)Reference
Norepinephrine Transporter (NET)Human155 - 630-0.26--[6][8]
Serotonin Transporter (SERT)Human17,300-257--[6][9]
Dopamine Transporter (DAT)Human>100,000->100--[6][8]
5-HT₂B ReceptorHuman3,9004.227.0--[4][6][9]
5-HT₂C ReceptorHuman6,400--32.078.6[4][6][9]
5-HT₇ ReceptorHuman-->100-52% inhibition at 100 µM[4]
α₁₋-Adrenergic ReceptorHuman----Weak Antagonism[6]
β₂-Adrenergic ReceptorHuman----Weak Antagonism[6]

Table 2: In Vivo Effects on Extracellular Neurotransmitter Levels in the Prefrontal Cortex (PFC) of Freely Moving Rats

NeurotransmitterDose (mg/kg, IP)Peak Increase from Baseline (%)Time to Peak (minutes)Reference
Norepinephrine (NE)50649 ± 5760[4][7]
Dopamine (DA)50670 ± 10560[4][7]
Serotonin (5-HT)50506 ± 13330-120[4][10]
Norepinephrine (NE)30365 ± 1560[7]
Dopamine (DA)30182 ± 1060[7]
Serotonin (5-HT)30302 ± 3660[7]

Key Experimental Protocols

The following sections detail the methodologies for the key experiments that have been instrumental in elucidating the mechanism of action of viloxazine.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of viloxazine for various neurotransmitter transporters and receptors.

Objective: To quantify the affinity of viloxazine for specific molecular targets.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cells (e.g., CHO-K1 or HEK293) stably expressing the human receptor or transporter of interest (e.g., NET, SERT, DAT, 5-HT₂B, 5-HT₂C).[11]

  • Incubation: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]LSD for 5-HT₂B/2C) and varying concentrations of viloxazine.[4][11]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate with radioligand & viloxazine Separate Separate Incubate->Separate via filtration Quantify Quantify Separate->Quantify radioactivity Analyze Data Analyze Data Quantify->Analyze Data to determine IC50 and Ki G cluster_agonist Agonist Mode (5-HT2C) cluster_antagonist Antagonist Mode (5-HT2B) A1 Add Viloxazine A2 Incubate A1->A2 A3 Measure Response A2->A3 A4 Calculate EC50 & Emax A3->A4 B1 Pre-incubate with Viloxazine B2 Add 5-HT Agonist B1->B2 B3 Incubate B2->B3 B4 Measure Response B3->B4 B5 Calculate IC50 & Ke B4->B5 G Implant Cannula Implant Cannula Insert Probe Insert Probe Implant Cannula->Insert Probe Perfuse with aCSF Perfuse with aCSF Insert Probe->Perfuse with aCSF Collect Baseline Collect Baseline Perfuse with aCSF->Collect Baseline Administer Viloxazine Administer Viloxazine Collect Baseline->Administer Viloxazine Collect Post-Dose Samples Collect Post-Dose Samples Administer Viloxazine->Collect Post-Dose Samples Analyze Samples (HPLC) Analyze Samples (HPLC) Collect Post-Dose Samples->Analyze Samples (HPLC) Plot Data Plot Data Analyze Samples (HPLC)->Plot Data G Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits HT2B 5-HT2B Receptor Viloxazine->HT2B Antagonizes HT2C 5-HT2C Receptor Viloxazine->HT2C Agonizes NE Extracellular Norepinephrine NET->NE Increases Serotonergic_Activity Modulated Serotonergic Activity HT2B->Serotonergic_Activity HT2C->Serotonergic_Activity DA_PFC Extracellular Dopamine (in PFC) NE->DA_PFC Increases (via NET inhibition) Therapeutic_Effects Therapeutic Effects (e.g., improved attention, reduced hyperactivity) NE->Therapeutic_Effects DA_PFC->Therapeutic_Effects Serotonergic_Activity->Therapeutic_Effects

References

Viloxazine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, and mechanism of action of viloxazine (B1201356) hydrochloride. It is intended for a scientific audience and details the key experimental protocols, quantitative data, and pharmacological pathways associated with this molecule.

Discovery and Historical Development

Viloxazine was first discovered by scientists at Imperial Chemical Industries (ICI).[1] The discovery emerged from research into beta-blockers, where it was noted that some of these compounds exhibited inhibitory activity on serotonin (B10506) reuptake at high doses.[2] To improve the central nervous system penetration of these compounds, the ethanolamine (B43304) side chain characteristic of beta-blockers was replaced with a morpholine (B109124) ring, leading to the synthesis of viloxazine, initially coded as ICI 58,834.[3][4][5]

First described in the scientific literature in 1972, viloxazine was introduced to the European market in 1974 as an antidepressant under the trade name Vivalan.[1][3] Despite its use in Europe for several decades, it was never approved for this indication in the United States. In 1984, the U.S. Food and Drug Administration (FDA) granted viloxazine orphan drug designation for the treatment of cataplexy and narcolepsy, but it was never marketed for these purposes.[1][3]

For commercial reasons unrelated to its safety or efficacy, the immediate-release formulation of viloxazine was withdrawn from the market in the early 2000s.[6][7] Subsequently, Supernus Pharmaceuticals developed an extended-release formulation of viloxazine (SPN-812) for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2][3] In April 2021, this extended-release formulation, branded as Qelbree, received FDA approval for the treatment of ADHD in pediatric patients, marking its official entry into the U.S. market.[3][6][7][8]

Synthesis of Viloxazine Hydrochloride

The most commonly cited synthesis of this compound begins with 2-ethoxyphenol (B1204887) and proceeds through a three-step process: epoxide formation, morpholine ring formation, and salt formation.[6][7]

Synthesis Pathway

Viloxazine_Synthesis cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Morpholine Ring Formation cluster_2 Step 3: Salt Formation A 2-Ethoxyphenol C 1-(2-Ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate) A->C Base (e.g., K2CO3) Phase-transfer catalyst B Epichlorohydrin (B41342) B->C E Viloxazine (free base) 2-[(2-Ethoxyphenoxy)methyl]morpholine C->E Strong Base (e.g., NaOH) D 2-Aminoethyl hydrogen sulfate (B86663) D->E G This compound E->G F Hydrochloric Acid (HCl) F->G

Synthetic route to this compound.
Experimental Protocols

Step 1: Synthesis of 1-(2-Ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This step involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base and a phase-transfer catalyst.

  • Procedure: 2-ethoxyphenol is treated with epichlorohydrin in the presence of potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (n-Bu4NHSO4).[6] The reaction is typically carried out at an elevated temperature (e.g., 50-60°C). After the reaction is complete, the mixture is washed with water and the organic layer is separated and concentrated to yield the crude epoxide intermediate.

Step 2: Synthesis of Viloxazine Free Base (2-[(2-Ethoxyphenoxy)methyl]morpholine)

The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base to form the morpholine ring.

  • Procedure: A mixture of the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-aminoethyl hydrogen sulfate, sodium hydroxide, ethanol, and water is stirred at an elevated temperature (e.g., 60°C) for several hours (e.g., 18 hours).[9][10] The reaction mixture is then evaporated to dryness. The residue is taken up in water and extracted with an organic solvent such as diethyl ether. The combined organic extracts are dried over a drying agent (e.g., magnesium sulfate) and the solvent is removed by evaporation to yield the crude viloxazine free base as an oil.[9][10]

Step 3: Formation and Purification of this compound

The final step involves the conversion of the free base to its hydrochloride salt and subsequent purification.

  • Procedure: The crude viloxazine free base is dissolved in a suitable solvent such as isopropanol.[6][9] Concentrated hydrochloric acid is then added, followed by the addition of an anti-solvent like ethyl acetate (B1210297) to induce precipitation. The mixture is cooled to promote crystallization. The solid product is collected by filtration, washed, and dried to yield this compound.[6][9] Recrystallization from a solvent system such as aqueous isopropanol/ethyl acetate can be performed for further purification.[6]

Quantitative Data
StepReactantsKey ReagentsYieldPurityReference
1 2-Ethoxyphenol, EpichlorohydrinK2CO3, n-Bu4NHSO4Nearly quantitative-[6]
2 1-(2-Ethoxyphenoxy)-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfateNaOH, Ethanol, Water40%-[6]
3 Viloxazine free base, HClIsopropanol, Ethyl acetate38% (based on total epoxide used)99%[6][9]

Analytical Characterization

The structural confirmation and purity of this compound are determined using various analytical techniques.

  • Mass Spectrometry (MS): The mass spectrum of viloxazine shows a molecular ion peak corresponding to its molecular weight. LC-MS/MS studies have been used to characterize viloxazine and its degradation products, identifying fragmentation patterns that are useful for structural elucidation.[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of this compound by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. ChemicalBook provides access to the 1H NMR spectrum of (S)-Viloxazine Hydrochloride.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C-O-C stretching of the ether and morpholine ring, and the N-H stretching of the secondary amine salt. PubChem provides access to the ATR-IR spectrum of this compound.[5]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC methods have been developed for the determination of related substances and for assaying the purity of this compound.[13]

Mechanism of Action

Viloxazine's therapeutic effects are attributed to its activity as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[8] However, its pharmacological profile is more complex, also involving the serotonin system.[6]

Signaling Pathway

Viloxazine_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_serotonin Serotonergic System Interaction NE_vesicle Norepinephrine (NE) Vesicles NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Binding FiveHT2B 5-HT2B Receptor FiveHT2C 5-HT2C Receptor Viloxazine Viloxazine Viloxazine->NET Inhibition Viloxazine->FiveHT2B Antagonist Viloxazine->FiveHT2C Agonist

Mechanism of action of Viloxazine.

Viloxazine primarily acts by binding to the norepinephrine transporter (NET) and inhibiting the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[8] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

In addition to its effects on norepinephrine, viloxazine also modulates the serotonergic system. It acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[6][8] This dual action on both the noradrenergic and serotonergic systems is believed to contribute to its therapeutic efficacy in ADHD and depression.[6] An in vivo study has demonstrated that viloxazine can increase extracellular serotonin levels in the prefrontal cortex, a brain region implicated in ADHD.[6]

References

Early Preclinical Research on Viloxazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on viloxazine (B1201356) hydrochloride. It is designed to offer a comprehensive resource for professionals in the fields of pharmacology and drug development, detailing the foundational studies that have elucidated the compound's mechanism of action and pharmacological profile. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes critical pathways and workflows to facilitate a deeper understanding of viloxazine's preclinical characteristics.

Core Pharmacological Profile

Viloxazine hydrochloride is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with a multifaceted mechanism of action that also involves the modulation of specific serotonin (B10506) receptors.[1][2] Preclinical research has established that viloxazine is not a conventional stimulant.[1] Its primary therapeutic effects are attributed to its ability to block the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine in the brain.[1][3] Furthermore, viloxazine exhibits significant activity at serotonin 5-HT2B and 5-HT2C receptors, acting as an antagonist and an agonist, respectively.[4][5] This dual action on both the noradrenergic and serotonergic systems distinguishes it from other NRI medications.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical in vitro and in vivo studies of viloxazine.

Table 1: In Vitro Receptor and Transporter Binding and Functional Activity

TargetSpecies/SystemAssay TypeParameterValueReference(s)
Norepinephrine Transporter (NET)HumanRadioligand BindingK_i_0.63 µM[3]
Norepinephrine Transporter (NET)Rat Hypothalamic Synaptosomes[³H]-Norepinephrine UptakeIC_50_0.26 µM[7]
Serotonin Transporter (SERT)HEK293 cells expressing hSERT5-HT Uptake InhibitionIC_50_257 µM[7]
Serotonin 5-HT_2B_ ReceptorHuman (recombinant)Functional AntagonismIC_50_27.0 µM[5]
Serotonin 5-HT_2B_ ReceptorHuman (recombinant)Functional AntagonismK_B_4.2 µM[5]
Serotonin 5-HT_2C_ ReceptorHuman (recombinant)Functional Agonism (IP1 Assay)EC_50_32.0 µM[5]
Serotonin 5-HT_2C_ ReceptorHuman (recombinant)Functional Agonism (Ca²⁺ Assay)EC_50_1.6 µM[8]
Serotonin 5-HT_7_ ReceptorHuman (recombinant)Functional AntagonismIC_50_6.7 µM[8]
Serotonin 5-HT_7_ ReceptorHuman (recombinant)Radioligand BindingK_i_1.9 µM[8]

Table 2: In Vivo Effects on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex

NeurotransmitterDosagePeak Increase (% of Baseline)Reference(s)
Norepinephrine (NE)50 mg/kg, i.p.~650%[9]
Dopamine (DA)50 mg/kg, i.p.~670%[9]
Serotonin (5-HT)50 mg/kg, i.p.~506%[9]

Key Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments that have been instrumental in characterizing the pharmacological properties of viloxazine.

Norepinephrine Transporter (NET) Inhibition Assays

Objective: To determine the binding affinity (K_i_) of viloxazine for the human norepinephrine transporter (NET).

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human NET.

  • Radioligand: [³H]nisoxetine, a high-affinity ligand for NET.

  • Test Compound: this compound.

  • Non-specific Binding Control: Desipramine (10 µM).

  • Assay Buffer: Typically a buffered salt solution (e.g., Tris-HCl) at physiological pH.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Protocol:

  • Membrane Preparation: Thawed cell membranes are homogenized and diluted in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.

  • Assay Setup: The assay is performed in a 96-well microplate.

    • Total Binding: Wells contain assay buffer, [³H]nisoxetine, and the membrane suspension.

    • Non-specific Binding: Wells contain the non-specific binding control (Desipramine), [³H]nisoxetine, and the membrane suspension.

    • Competitive Binding: Wells contain varying concentrations of viloxazine, [³H]nisoxetine, and the membrane suspension.

  • Incubation: The plate is incubated at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined from a competition curve. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[10]

Objective: To determine the functional potency (IC_50_) of viloxazine in inhibiting norepinephrine uptake by the NET.

Materials:

  • Cell Line: HEK293 cells stably expressing the human NET.

  • Test Compound: this compound.

  • Substrate: [³H]-Norepinephrine.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control: A known NET inhibitor such as desipramine.

  • 96-well Microplates.

Protocol:

  • Cell Plating: Cells are seeded into 96-well plates and grown to form a monolayer.

  • Compound Pre-incubation: The cell culture medium is removed, and the cells are washed with pre-warmed assay buffer. Varying concentrations of viloxazine or the positive control are then added to the wells and pre-incubated for a specific time.

  • Uptake Initiation: [³H]-Norepinephrine is added to each well to initiate the uptake process. The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes).

  • Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]-Norepinephrine.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of viloxazine that inhibits 50% of the norepinephrine uptake (IC_50_) is determined by non-linear regression analysis of the concentration-response curve.[10][11]

Serotonin Receptor Functional Assays

Objective: To determine the antagonist activity of viloxazine at the human 5-HT_2B_ receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT_2B_ receptor.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Stimulation Buffer: Assay buffer containing LiCl.

  • IP1 Detection Kit: (e.g., HTRF® IP-One assay kit).

  • 384-well low-volume white plates.

Protocol:

  • Cell Plating: Cells are seeded into 384-well plates and cultured.

  • Compound and Agonist Addition: Cells are pre-incubated with varying concentrations of viloxazine. Subsequently, a fixed concentration of serotonin (at its EC_80_) is added to stimulate the receptor.

  • Incubation: The plate is incubated at 37°C for 30-60 minutes to allow for inositol (B14025) monophosphate (IP1) accumulation.

  • Detection: The cells are lysed, and the IP1 detection reagents are added according to the manufacturer's protocol.

  • Measurement: The fluorescence signal is read on a compatible plate reader.

  • Data Analysis: The concentration of viloxazine that inhibits 50% of the serotonin-induced IP1 accumulation (IC_50_) is determined. The apparent dissociation constant (K_B_) can be calculated using the modified Cheng-Prusoff equation.[4][5]

Objective: To determine the agonist activity of viloxazine at the human 5-HT_2C_ receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT_2C_ receptor.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Fluorescence Plate Reader.

Protocol:

  • Cell Plating and Dye Loading: Cells are seeded in microplates and then loaded with a calcium-sensitive dye in the dark at 37°C for 1 hour.

  • Compound Preparation: Serial dilutions of viloxazine and serotonin are prepared in the assay buffer.

  • Measurement: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is recorded.

  • Agonist Addition: The prepared dilutions of viloxazine or serotonin are injected into the wells.

  • Data Recording: The change in intracellular calcium concentration is measured as a change in fluorescence over time.

  • Data Analysis: The concentration of viloxazine that produces 50% of the maximal response (EC_50_) is determined from the concentration-response curve.[12]

In Vivo Microdialysis in Rat Prefrontal Cortex

Objective: To measure the extracellular concentrations of norepinephrine, dopamine, and serotonin in the prefrontal cortex of freely moving rats following the administration of viloxazine.

Materials:

  • Animal Model: Male Sprague-Dawley rats (250-350 g).

  • Stereotaxic Apparatus.

  • Microdialysis Probe: Concentric probe with a 2 mm membrane.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Syringe Pump and Fraction Collector.

  • Analytical System: HPLC with electrochemical or mass spectrometric detection.

  • Test Compound: this compound.

Protocol:

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex (mPFC). The animals are allowed to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with aCSF at a constant flow rate (e.g., 1.0 µL/min).

    • A washout period of 1-2 hours is allowed for stabilization.

    • Baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

    • Viloxazine (e.g., 30-50 mg/kg, i.p.) is administered.

    • Post-administration dialysate samples are collected for several hours.

  • Sample Analysis: The collected dialysate samples are analyzed using a validated HPLC method to quantify the concentrations of norepinephrine, dopamine, and serotonin.

  • Data Analysis: The neurotransmitter concentrations in the post-administration samples are expressed as a percentage of the average baseline concentration for each animal.[9][13]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes described in this guide.

G cluster_membrane Cell Membrane Serotonin Serotonin (5-HT) Receptor_2C 5-HT2C Receptor Serotonin->Receptor_2C Binds Receptor_2B 5-HT2B Receptor Serotonin->Receptor_2B Binds Viloxazine_agonist Viloxazine (Agonist) Viloxazine_agonist->Receptor_2C Binds Viloxazine_antagonist Viloxazine (Antagonist) Viloxazine_antagonist->Receptor_2B Blocks Gq11_2C Gq/11 Receptor_2C->Gq11_2C Activates Gq11_2B Gq/11 Receptor_2B->Gq11_2B Activates PLC_2C PLC Gq11_2C->PLC_2C Activates PLC_2B PLC Gq11_2B->PLC_2B Activates IP3/DAG\nPathway IP3/DAG Pathway PLC_2C->IP3/DAG\nPathway Activates PLC_2B->IP3/DAG\nPathway Activates Increased Intracellular Ca²⁺ Increased Intracellular Ca²⁺ IP3/DAG\nPathway->Increased Intracellular Ca²⁺ Cellular Response Cellular Response Increased Intracellular Ca²⁺->Cellular Response G start Start surgery Stereotaxic Surgery: Implant Guide Cannula in mPFC start->surgery recovery Animal Recovery (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF (1-2 hr washout) probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer Viloxazine baseline->drug_admin post_admin Collect Post-Administration Dialysate Samples drug_admin->post_admin analysis HPLC Analysis of Neurotransmitters post_admin->analysis data_analysis Data Analysis: % Change from Baseline analysis->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Chemical and Physical Properties of Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viloxazine (B1201356) hydrochloride, a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), has garnered significant attention for its therapeutic applications. This comprehensive technical guide provides a detailed examination of the core chemical and physical properties of viloxazine hydrochloride. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and related fields. This document collates critical data on its structural, physicochemical, and pharmacological characteristics, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Chemical and Physical Properties

This compound is the hydrochloride salt of viloxazine, a morpholine (B109124) derivative. It is a white to off-white crystalline powder.[1] The fundamental chemical and physical properties are summarized in the tables below.

General and Structural Properties
PropertyValueReference
Chemical Name (±)-2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride[1]
Molecular Formula C₁₃H₂₀ClNO₃[1]
Molecular Weight 273.76 g/mol [2]
CAS Number 35604-67-2[3]
Structure
alt text
[3]
Physicochemical Properties
PropertyValueReference
Melting Point 178-180 °C[4]
Solubility Soluble in water and 0.1N HCl. Sparingly soluble in methanol. Very slightly soluble in acetonitrile, acetic acid, and isopropyl alcohol. Practically insoluble in ethyl acetate.[1]
pKa 8.47[5]
LogP 1.10[5]

Polymorphism

This compound is known to exist in different polymorphic forms, which can impact its physical properties such as solubility and stability. Two anhydrous polymorphic forms, designated as Form A and Form B, have been identified and characterized.

Polymorph Characterization Data
PolymorphAnalytical TechniqueKey FindingsReference
Form A X-ray Powder Diffraction (XRPD)Characteristic peaks as shown in cited literature.[6]
Differential Scanning Calorimetry (DSC)Melting point of approximately 188 °C.[7]
Form B X-ray Powder Diffraction (XRPD)Characteristic peaks at 2θ of 8.84°, 16.64°, 17.64°, 18.56°, 19.68°, 21.72°, 26.52°, and 27.44°.[7]
Differential Scanning Calorimetry (DSC)Data available in cited literature.[7]

Spectral Data

¹H NMR Spectroscopy

A detailed ¹H NMR spectrum of this compound is crucial for its structural elucidation and purity assessment. While a publicly available, fully assigned spectrum is limited, the expected proton signals can be predicted based on its chemical structure. Key expected signals would include those for the aromatic protons of the ethoxyphenoxy group, the ethoxy group's ethyl protons, and the protons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its functional groups. Key absorption bands are expected for the aromatic C-H stretching, aliphatic C-H stretching, C-O-C (ether) stretching, and N-H stretching of the protonated morpholine nitrogen.

Mass Spectrometry

Mass spectrometry of viloxazine reveals a molecular ion peak corresponding to the free base (m/z 237.14).[8] The fragmentation pattern is characterized by specific losses of fragments from the parent molecule, which can be used for structural confirmation. A detailed analysis of the fragmentation pathway shows characteristic product ions.[9]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[10] Additionally, it exhibits modulatory effects on serotonin (B10506) receptors, specifically acting as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[10]

Norepinephrine Reuptake Inhibition

Viloxazine binds to the norepinephrine transporter, blocking the reuptake of norepinephrine from the synapse back into the presynaptic neuron. This leads to a higher concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Activation Viloxazine Viloxazine Viloxazine->NET Inhibition

Norepinephrine Reuptake Inhibition by Viloxazine.
Serotonin Receptor Modulation

Viloxazine's interaction with 5-HT2B and 5-HT2C receptors contributes to its pharmacological profile. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.

As an antagonist, viloxazine binds to the 5-HT2B receptor without activating it, thereby blocking the binding and subsequent signaling of the endogenous ligand, serotonin.

Conversely, as an agonist at the 5-HT2C receptor, viloxazine binds to and activates the receptor, initiating the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HTR2B 5-HT2B Receptor Gq11 Gq/11 HTR2B->Gq11 Activates HTR2C 5-HT2C Receptor HTR2C->Gq11 Activates Serotonin Serotonin (5-HT) Serotonin->HTR2B Binds Viloxazine Viloxazine Viloxazine->HTR2B Antagonizes Viloxazine->HTR2C Agonizes PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Viloxazine's Modulation of 5-HT2B and 5-HT2C Receptor Signaling.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the characterization of this compound.

Determination of Melting Point

The melting point of this compound is determined using the capillary melting point method. A small, powdered sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded as the melting point.

Solubility Determination

The solubility of this compound in various solvents is determined by adding an excess amount of the compound to a known volume of the solvent at a specified temperature (e.g., 25 °C or 37 °C). The suspension is agitated for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Norepinephrine Reuptake Inhibition Assay

The inhibitory effect of viloxazine on norepinephrine reuptake can be assessed using a cell-based assay.

start Start: Prepare hNET-expressing cells preincubate Pre-incubate cells with Viloxazine (or vehicle control) start->preincubate add_substrate Add fluorescent or radiolabeled norepinephrine substrate preincubate->add_substrate incubate Incubate to allow for substrate uptake add_substrate->incubate wash Wash cells to remove extracellular substrate incubate->wash measure Measure intracellular fluorescence or radioactivity wash->measure analyze Analyze data to determine IC₅₀ measure->analyze end End: IC₅₀ value obtained analyze->end

Experimental Workflow for Norepinephrine Reuptake Inhibition Assay.

Protocol Outline:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in microplates and allowed to adhere.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Substrate Addition: A fluorescent or radiolabeled norepinephrine substrate is added to the wells.

  • Uptake and Termination: After a defined incubation period, the uptake is terminated by washing the cells.

  • Detection: The amount of substrate taken up by the cells is quantified by measuring fluorescence or radioactivity.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the concentration-response curve.

5-HT2B/2C Receptor Functional Assays (Inositol Phosphate Accumulation)

The antagonist and agonist activities of viloxazine at 5-HT2B and 5-HT2C receptors, respectively, can be determined by measuring the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq/11 pathway.

Protocol Outline:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human 5-HT2B or 5-HT2C receptor are cultured.

  • Assay Preparation: Cells are seeded in microplates.

  • Compound Incubation:

    • Antagonist Mode (5-HT2B): Cells are pre-incubated with varying concentrations of this compound before the addition of a known 5-HT2B agonist (e.g., serotonin).

    • Agonist Mode (5-HT2C): Cells are incubated with varying concentrations of this compound alone.

  • IP1 Accumulation: The cells are incubated to allow for the accumulation of IP1.

  • Detection: The amount of accumulated IP1 is measured using a commercially available assay kit (e.g., HTRF).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for antagonism or the half-maximal effective concentration (EC₅₀) for agonism is determined.

Conclusion

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. The data and methodologies presented are essential for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of these properties is critical for the rational design of new chemical entities, the development of robust analytical methods, and the formulation of effective and stable pharmaceutical products. The elucidation of its multifaceted mechanism of action, involving both norepinephrine reuptake inhibition and serotonin receptor modulation, provides a basis for its therapeutic applications and further research into its pharmacological effects.

References

The Pharmacodynamics of Viloxazine Hydrochloride in CNS Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Viloxazine (B1201356) hydrochloride, a morpholine (B109124) derivative, has a multifaceted pharmacological profile that has led to its investigation and use in various Central Nervous System (CNS) disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD) and historically, depression.[1][2][3] Initially characterized as a selective norepinephrine (B1679862) reuptake inhibitor (NRI), recent research has unveiled a more complex mechanism of action, identifying it as a serotonin-norepinephrine modulating agent (SNMA).[4][5][6] This guide provides an in-depth technical overview of the pharmacodynamics of viloxazine, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Pharmacodynamic Properties

Viloxazine's therapeutic effects are believed to stem from its dual action on noradrenergic and serotonergic systems.[3] It moderately inhibits the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine and dopamine (B1211576) in the prefrontal cortex.[7][8] Furthermore, it exhibits significant activity at specific serotonin (B10506) receptors, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[4][5][9] This unique combination of mechanisms distinguishes it from other non-stimulant treatments for ADHD, such as atomoxetine, which is a more potent NRI without the same serotonergic profile.[5]

Data Presentation: Quantitative Pharmacodynamic Parameters

The following tables summarize the in vitro binding affinities and functional activities of viloxazine at various molecular targets.

Table 1: Monoamine Transporter Binding and Functional Data

TargetSpeciesAssay TypeParameterValue (nM)Reference(s)
Norepinephrine Transporter (NET)HumanBinding Affinity (KD)155 - 630[1]
Norepinephrine Transporter (NET)HumanInhibition Constant (Ki)630[6]
Norepinephrine Transporter (NET)RatReuptake Inhibition (IC50)~300[4][10]
Serotonin Transporter (SERT)HumanBinding Affinity (KD)17,300[1]
Serotonin Transporter (SERT)HumanInhibition Constant (Ki)>10,000[4]
Dopamine Transporter (DAT)HumanBinding Affinity (KD)>100,000[1]

Table 2: Serotonin Receptor Binding and Functional Data

TargetSpeciesAssay TypeParameterValue (nM)Reference(s)
5-HT2B ReceptorHumanInhibition Constant (Ki)3,900[1]
5-HT2B ReceptorHumanAntagonist Activity (IC50)27,000[4][11]
5-HT2B ReceptorHumanAntagonist Activity (KB)4,200[4][11]
5-HT2C ReceptorHumanInhibition Constant (Ki)6,400[1]
5-HT2C ReceptorHumanAgonist Activity (EC50)32,000[4][11]
5-HT7 ReceptorHumanAntagonist ActivityLow Potency[4][11]

Table 3: In Vivo Effects on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex

NeurotransmitterDosage (mg/kg, i.p.)Peak Increase from BaselineReference(s)
Norepinephrine (NE)30545% ± 78%[8]
Norepinephrine (NE)50649% ± 57%[4]
Dopamine (DA)50670% ± 105%[4]
Serotonin (5-HT)50506% ± 133%[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic data. The following sections outline the key experimental protocols used to characterize viloxazine.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor or transporter.

  • Objective: To quantify the affinity of viloxazine for monoamine transporters and serotonin receptors.

  • Methodology:

    • Receptor/Transporter Source: Membranes from cultured cells (e.g., HEK293 or CHO) stably expressing the human transporter or receptor of interest are prepared.[9]

    • Radioligand: A specific radiolabeled ligand with high affinity for the target is used (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT, [³H]-LSD for 5-HT2B/2C).[9]

    • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of viloxazine.

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

    • Data Analysis: The concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Target Receptors/Transporters Incubation Incubation of Membranes, Radioligand, and Viloxazine Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Viloxazine Viloxazine (Varying Concentrations) Viloxazine->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting of Bound Radioactivity Filtration->Quantification Calculation Calculation of IC50 and Ki Values Quantification->Calculation

Workflow for Radioligand Binding Assay.
In Vitro Functional Assays (5-HT2B and 5-HT2C Receptors)

These assays determine whether a compound acts as an agonist or antagonist at a receptor and quantify its potency and efficacy.

  • Objective: To characterize the functional activity of viloxazine at 5-HT2B and 5-HT2C receptors.

  • Methodology (HTRF® IP-One Assay):

    • Cell Culture: CHO-K1 cells stably expressing the human 5-HT2B or 5-HT2C receptor are cultured.[9]

    • Compound Addition:

      • Agonist Mode (for 5-HT2C): Cells are incubated with varying concentrations of viloxazine.

      • Antagonist Mode (for 5-HT2B): Cells are pre-incubated with varying concentrations of viloxazine before the addition of a known 5-HT2B agonist (e.g., serotonin) at its EC80 concentration.[9]

    • Incubation: The cells are incubated to allow for receptor stimulation and subsequent accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq-coupled receptor activation.[9]

    • Detection: HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents are added to lyse the cells and quantify the accumulated IP1.

    • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Objective: To determine the effect of viloxazine administration on extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are typically used.[12]

    • Surgical Implantation: A guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex.[12] The animals are allowed to recover for several days.

    • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[12]

    • Sample Collection: After a baseline collection period, viloxazine (or vehicle) is administered (e.g., intraperitoneally). Dialysate samples are collected at regular intervals.

    • Neurotransmitter Analysis: The concentrations of norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels.

G Surgery Surgical Implantation of Guide Cannula in Rat PFC Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Probe Perfusion with aCSF Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Administration Viloxazine Administration (i.p.) Baseline->Administration Post_Admin_Collection Post-Administration Sample Collection Administration->Post_Admin_Collection HPLC HPLC-ED Analysis of Neurotransmitters Post_Admin_Collection->HPLC Data_Analysis Data Analysis (% of Baseline) HPLC->Data_Analysis

Workflow for In Vivo Microdialysis Experiment.

Signaling Pathways

Viloxazine's interaction with 5-HT2B and 5-HT2C receptors modulates intracellular signaling cascades. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[9]

Gq/11 Signaling Pathway
  • 5-HT2C Agonism: As an agonist, viloxazine binds to and activates the 5-HT2C receptor.

  • 5-HT2B Antagonism: As an antagonist, viloxazine binds to the 5-HT2B receptor, blocking its activation by endogenous serotonin.

  • Mechanism: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.

G cluster_viloxazine Viloxazine Action cluster_receptor Receptor Level cluster_downstream Downstream Signaling Viloxazine_Agonist Viloxazine (Agonist) HT2C 5-HT2C Receptor Viloxazine_Agonist->HT2C Activates Viloxazine_Antagonist Viloxazine (Antagonist) HT2B 5-HT2B Receptor Viloxazine_Antagonist->HT2B Blocks Gq11 Gq/11 Protein HT2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Gq/11 Signaling Pathway for 5-HT2B/2C Receptors.

Conclusion

The pharmacodynamic profile of viloxazine is more intricate than its initial classification as a selective norepinephrine reuptake inhibitor suggested. Its dual action as a moderate NET inhibitor and a modulator of 5-HT2B and 5-HT2C receptors provides a unique mechanism for influencing catecholaminergic and serotonergic neurotransmission in key brain regions associated with CNS disorders like ADHD.[4][11] This multimodal activity likely underpins its therapeutic efficacy and distinguishes its clinical profile.[4] Further research into the downstream consequences of these integrated pharmacological actions will continue to refine our understanding of viloxazine's role in neuropsychiatric treatment.

References

Viloxazine Hydrochloride: A Deep Dive into its Effects on Norepinephrine and Serotonin Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Viloxazine (B1201356) hydrochloride, a serotonin-norepinephrine modulating agent (SNMA), has a multifaceted pharmacological profile characterized by its interaction with key components of the noradrenergic and serotonergic systems.[1][2] Historically classified as a norepinephrine (B1679862) reuptake inhibitor (NRI), recent investigations have revealed a more complex mechanism of action that includes significant modulation of specific serotonin (B10506) receptors.[1][3] This technical guide provides an in-depth analysis of viloxazine's effects on the norepinephrine and serotonin systems, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development.

Introduction

Viloxazine was first introduced in Europe as an antidepressant and has been repurposed and approved in the United States for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][4][5] Its clinical profile, which differs from traditional NRIs, prompted a deeper investigation into its pharmacological properties.[2] This guide synthesizes current knowledge, focusing on the quantitative aspects of viloxazine's interaction with norepinephrine and serotonin transporters and receptors, and its subsequent effects on neurotransmitter levels in the brain.[6][7]

Effects on the Norepinephrine System

Viloxazine's primary and most well-established mechanism of action is the inhibition of the norepinephrine transporter (NET).[3][8] By blocking NET, viloxazine increases the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[8] This action is believed to be a key contributor to its therapeutic efficacy in ADHD.[9]

Quantitative Data: Norepinephrine Transporter Interaction

The following table summarizes the in vitro binding affinity and functional inhibition of viloxazine at the norepinephrine transporter.

ParameterValueAssay TypeSource
Ki (hNET) 0.13 µMRadioligand Binding Assay[10]
Ki (hNET) 0.63 µMRadioligand Binding Assay[11][12]
IC50 (NE uptake) 0.26 µM[³H]-Norepinephrine Uptake Assay[6][12]
KD (hNET) 155 - 630 nMRadioligand Binding Assay[12]

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; KD: Dissociation constant; hNET: human Norepinephrine Transporter.

It is noteworthy that the (S)-enantiomer of viloxazine is reported to be approximately 10 times more potent in inhibiting norepinephrine reuptake than the (R)-enantiomer.[5]

Experimental Protocol: Radioligand Binding Assay for NET

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like viloxazine for the norepinephrine transporter.

Objective: To quantify the binding affinity (Ki) of viloxazine for the human norepinephrine transporter (hNET).

Materials:

  • NET Source: Cell membranes from a stable cell line expressing hNET (e.g., HEK-293 or CHO cells).[13]

  • Radioligand: [³H]nisoxetine (a high-affinity NET ligand).[14]

  • Test Compound: Viloxazine hydrochloride.

  • Reference Compound: Desipramine (a well-characterized NET inhibitor).[14]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

  • Scintillation Cocktail. [13]

  • 96-well microplates and Glass fiber filters. [14]

  • Filtration apparatus and Liquid scintillation counter. [14]

Procedure:

  • Membrane Preparation: Cell membranes expressing hNET are prepared and protein concentration is determined.[13]

  • Assay Setup: The assay is performed in a 96-well microplate. Each well contains the cell membrane preparation, the radioligand ([³H]nisoxetine), and either the test compound (viloxazine), the reference compound, or buffer.[14]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[14]

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.[14]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[13]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

experimental_workflow_radioligand_binding prep Membrane Preparation (hNET-expressing cells) setup Assay Setup in 96-well plate (Membranes, [³H]nisoxetine, Viloxazine) prep->setup incubation Incubation (Reach Equilibrium) setup->incubation filtration Filtration (Separate bound/free radioligand) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis

Radioligand Binding Assay Workflow

Effects on the Serotonin System

Recent studies have revealed that viloxazine's mechanism of action extends beyond NET inhibition to include significant interactions with the serotonin system.[6][15] This dual action on both noradrenergic and serotonergic systems distinguishes it from pure NRIs.[10] Viloxazine does not significantly inhibit the serotonin transporter (SERT) but rather interacts directly with specific serotonin receptors.[7][16]

Quantitative Data: Serotonin Transporter and Receptor Interactions

The following table summarizes the in vitro binding and functional activity of viloxazine at the serotonin transporter and key serotonin receptors.

TargetParameterValueAssay TypeSource
SERT Ki> 10,000 nMRadioligand Binding Assay[6]
SERT IC50257 µM[³H]-5-HT Uptake Assay[6]
5-HT2B Receptor Ki6.40 µMRadioligand Binding Assay[11]
5-HT2B Receptor IC50 (Antagonist)27.0 µMFunctional Assay[6]
5-HT2B Receptor KB (Antagonist)4.2 µMFunctional Assay[6]
5-HT2C Receptor Ki0.66 µMRadioligand Binding Assay[10]
5-HT2C Receptor EC50 (Agonist)32.0 µMFunctional Assay[6]
5-HT2C Receptor Emax (Agonist)78.6%Functional Assay[6]
5-HT7 Receptor Antagonistic Activity52% inhibition @ 100 µMFunctional Assay[6]

SERT: Serotonin Transporter; 5-HT: 5-hydroxytryptamine (serotonin); KB: Equilibrium dissociation constant for an antagonist; EC50: Half-maximal effective concentration; Emax: Maximum effect.

Signaling Pathways of 5-HT2B and 5-HT2C Receptors

Viloxazine acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[6][17] Both of these receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[17] The activation of this pathway leads to a cascade of intracellular events.

gq11_signaling_pathway cluster_receptor Cell Membrane Viloxazine_agonist Viloxazine (Agonist) Receptor_2C 5-HT2C Receptor Viloxazine_agonist->Receptor_2C Activates Viloxazine_antagonist Viloxazine (Antagonist) Receptor_2B 5-HT2B Receptor Viloxazine_antagonist->Receptor_2B Blocks Gq11 Gq/11 Receptor_2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Gq/11 Signaling Pathway for 5-HT2B/2C Receptors

In Vivo Effects on Neurotransmitter Levels

In vivo microdialysis studies in rats have demonstrated that viloxazine administration leads to an increase in the extracellular levels of norepinephrine, dopamine (B1211576), and serotonin in the prefrontal cortex (PFC), a brain region critical in the pathophysiology of ADHD.[7][16][18]

Quantitative Data: In Vivo Microdialysis

A study in freely-moving rats showed that a clinically relevant dose of viloxazine (30 mg/kg, i.p.) significantly increased extracellular levels of key neurotransmitters in the PFC.[7]

NeurotransmitterPeak Increase (% of Baseline)Brain RegionSource
Norepinephrine (NE) ~250%Prefrontal Cortex[7][16]
Dopamine (DA) ~150%Prefrontal Cortex[7]
Serotonin (5-HT) ~200%Prefrontal Cortex[7]

The increase in norepinephrine is consistent with NET inhibition. The elevation of dopamine in the PFC is also attributed to NET inhibition, as this transporter is responsible for dopamine clearance in this brain region.[9] The increase in serotonin, however, is not due to SERT inhibition.[7] It is hypothesized to be a downstream effect of viloxazine's activity at serotonin receptors.[18]

Experimental Protocol: In Vivo Microdialysis

This protocol provides a general outline for an in vivo microdialysis experiment to measure neurotransmitter levels in the brain of a freely-moving animal.

Objective: To measure the effect of viloxazine on extracellular concentrations of norepinephrine, dopamine, and serotonin in the rat prefrontal cortex.

Materials:

  • Subjects: Adult male Sprague-Dawley rats.[16]

  • Surgical Equipment: Stereotaxic apparatus for probe implantation.[19]

  • Microdialysis Probes: Concentric microdialysis probes.[19]

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).[20]

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[20]

  • Test Compound: this compound.

Procedure:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the prefrontal cortex of the anesthetized rat.[21]

  • Recovery: The animal is allowed to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate.[20]

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.[20]

  • Drug Administration: Viloxazine is administered (e.g., intraperitoneally).[16]

  • Sample Collection: Dialysate samples continue to be collected at regular intervals post-administration.[20]

  • Neurotransmitter Analysis: The concentration of norepinephrine, dopamine, and serotonin in the dialysate samples is quantified using HPLC-ECD or LC-MS/MS.[19]

  • Data Analysis: The post-administration neurotransmitter levels are expressed as a percentage of the baseline levels.[20]

experimental_workflow_microdialysis surgery Surgical Implantation (Guide Cannula in PFC) recovery Animal Recovery surgery->recovery probe_insertion Probe Insertion & Perfusion (aCSF) recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline drug_admin Viloxazine Administration baseline->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection analysis Neurotransmitter Analysis (HPLC-ECD / LC-MS/MS) post_drug_collection->analysis data_proc Data Processing (% of Baseline) analysis->data_proc

In Vivo Microdialysis Experimental Workflow

Conclusion

This compound exhibits a dual mechanism of action, functioning as a norepinephrine reuptake inhibitor and a modulator of specific serotonin receptors.[8][10] Its moderate inhibition of NET contributes to increased levels of norepinephrine and dopamine in the prefrontal cortex.[6][15] Concurrently, its antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors, coupled with an observed increase in extracellular serotonin, underscore its classification as a serotonin-norepinephrine modulating agent.[2][6] This complex pharmacological profile likely underpins its therapeutic efficacy and distinguishes it from other medications for ADHD.[10] Further research into the downstream consequences of its serotonergic actions will continue to refine our understanding of this compound and may open new avenues for therapeutic development.

References

The Molecular Dance of Viloxazine Hydrochloride: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Rockville, MD - This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the molecular structure-activity relationship of viloxazine (B1201356) hydrochloride. This document elucidates the intricate interplay between the molecule's chemical architecture and its pharmacological effects, with a focus on its multimodal mechanism of action.

Viloxazine, chemically known as (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride, is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with additional modulating effects on the serotonin (B10506) system.[1][2][3] This dual action distinguishes it from other medications in its class and is central to its therapeutic efficacy, particularly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5][6]

Physicochemical Properties of Viloxazine Hydrochloride

The foundational properties of a molecule are critical to its biological activity. This compound is a white to off-white powder with a molecular weight of 273.75 g/mol .[7][8] Its solubility in aqueous solutions is pH-dependent, being soluble in water and 0.1N HCl at solutions of pH 9.5 and lower.[9]

PropertyValueReference
Molecular FormulaC₁₃H₂₀ClNO₃[7]
Molecular Weight273.75 g/mol [7][8]
pKa8.47[10]
LogP1.10[10]
Aqueous Solubility (37°C)78 mg/mL[10]
Protein Binding76-82%[9]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A common pathway involves the reaction of 2-ethoxyphenol (B1204887) with epichlorohydrin (B41342) to form an epoxide intermediate. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate, leading to the opening of the epoxide ring and subsequent cyclization to form the viloxazine free base. Finally, the free base is converted to its hydrochloride salt and purified.[5][11][12]

Pharmacodynamics: A Multi-Target Engagement

Viloxazine's therapeutic effects are derived from its interaction with multiple key proteins in the central nervous system. Its primary mechanism is the inhibition of the norepinephrine transporter (NET), which leads to increased levels of norepinephrine in the synaptic cleft.[1][2][3] However, its pharmacological profile is further nuanced by its activity at specific serotonin receptors.

Norepinephrine Transporter (NET) Inhibition

Viloxazine acts as a moderate inhibitor of the norepinephrine transporter.[13] This action is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer.[14]

ParameterValue (µM)Species/SystemReference
Kᵢ (NET)0.13 - 0.63Human[14][15][16]
IC₅₀ (NE Uptake)0.26Rat hypothalamic synaptosomes[1][13]
Serotonin Receptor Modulation

Beyond its effects on norepinephrine, viloxazine demonstrates significant activity at serotonin 5-HT₂B and 5-HT₂C receptors.[1][17][18] It acts as an antagonist at the 5-HT₂B receptor and an agonist at the 5-HT₂C receptor.[1][17][18] This serotonergic modulation is considered a key component of its overall mechanism of action.[16]

TargetParameterValue (µM)Efficacy (Eₘₐₓ)Reference
5-HT₂B ReceptorKᵢ6.40-[17]
IC₅₀27.0-[1]
K₈4.2-[1]
5-HT₂C ReceptorKᵢ3.90-[17]
EC₅₀32.078.6%[1]
5-HT₇ ReceptorKᵢ1.9-[13]
IC₅₀6.7-[13]

Pharmacokinetics

This compound is formulated as an extended-release capsule for once-daily oral administration.[19] Following oral administration, the time to peak plasma concentration (Tₘₐₓ) is approximately 5 hours.[9] The metabolism of viloxazine is primarily carried out by the cytochrome P450 enzyme CYP2D6, as well as UGT1A9 and UGT2B15.[16] The major metabolite is 5-hydroxyviloxazine (B12724933) glucuronide.[9] The elimination half-life of the extended-release formulation is approximately 7.02 hours.[16]

Experimental Protocols

Norepinephrine Transporter (NET) Radioligand Binding Assay

This assay quantifies the binding affinity of viloxazine for the norepinephrine transporter.

Materials:

  • Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET) (e.g., HEK-293 or CHO cells).

  • Radioligand: [³H]nisoxetine.

  • Test Compound: this compound.

  • Reference Compound: Desipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and homogenize hNET-expressing cell membranes in ice-cold assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well microplate, add assay buffer, varying concentrations of viloxazine, and a fixed concentration of [³H]nisoxetine.

  • Initiation: Add the diluted membrane suspension to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[15]

G Workflow for NET Radioligand Binding Assay prep Prepare hNET Membranes and Reagents setup Set up 96-well Plate: - Assay Buffer - [³H]nisoxetine - Viloxazine (Varying Conc.) prep->setup initiate Add Membrane Suspension to Initiate Binding setup->initiate incubate Incubate at Room Temp (60-90 min) initiate->incubate terminate Terminate by Rapid Filtration and Washing incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ quantify->analyze

NET Radioligand Binding Assay Workflow

5-HT₂B Receptor Antagonist Functional Assay (IP₁ Accumulation)

This assay determines the antagonistic activity of viloxazine at the 5-HT₂B receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT₂B receptor.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Stimulation Buffer containing LiCl.

  • IP₁-d2 conjugate and anti-IP₁ cryptate (for HTRF®).

  • Lysis Buffer.

  • 384-well low-volume white plates.

Procedure:

  • Cell Plating: Seed 5-HT₂B receptor-expressing cells into 384-well plates and culture overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of viloxazine.

  • Agonist Stimulation: Add a fixed concentration of serotonin (at its EC₈₀) to stimulate the receptor.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for inositol (B14025) monophosphate (IP₁) accumulation.

  • Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (IP₁-d2 and anti-IP₁ cryptate).

  • Measurement: After a further incubation period, measure the HTRF® signal on a compatible plate reader.

  • Data Analysis: Plot the percentage inhibition of the serotonin response against the logarithm of the viloxazine concentration to determine the IC₅₀ value.[20]

G Workflow for 5-HT₂B Antagonist Functional Assay plate Plate 5-HT₂B Receptor- Expressing Cells preincubate Pre-incubate with Viloxazine (Varying Conc.) plate->preincubate stimulate Stimulate with Serotonin (Fixed Conc.) preincubate->stimulate incubate Incubate at 37°C (30-60 min) stimulate->incubate detect Lyse Cells and Add HTRF® Detection Reagents incubate->detect measure Measure HTRF® Signal detect->measure analyze Data Analysis: Determine IC₅₀ measure->analyze

5-HT₂B Antagonist Functional Assay Workflow

5-HT₂C Receptor Agonist Functional Assay (Calcium Mobilization)

This assay measures the agonist activity of viloxazine at the 5-HT₂C receptor by monitoring changes in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT₂C receptor.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating and Dye Loading: Seed 5-HT₂C receptor-expressing cells into microplates and load with a calcium-sensitive dye.

  • Compound Preparation: Prepare serial dilutions of viloxazine and serotonin in assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Agonist Addition: Inject the prepared dilutions of viloxazine or serotonin into the wells.

  • Data Acquisition: Immediately and continuously measure the fluorescence intensity to capture the peak response.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.[21]

G Workflow for 5-HT₂C Agonist Functional Assay plate_load Plate 5-HT₂C Cells and Load with Calcium Dye prepare Prepare Serial Dilutions of Viloxazine plate_load->prepare baseline Record Baseline Fluorescence prepare->baseline inject Inject Viloxazine Dilutions baseline->inject measure Measure Fluorescence Intensity inject->measure analyze Data Analysis: Determine EC₅₀ measure->analyze

5-HT₂C Agonist Functional Assay Workflow

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brain of freely moving animals following viloxazine administration.

Procedure:

  • Surgical Implantation: Surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex) in an anesthetized rat. Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect dialysate samples at regular intervals before and after the administration of viloxazine.

  • Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content (e.g., norepinephrine, serotonin, dopamine) using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.

  • Data Analysis: Quantify the changes in extracellular neurotransmitter concentrations over time in response to viloxazine.[4][22][23]

G In Vivo Microdialysis Experimental Workflow surgery Surgical Implantation of Guide Cannula in Rat Brain recovery Post-operative Recovery (5-7 days) surgery->recovery probe Insertion of Microdialysis Probe recovery->probe perfusion Perfusion with aCSF and Collection of Dialysate Samples probe->perfusion administer Administration of Viloxazine perfusion->administer analysis HPLC Analysis of Neurotransmitters in Dialysate perfusion->analysis administer->perfusion data Quantification of Changes in Neurotransmitter Levels analysis->data Norepinephrine Transporter Inhibition Pathway Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits NE_synapse ↑ Norepinephrine in Synapse Viloxazine->NE_synapse Increases NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Mediates NE_reuptake->NE_synapse Reduces Adrenergic_receptors Adrenergic Receptor Activation NE_synapse->Adrenergic_receptors Downstream Downstream Signaling Adrenergic_receptors->Downstream 5-HT₂B/5-HT₂C Receptor Signaling cluster_5HT2B 5-HT₂B Receptor cluster_5HT2C 5-HT₂C Receptor Viloxazine_antagonist Viloxazine Receptor_5HT2B 5-HT₂B Receptor Viloxazine_antagonist->Receptor_5HT2B Antagonizes Gq_5HT2B Gq/₁₁ Receptor_5HT2B->Gq_5HT2B Activates PLC_5HT2B Phospholipase C (PLC) Gq_5HT2B->PLC_5HT2B Activates PIP2 PIP₂ PLC_5HT2B->PIP2 Viloxazine_agonist Viloxazine Receptor_5HT2C 5-HT₂C Receptor Viloxazine_agonist->Receptor_5HT2C Agonizes Gq_5HT2C Gq/₁₁ Receptor_5HT2C->Gq_5HT2C Activates PLC_5HT2C Phospholipase C (PLC) Gq_5HT2C->PLC_5HT2C Activates PLC_5HT2C->PIP2 IP3_DAG IP₃ + DAG PIP2->IP3_DAG Hydrolysis Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C Activation IP3_DAG->PKC Cellular_response Cellular Response Ca_release->Cellular_response PKC->Cellular_response

References

Viloxazine Hydrochloride Enantiomers: A Technical Guide to Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological activity of viloxazine (B1201356) hydrochloride and its individual enantiomers, (S)-viloxazine and (R)-viloxazine. Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) with additional modulating effects on specific serotonin (B10506) receptors, making it a molecule of significant interest in neuropharmacology.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Pharmacological Profile

Viloxazine hydrochloride is a racemic mixture containing two enantiomers, (S)- and (R)-viloxazine.[3] Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET), which leads to increased levels of norepinephrine in the synaptic cleft.[1][4] Notably, the pharmacological activity of viloxazine is stereoselective, with the (S)-enantiomer being significantly more potent in inhibiting norepinephrine reuptake than the (R)-enantiomer.[1]

Beyond its effects on norepinephrine, viloxazine also interacts with serotonin receptors. It acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[5][6] These serotonergic activities are thought to contribute to the overall therapeutic profile of viloxazine.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) of viloxazine and its enantiomers at their primary molecular targets.

Table 1: Norepinephrine Transporter (NET) Inhibition

Compound/EnantiomerParameterValue (µM)Species/SystemAssay TypeReference(s)
Racemic ViloxazineKi0.13 - 0.63HumanRadioligand Binding Assay[7][8]
Racemic ViloxazineIC500.26Rat Hypothalamic Synaptosomes[³H]-Norepinephrine Uptake Assay[8][9]
(S)-ViloxazinePotency vs. (R)-isomer~10x more potentNot SpecifiedNot Specified[1][10]
(R)-ViloxazineIC50Not AvailableNot SpecifiedNot Specified

Table 2: Serotonin 5-HT2B Receptor Antagonism

Compound/EnantiomerParameterValue (µM)Species/SystemAssay TypeReference(s)
Racemic ViloxazineKi6.40HumanNot Specified[8]
Racemic ViloxazineIC5027.0CHO CellsIP1 HTRF® Assay[5][11]
(S)-ViloxazineKi/IC50Not AvailableNot SpecifiedNot Specified
(R)-ViloxazineKi/IC50Not AvailableNot SpecifiedNot Specified

Table 3: Serotonin 5-HT2C Receptor Agonism

Compound/EnantiomerParameterValue (µM)Species/SystemAssay TypeReference(s)
Racemic ViloxazineKi3.90HumanNot Specified[8]
Racemic ViloxazineEC5032.0CHO CellsIP1 HTRF® Assay[5]
(R)-ViloxazineEC501.6Not SpecifiedCalcium Mobilization Assay[11][12]
(R)-ViloxazineEC5032.0Not SpecifiedIP1 Accumulation (HTRF)[12]
(S)-ViloxazineEC50Not AvailableNot SpecifiedNot Specified

Signaling Pathways

The pharmacological effects of viloxazine's enantiomers are mediated through distinct signaling pathways. The inhibition of the norepinephrine transporter directly impacts synaptic norepinephrine levels, while interactions with 5-HT2B and 5-HT2C receptors trigger intracellular cascades.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft Synaptic_Cleft NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake NE NE Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding & Activation Viloxazine (S)-Viloxazine > (R)-Viloxazine Viloxazine->NET Inhibition

Norepinephrine Transporter Inhibition by Viloxazine Enantiomers.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling HT2BR 5-HT2B Receptor Gq11 Gq/11 HT2BR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates p38 p38 MAPK PLC->p38 ... p38_p Phosphorylated p38 MAPK p38->p38_p Phosphorylation Downstream Downstream Signaling p38_p->Downstream Serotonin Serotonin (5-HT) Serotonin->HT2BR Viloxazine Viloxazine Viloxazine->HT2BR Antagonizes

5-HT2B Receptor Antagonism Signaling Pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling HT2CR 5-HT2C Receptor Gq11 Gq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Viloxazine (R)-Viloxazine Viloxazine->HT2CR Agonist

5-HT2C Receptor Agonism Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological activity of viloxazine enantiomers.

In Vitro Radioligand Binding Assay for Norepinephrine Transporter

This assay is employed to determine the binding affinity (Ki) of the viloxazine enantiomers to the norepinephrine transporter.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in appropriate media and conditions.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the hNET.

  • Assay Procedure:

    • A constant concentration of a radiolabeled ligand specific for NET (e.g., [³H]-nisoxetine) is incubated with the cell membrane preparation.

    • Increasing concentrations of the test compound (racemic viloxazine, (S)-viloxazine, or (R)-viloxazine) are added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

    • The reaction is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

In Vitro Norepinephrine Reuptake Inhibition Assay

This functional assay measures the potency (IC50) of the viloxazine enantiomers in inhibiting the uptake of norepinephrine into cells.

  • Cell Culture: HEK293 cells stably expressing hNET are seeded into microplates.

  • Assay Procedure:

    • Cells are washed and incubated with increasing concentrations of the test compound.

    • A fixed concentration of radiolabeled norepinephrine (e.g., [³H]-norepinephrine) is added to initiate uptake.

    • The uptake is allowed to proceed for a defined period at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

    • The cells are lysed, and the amount of intracellular radioactivity is measured by scintillation counting.

  • Data Analysis: The percentage of inhibition of norepinephrine uptake is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis in Rat Prefrontal Cortex

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal, providing insight into the in vivo effects of viloxazine.

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Surgical Procedure:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted into the medial prefrontal cortex (mPFC).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the mPFC.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Dialysate samples are collected at regular intervals to establish a baseline of extracellular neurotransmitter levels.

    • Viloxazine (racemic or individual enantiomers) is administered (e.g., intraperitoneally), and dialysate collection continues.

  • Sample Analysis: The concentrations of norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels and are analyzed over time to determine the pharmacodynamic effect of the administered compound.

cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Post-Experiment Animal_Prep Animal Preparation (Sprague-Dawley Rat) Surgery Stereotaxic Surgery (Guide Cannula Implantation in mPFC) Animal_Prep->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Probe Insertion into mPFC Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Viloxazine Administration Baseline->Drug_Admin Post_Drug_Collection Post-Dose Sample Collection Drug_Admin->Post_Drug_Collection Analysis Sample Analysis (HPLC-ED or LC-MS/MS) Post_Drug_Collection->Analysis Data_Analysis Data Analysis (% Baseline Change) Analysis->Data_Analysis

Experimental Workflow for In Vivo Microdialysis.

Conclusion

This compound exhibits a complex pharmacological profile characterized by stereoselective inhibition of the norepinephrine transporter and modulation of serotonin 5-HT2B and 5-HT2C receptors. The (S)-enantiomer is the more potent inhibitor of norepinephrine reuptake, while the (R)-enantiomer has demonstrated agonist activity at the 5-HT2C receptor. Further research is warranted to fully elucidate the specific contributions of each enantiomer to the overall therapeutic effects of viloxazine and to explore their individual potential as therapeutic agents. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development.

References

Viloxazine Hydrochloride's Engagement with Monoamine Transporters: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro binding profile of viloxazine (B1201356) hydrochloride at the core monoamine transporters—norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT). Viloxazine, a selective norepinephrine reuptake inhibitor, has a multifaceted pharmacological profile that extends beyond simple norepinephrine modulation. This document synthesizes key quantitative data, delineates experimental methodologies from pivotal studies, and visually represents the associated biochemical pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Core Binding Affinity Data

The interaction of viloxazine with monoamine transporters is characterized by a notable selectivity for the norepinephrine transporter. The following tables summarize the quantitative binding affinities reported in the scientific literature.

Table 1: Viloxazine Binding Affinities (Ki/Kd) at Human Monoamine Transporters

TransporterBinding Affinity (nM)Value TypeReference
Norepinephrine Transporter (NET)130Ki[1]
Norepinephrine Transporter (NET)155 - 630Kd[2]
Serotonin Transporter (SERT)17,300Kd[2]
Dopamine Transporter (DAT)>100,000Kd[2]

Table 2: Viloxazine Activity at Serotonin Receptors

ReceptorActivityBinding Affinity (Ki) (nM)Functional Activity (IC50/EC50) (µM)Reference
5-HT2BAntagonist3,900IC50 = 27.0[2][3]
5-HT2CAgonist6,400EC50 = 32.0[2][3]

Viloxazine demonstrates a significantly higher affinity for the norepinephrine transporter compared to the serotonin and dopamine transporters, underscoring its primary classification as a norepinephrine reuptake inhibitor[2][4]. However, its interactions with serotonin receptors, particularly as an antagonist at 5-HT2B and an agonist at 5-HT2C receptors, contribute to a more complex pharmacological profile, leading to its description as a serotonin norepinephrine modulating agent (SNMA)[3][4][5]. It is noteworthy that the (S)-stereoisomer of viloxazine is reported to be approximately ten times more potent than the (R)-stereoisomer in inhibiting norepinephrine reuptake[6][7].

Experimental Protocols

The determination of viloxazine's binding affinities and functional activities has been accomplished through a series of established in vitro assays. The following sections detail the methodologies employed in key studies.

Radioligand Binding Assays

Radioligand binding assays are the primary method for quantifying the affinity of a compound for a specific receptor or transporter.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of viloxazine for monoamine transporters.

General Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target human monoamine transporter (e.g., hNET, hSERT, hDAT) are prepared from recombinant cell lines (e.g., HEK-293) or from specific brain regions (e.g., rat hypothalamus)[8][9]. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well microplate format.

  • Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of viloxazine[9].

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a filter mat.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of viloxazine that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[9].

A representative workflow for a radioligand binding assay is depicted below.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (Expressing Target Transporter) Incubation Incubation of Membranes, Radioligand, and Viloxazine Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]nisoxetine) Radioligand_Prep->Incubation Compound_Prep Viloxazine Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation IC50_Determination IC50 Determination (Non-linear Regression) Scintillation->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Workflow for a competitive radioligand binding assay.
Functional Assays for Monoamine Transporter Inhibition

Functional assays measure the effect of a compound on the biological activity of a target, in this case, the reuptake of neurotransmitters by monoamine transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of viloxazine for norepinephrine and serotonin uptake.

Norepinephrine Uptake Inhibition Assay Protocol:

  • Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals containing transporters, are prepared from rat hypothalamic tissue[8].

  • Uptake Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter, [³H]-norepinephrine, in the presence of varying concentrations of viloxazine[8].

  • Incubation: The incubation is carried out at 37°C for a defined period to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [³H]-norepinephrine incorporated into the synaptosomes is measured by scintillation counting[8].

  • Data Analysis: The IC50 value is determined by plotting the percent inhibition of uptake against the concentration of viloxazine.

Serotonin Uptake Inhibition Assay Protocol:

  • Cell Culture: Human embryonic kidney (HEK)-293 cells stably expressing the human serotonin transporter (hSERT) are used[3].

  • Uptake Assay: The cells are incubated with [³H]-serotonin in the presence of different concentrations of viloxazine[3].

  • Incubation: The incubation is performed at room temperature.

  • Quantification: The accumulation of [³H]-serotonin in the cells is measured by scintillation counting[3].

  • Data Analysis: The IC50 value is calculated from the concentration-response curve.

Signaling and Mechanism of Action

Viloxazine's therapeutic effects are believed to stem from its dual action on both the noradrenergic and serotonergic systems[1]. The primary mechanism is the inhibition of the norepinephrine transporter, which leads to an increased concentration of norepinephrine in the synaptic cleft. Additionally, its activity at 5-HT2B and 5-HT2C receptors contributes to the modulation of serotonin signaling.

Viloxazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits NE_Vesicle Norepinephrine (NE) NET->NE_Vesicle Reuptake NE_Synapse Increased Extracellular NE NE_Vesicle->NE_Synapse Release Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binds Postsynaptic_Effect Enhanced Noradrenergic Signaling Adrenergic_Receptor->Postsynaptic_Effect Activates

Viloxazine's primary mechanism of action at the noradrenergic synapse.

The interaction with serotonin receptors adds another layer to its mechanism. The antagonism of 5-HT2B receptors and agonism of 5-HT2C receptors can modulate downstream signaling pathways, contributing to the overall therapeutic effect, particularly in conditions like ADHD[3][4][10]. This dual modulation of norepinephrine and serotonin systems distinguishes viloxazine from pure norepinephrine reuptake inhibitors[1].

References

Methodological & Application

Application Notes: Synthesis of Viloxazine Hydrochloride for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Originally marketed as an antidepressant in Europe, it has been repurposed and approved by the USFDA in an extended-release formulation for ADHD.[2] The synthesis of its hydrochloride salt is a common multi-step process in medicinal chemistry. This document provides a detailed protocol for the laboratory-scale synthesis of Viloxazine hydrochloride, intended for researchers, scientists, and drug development professionals. The most common pathway involves a three-step process starting from 2-ethoxyphenol (B1204887).[3][4]

Chemical Properties

  • Compound: this compound

  • CAS Number: 35604-67-2[5]

  • Molecular Formula: C₁₃H₂₀ClNO₃[5][6]

  • Molecular Weight: 273.75 g/mol [5][6]

  • IUPAC Name: (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride[1]

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in three main steps:

  • Step 1: Epoxide Formation. Reaction of 2-ethoxyphenol with epichlorohydrin (B41342) to form the intermediate 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[2][4][7]

  • Step 2: Morpholine Ring Formation. Ring-opening of the epoxide followed by cyclization with 2-aminoethyl hydrogen sulfate (B86663) to yield the Viloxazine free base.[2][3]

  • Step 3: Hydrochloride Salt Formation. Conversion of the Viloxazine free base to its hydrochloride salt and subsequent purification.[2][3]

Data Presentation

Table 1: Reagents and Products

StepStarting MaterialsReagentsIntermediate/Product
12-Ethoxyphenol, EpichlorohydrinPotassium carbonate (K₂CO₃), Tetrabutylammonium (B224687) hydrogen sulfate (n-Bu₄NHSO₄)1-(2-Ethoxyphenoxy)-2,3-epoxypropane
21-(2-Ethoxyphenoxy)-2,3-epoxypropane2-Aminoethyl hydrogen sulfate, Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), Ethanol (B145695)/Water2-[(2-Ethoxyphenoxy)methyl]morpholine (Viloxazine base)
32-[(2-Ethoxyphenoxy)methyl]morpholineConcentrated Hydrochloric Acid (HCl), Isopropanol (B130326), Ethyl Acetate (B1210297)2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride

Table 2: Reaction Conditions and Yields

StepReactionKey ConditionsYieldPurityReference
1Epoxide FormationPhase-transfer catalysis~100%-
2Morpholine Ring FormationStirring at 60°C for 18 hours~40%-[8]
3Hydrochloride Salt Formation & RecrystallizationCooling and filtration->99%

Experimental Protocols

Step 1: Synthesis of 1-(2-Ethoxyphenoxy)-2,3-epoxypropane

  • To a solution of 2-ethoxyphenol, add epichlorohydrin.

  • Introduce potassium carbonate as the base.

  • Add a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄).[2]

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water to remove inorganic salts.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude epoxide, which is often used in the next step without further purification due to its high yield.[2]

Step 2: Synthesis of 2-[(2-Ethoxyphenoxy)methyl]morpholine (Viloxazine Base)

  • Prepare a reaction vessel with a mixture of ethanol and water (e.g., 400 ml ethanol and 200 ml water).[8]

  • Add 2-aminoethyl hydrogen sulfate (approx. 70.5 g) and sodium hydroxide (approx. 40.0 g).[8]

  • To this mixture, add the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane (approx. 19.4 g) from Step 1.[8]

  • Heat the mixture and stir at 60°C for approximately 18 hours.[7][8]

  • After the reaction is complete, evaporate the solvent to dryness under reduced pressure.[7][8]

  • Dissolve the resulting residue in water (approx. 200 ml).[7][8]

  • Extract the aqueous solution three times with diethyl ether (150 ml each time).[7][8]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude Viloxazine free base as an oil.[3][7]

Step 3: Synthesis of this compound

  • Dissolve the crude Viloxazine base (e.g., 21.5 g) in isopropanol (approx. 20 ml).[3][7]

  • Add concentrated aqueous hydrochloric acid (approx. 10.5 ml), followed by the addition of ethyl acetate (approx. 75 ml).[3][7]

  • Cool the mixture in an ice bath to facilitate precipitation of the hydrochloride salt.[7]

  • Filter the resulting solid product.

  • The solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and water, followed by the addition of ethyl acetate, to obtain pure this compound.[2][9]

  • Dry the final product under vacuum. The expected melting point is in the range of 179-182°C.[7][8]

Visualizations

Viloxazine_Synthesis A 2-Ethoxyphenol + Epichlorohydrin B Step 1: Epoxide Formation (K2CO3, n-Bu4NHSO4) A->B Reactants C 1-(2-Ethoxyphenoxy)-2,3-epoxypropane B->C Yield: ~100% D Step 2: Ring Formation (2-Aminoethyl hydrogen sulfate, NaOH) C->D Intermediate E Viloxazine (Free Base) D->E Yield: ~40% F Step 3: Salt Formation (Conc. HCl) E->F Reactant G This compound (Crude) F->G Product H Recrystallization (Isopropanol/Ethyl Acetate) G->H Purification I Pure Viloxazine HCl H->I Final Product Purity: >99%

References

Application Note: Quantification of Viloxazine Hydrochloride using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viloxazine (B1201356) hydrochloride is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The development of a robust and reliable analytical method for the quantification of viloxazine hydrochloride in active pharmaceutical ingredients (APIs) and pharmaceutical formulations is crucial for quality control and stability testing. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The method is simple, precise, accurate, and capable of separating the active ingredient from its degradation products and related substances.[2][3]

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C8 or a phenyl stationary phase using a mobile phase consisting of an aqueous buffer and an organic modifier. The choice of a C8 column or a phenyl column allows for effective separation based on the hydrophobicity of viloxazine and its related impurities.[3][4] The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][3][4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A comparison of various reported chromatographic conditions is summarized in the table below. Method 1 is recommended as a starting point for method development and validation.

Table 1: Comparison of RP-HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Agilent Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm)[2][3]X-bridge phenyl (250 x 4.6 mm, 5 µm)[1][4]Azilent C18 (150 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Gradient elution with potassium phosphate (B84403) buffer (pH 2.35) and acetonitrile[2][3]Isocratic elution with Acetonitrile (B52724): 0.1% Trifluoroacetic acid (60:40 v/v)[1][4]Isocratic elution with 0.01N KH2PO4: Acetonitrile (70:30 v/v)[5][6]
Flow Rate 0.8 mL/min[2][3]1.0 mL/min[1][4]1.0 mL/min[5][6]
Detection Wavelength 210 nm[2][3]221 nm[1][4]222 nm[5][6]
Column Temperature 45-55°C[2]Ambient[1]30°C[5][6]
Injection Volume 10 µL[2]Not SpecifiedNot Specified

2. Preparation of Solutions

  • Mobile Phase Preparation (Method 2): Prepare a mixture of acetonitrile and 0.1% trifluoroacetic acid in water in the ratio of 60:40 (v/v). Degas the solution before use.[1]

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of this compound standard and transfer it into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Make up the volume to the mark with the mobile phase.[4]

  • Standard Working Solution (50 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[4]

  • Sample Stock Solution: Accurately weigh a quantity of the formulation equivalent to 50 mg of this compound and transfer it into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 10 minutes. Make up the volume to the mark with the mobile phase.[4]

  • Sample Working Solution (50 µg/mL): Filter the sample stock solution through a 0.45 µm syringe filter. Pipette 10 mL of the filtrate into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[4]

3. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • System Suitability: To ensure the chromatographic system is suitable for the analysis, inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Specificity: The specificity of the method is evaluated by conducting forced degradation studies to demonstrate that the viloxazine peak is free from interference from degradation products. Stress conditions include acid (1N HCl), base (1N NaOH), oxidation (30% H2O2), thermal, and photolytic degradation.[1]

  • Linearity: The linearity of the method is assessed by preparing and analyzing a series of this compound standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be greater than 0.999.[3][4]

  • Accuracy: The accuracy is determined by the recovery of a known amount of this compound spiked into a placebo mixture. The recovery should be within 98-102%.[4][7]

  • Precision: The precision of the method is evaluated by performing replicate injections of the standard solution (repeatability) and by analyzing the same sample on different days by different analysts (intermediate precision). The RSD for both should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Quantitative Data Summary

The following tables summarize the validation data from the cited literature.

Table 2: Linearity and Range

ParameterResultReference
Linearity Range 125-750 µg/mL[7]
Correlation Coefficient (r²) 0.9998[2][3]
Correlation Coefficient (r²) > 0.999[4]

Table 3: Accuracy (Recovery)

Concentration LevelRecovery (%)Reference
50% 98.2 - 100.6[4]
100% 98.2 - 100.6[4]
150% 98.2 - 100.6[4]
Overall Range 90 - 110[2][3]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResultReference
LOD (for impurities) 0.01 µg/g[2][3]
LOQ (for impurities) 0.03 µg/g[2][3]
LOD 0.125 µg/mL[4]
LOQ 0.413 µg/mL[4]
LOD 0.07 µg/mL[6]
LOQ 0.20 µg/mL[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the RP-HPLC method development and validation for this compound quantification.

RP_HPLC_Workflow cluster_validation Validation Parameters start Start: Method Development Objective Quantification of Viloxazine HCl lit_review Literature Review & Method Scouting start->lit_review optimization Optimization of Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) lit_review->optimization prep Preparation of Solutions (Standard, Sample, Mobile Phase) optimization->prep system_suitability System Suitability Testing prep->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness analysis Routine Analysis of Viloxazine HCl Samples validation->analysis end End: Report Generation analysis->end

Caption: Workflow for RP-HPLC Method Development and Validation.

References

Application Notes & Protocols for UV-Vis Spectrophotometric Analysis of Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viloxazine (B1201356) hydrochloride is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Accurate and reliable analytical methods are crucial for the quantification of viloxazine hydrochloride in bulk drug and pharmaceutical formulations to ensure its quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative determination of this compound using UV-Vis spectrophotometry, a simple, cost-effective, and rapid analytical technique. The methods described herein are based on validated analytical procedures and are suitable for routine quality control analysis.[3][4]

Principle of the Method

UV-Vis spectrophotometry involves the measurement of the amount of ultraviolet-visible radiation absorbed by a substance in solution. The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. By measuring the absorbance of this compound at its wavelength of maximum absorbance (λmax), its concentration in a sample can be accurately determined.

Experimental Protocols

Method A: Zero-Order UV-Vis Spectrophotometry

This method directly measures the absorbance of this compound at its λmax.

1. Instrumentation:

  • A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • This compound reference standard

  • Milli-Q water (or distilled water)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

3. Selection of Solvent: While various solvents like methanol, ethanol, and 0.1 M sodium hydroxide (B78521) can be used, water is recommended as a "green" and cost-effective solvent.[5]

4. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound in Milli-Q water.

  • Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[3][4] The reported λmax for this compound is approximately 270 nm.[6]

5. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with Milli-Q water.

6. Preparation of Working Standard Solutions and Calibration Curve:

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with Milli-Q water to obtain concentrations in the linear range (e.g., 5-30 µg/mL).

  • Measure the absorbance of each working standard solution at the determined λmax against a blank of Milli-Q water.

  • Plot a calibration curve of absorbance versus concentration.

7. Sample Preparation:

  • For Bulk Drug: Prepare a solution of known concentration in Milli-Q water.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of Milli-Q water and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with Milli-Q water and mix well.

    • Filter the solution through a suitable filter, discarding the first few mL of the filtrate.

    • Dilute the filtrate with Milli-Q water to obtain a final concentration within the linear range.

8. Analysis of the Sample:

  • Measure the absorbance of the final sample solution at the λmax.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method B: First-Order Derivative Spectrophotometry

This method can be useful for the analysis of this compound in the presence of interfering substances.

1. Instrumentation and Reagents:

  • Same as for Method A.

2. Procedure:

  • Follow the same steps for the preparation of standard and sample solutions as in Method A.

  • Record the zero-order absorption spectra of the standard and sample solutions between 200-400 nm.[3][4]

  • Convert the zero-order spectra to first-order derivative spectra using the instrument's software.

  • The amplitude of the first-order derivative spectrum at a specific wavelength is proportional to the concentration of the analyte. Select a suitable wavelength for quantification where the interference is minimal.

  • Plot a calibration curve of the derivative amplitude versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the derivative calibration curve.

Method Validation Summary

The described UV-Vis spectrophotometric methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters are summarized in the tables below.

Table 1: Summary of Analytical Method Parameters
ParameterMethod A (Zero-Order)Method B (First-Order Derivative)
Wavelength Range200-400 nm200-400 nm
λmax (approx.)270 nmNot Applicable
SolventMilli-Q WaterMilli-Q Water
Table 2: Summary of Validation Data
ParameterMethod A (Zero-Order)Method B (First-Order Derivative)
Linearity Range 5-30 µg/mL (example)5-30 µg/mL (example)
Regression Equation y = 0.0237x + 0.1631[4]y = -0.0024x - 0.0013[4]
Correlation Coefficient (r²) 0.9989[3][4]0.9979[3][4]
Limit of Detection (LOD) 3 µg/mL[3]3 µg/mL[3]
Limit of Quantification (LOQ) 9 µg/mL[3]9 µg/mL[3]
Accuracy (% Recovery) 99.65 - 101.31%[4]99.86 - 100.73%[4]
Precision (%RSD)
- Intraday0.13%[4]-0.79%[4]
- Interday0.17%[4]-1.25%[4]

Visualizations

Experimental Workflow for UV-Vis Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation (ICH) A Standard & Sample Preparation B Solvent Selection (Milli-Q Water) A->B E Measure Sample Absorbance A->E C Determine λmax (200-400 nm scan) B->C D Prepare Calibration Curve C->D F Quantify Viloxazine HCl D->F E->F G Linearity & Range F->G H Accuracy F->H I Precision F->I J LOD & LOQ F->J

Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.

Logical Relationship of Method Validation

G cluster_characteristics Performance Characteristics center_node Validated Analytical Method linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision specificity Specificity center_node->specificity robustness Robustness center_node->robustness lod LOD linearity->lod loq LOQ linearity->loq

References

Chiral HPLC Application Note: A Validated Method for the Enantioselective Separation of Viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor utilized in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] As a chiral molecule, viloxazine exists as two enantiomers, (R)- and (S)-viloxazine.[1] These enantiomers can exhibit distinct pharmacological and toxicological profiles, making the development of a robust analytical method to separate and quantify the individual enantiomers essential for drug development, quality control, and clinical research.[1] This application note presents a validated chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of (R)- and (S)-viloxazine.

The principle of this method relies on a chiral stationary phase (CSP) that selectively interacts with the viloxazine enantiomers. This differential interaction results in different retention times for each enantiomer, enabling their separation.[1] The separation is achieved using an isocratic mobile phase, and the eluted enantiomers are detected by UV spectrophotometry.[1]

Experimental Protocols

This section details the methodologies for the chiral HPLC separation of viloxazine enantiomers.

Instrumentation and Chromatographic Conditions

A summary of the necessary equipment and chromatographic conditions is presented in the table below.

ParameterSpecification
HPLC System Waters Alliance e-2695 or equivalent with UV detector
Column Chiralpack IM, 250 x 10 mm, 5 µm
Mobile Phase Methanol: n-hexane: Isopropanol (B130326) (30:50:20 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Detection Wavelength 264.6 nm
Diluent Mobile Phase

Source:[1][2]

Preparation of Solutions

Mobile Phase Preparation: To prepare the mobile phase, mix methanol, n-hexane, and isopropanol in a 30:50:20 (v/v/v) ratio.[1][2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use to remove any particulate matter and dissolved gases.[1][3]

Standard Stock Solution Preparation: To prepare a standard stock solution, accurately weigh and transfer 50 mg of the s-viloxazine working standard into a 10 ml dry volumetric flask.[2] Add the diluent, and sonicate the flask to ensure complete dissolution.[2] Finally, add diluent to the mark to achieve the desired volume.[2]

Sample Solution Preparation: Prepare the sample solution containing the viloxazine enantiomers in the diluent at a suitable concentration.

Data Analysis

The identification of the (R)- and (S)-viloxazine enantiomers is based on their respective retention times. Quantification is performed by measuring the peak area of each enantiomer.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the chiral HPLC method for the separation of viloxazine enantiomers.

ParameterS-Viloxazine Impurity-1S-Viloxazine
Retention Time (min) ~2.236~3.842
Linearity Range (µg/mL) 1.25 - 7.5125 - 750
Recovery (%) 98 - 10298 - 102

Source:[2][3]

Method Validation

The developed chiral HPLC method was validated and found to be specific, linear, precise, accurate, and robust.[2] System suitability was confirmed by injecting a spiked standard solution six times into the HPLC system, with all parameters falling within acceptable limits.[3] The accuracy of the method was demonstrated by recovery studies, with results for the drug's recoveries falling within the acceptable range of 98–102%.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the chiral HPLC separation of viloxazine enantiomers.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (Methanol:n-hexane:IPA) hplc_system HPLC System prep_mobile->hplc_system prep_sample Sample Solution (Viloxazine in Diluent) prep_sample->hplc_system column Chiralpack IM Column hplc_system->column detector UV Detector (264.6 nm) column->detector chromatogram Chromatogram detector->chromatogram analysis Peak Integration & Quantification chromatogram->analysis result Enantiomer Concentrations analysis->result

Caption: Experimental workflow for chiral HPLC separation of Viloxazine enantiomers.

Logical Workflow for Method Development

The diagram below outlines the logical workflow for the development of the chiral HPLC method.

cluster_dev Method Development cluster_val Method Validation cluster_app Application define_obj Define Objective: Separate Viloxazine Enantiomers select_csp Select Chiral Stationary Phase define_obj->select_csp optimize_mp Optimize Mobile Phase Composition select_csp->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Temp.) optimize_mp->optimize_params specificity Specificity optimize_params->specificity linearity Linearity optimize_params->linearity precision Precision optimize_params->precision accuracy Accuracy optimize_params->accuracy robustness Robustness optimize_params->robustness routine_analysis Routine Analysis & Quality Control specificity->routine_analysis linearity->routine_analysis precision->routine_analysis accuracy->routine_analysis robustness->routine_analysis

Caption: Logical workflow for chiral HPLC method development.

References

Application Notes and Protocols for Viloxazine Hydrochloride Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration of viloxazine (B1201356) hydrochloride, a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with additional serotonergic activity, currently investigated for its therapeutic potential in various neurological disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD). This document outlines detailed protocols for common administration routes, summarizes key quantitative data from preclinical studies, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Dosing and Pharmacological Effects

The following tables summarize quantitative data on viloxazine hydrochloride administration in various preclinical animal models, focusing on dosing, route of administration, and key findings related to its effects on neurotransmitter levels.

Table 1: this compound Dosing in Preclinical Neurotransmitter Studies

Animal ModelIndication/TargetDose Range (mg/kg)Route of AdministrationKey FindingsReference(s)
Rat (Sprague-Dawley)Neurotransmitter Levels (ADHD model)1, 3, 10, 30, 50Intraperitoneal (i.p.)Dose-dependent increase in extracellular norepinephrine (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) in the prefrontal cortex (PFC).[1][2][3][4][5][6] At 30 mg/kg, unbound plasma concentrations in rats are comparable to those in human patients.[3][4][5][1][2][3][4][5][6]
RatNeurotransmitter Levels50Intraperitoneal (i.p.)Increased 5-HT, NE, and DA levels up to 506%, 650%, and 670% of baseline, respectively, in the PFC.[6][6]

Table 2: this compound Dosing in Preclinical Toxicity Studies

Animal ModelStudy TypeDose Range (mg/kg/day)Route of AdministrationKey FindingsReference(s)
RatOrganogenesis13, 33, 82OralAt 82 mg/kg/day, increased fetal resorption and developmental delays were observed.[7][7]
RabbitOrganogenesis43, 87, 130OralNo fetal toxicity observed at doses up to 130 mg/kg/day.[8][8]
RatGestation and Lactation43, 87, 217OralMaternal toxicity observed at ≥ 87 mg/kg/day.[8][9][8][9]
MouseGestation and Lactation13, 33, 82OralMaternal deaths and decreased offspring body weight at 82 mg/kg/day.[7][7]
Juvenile RatJuvenile Toxicity43, 130, 217OralDecreased body weight and food consumption at 217 mg/kg/day.[9][9]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound suitable for parenteral or oral administration in preclinical animal models.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile vials

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Solubility: this compound is highly soluble in water.[10][11][12]

  • Vehicle Selection: For most applications, sterile saline (0.9% NaCl) is a suitable vehicle. Sterile water can also be used.

  • Calculation: Calculate the required amount of this compound and vehicle to achieve the desired final concentration for dosing. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of sterile saline.

  • Dissolution: Aseptically add the calculated amount of this compound powder to a sterile vial. Add the sterile vehicle to the vial.

  • Mixing: Gently vortex the vial until the powder is completely dissolved and the solution is clear.

  • Sterilization: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically at room temperature or refrigerated. It is recommended not to store aqueous solutions for more than one day.[13]

Administration Protocols

Objective: To administer a precise dose of this compound into the peritoneal cavity of a rodent.

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 G for mice, 23-25 G for rats)[14]

  • 70% ethanol (B145695) or other skin disinfectant

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the animal to determine the correct volume of viloxazine solution to inject based on its body weight and the desired dose (mg/kg). The maximum recommended injection volume for an i.p. injection is < 10 ml/kg.[14]

  • Animal Restraint: Properly restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique may be preferred.[14][15]

  • Injection Site: Position the animal with its head tilted downwards. The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][15]

  • Disinfection: Disinfect the injection site with 70% ethanol.

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[15] Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the solution.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.[14]

Objective: To deliver a precise oral dose of this compound directly into the stomach of a rodent.

Materials:

  • Prepared this compound solution

  • Animal scale

  • Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)[3][16]

  • Syringes

Procedure:

  • Dose Calculation: Weigh the animal and calculate the required volume of the viloxazine solution. The maximum recommended gavage volume is 10 ml/kg for mice and up to 20 ml/kg for rats.[3][16][17]

  • Gavage Needle Selection: Choose a gavage needle of the appropriate length and gauge for the size of the animal. The length should be pre-measured from the animal's mouth to the last rib to ensure it reaches the stomach.[3][16][17]

  • Animal Restraint: Restrain the animal firmly, ensuring the head and body are in a vertical line to straighten the esophagus.[16]

  • Tube Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.[16][17]

  • Administration: Once the needle is in the stomach, slowly administer the solution.

  • Withdrawal and Monitoring: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress or regurgitation.[3][16]

In Vivo Microdialysis in the Rat Prefrontal Cortex

Objective: To measure extracellular levels of neurotransmitters (NE, DA, 5-HT) in the prefrontal cortex of freely moving rats following viloxazine administration.[2][18]

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.5 mM KCl, 1.26 mM CaCl₂, 1.18 mM MgCl₂[1][19]

  • HPLC-ECD or LC-MS/MS system for sample analysis

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex (mPFC). Stereotaxic coordinates from Bregma: AP: +3.2 mm, ML: ±0.8 mm, DV: -2.0 mm.[1] Secure the cannula with dental cement. Allow for several days of recovery.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe into the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[18]

  • Baseline Collection: Allow for a stabilization period (e.g., 2 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[18]

  • Viloxazine Administration: Administer this compound via the desired route (e.g., i.p. at doses of 1, 3, 10, 30 mg/kg).[2][18]

  • Post-Dose Collection: Continue collecting dialysate samples for several hours.

  • Sample Analysis: Analyze the collected dialysate for neurotransmitter concentrations using HPLC-ECD or LC-MS/MS.[18]

  • Data Analysis: Express the results as a percentage change from the baseline levels for each animal.[18]

Mandatory Visualizations

G cluster_0 Noradrenergic and Dopaminergic Pathway cluster_1 Serotonergic Pathway Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Mediates DA_reuptake Dopamine Reuptake (in PFC) NET->DA_reuptake Mediates Extracellular_NE Increased Extracellular Norepinephrine NE_reuptake->Extracellular_NE Leads to Extracellular_DA Increased Extracellular Dopamine (PFC) DA_reuptake->Extracellular_DA Leads to Viloxazine_S Viloxazine HT2B 5-HT2B Receptor Viloxazine_S->HT2B Antagonist HT2C 5-HT2C Receptor Viloxazine_S->HT2C Agonist Extracellular_5HT Increased Extracellular Serotonin HT2B->Extracellular_5HT Modulates HT2C->Extracellular_5HT Modulates

Caption: Mechanism of action of this compound.

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation/Analysis prep_solution Prepare Viloxazine HCl Solution in Vehicle (e.g., Sterile Saline) weigh_animal Weigh Animal prep_solution->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose restrain Restrain Animal calc_dose->restrain administer Administer Drug (i.p. or Oral Gavage) restrain->administer monitor Monitor Animal administer->monitor behavioral_test Behavioral Testing (e.g., Locomotor Activity) monitor->behavioral_test neurochemical_analysis Neurochemical Analysis (e.g., Microdialysis) monitor->neurochemical_analysis

Caption: General workflow for in vivo drug administration.

G surgery Stereotaxic Surgery: Implant Guide Cannula in Prefrontal Cortex recovery Post-Surgical Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer Viloxazine HCl (i.p.) baseline->drug_admin post_dose Collect Post-Dose Dialysate Samples drug_admin->post_dose analysis Analyze Samples (HPLC or LC-MS/MS) post_dose->analysis data_analysis Data Analysis (% of Baseline) analysis->data_analysis

Caption: Workflow for in vivo microdialysis experiment.

References

Application Notes and Protocols for Studying Viloxazine Hydrochloride in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356) hydrochloride is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with additional serotonergic activity, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[1][2][3] Historically used as an antidepressant in Europe, it has been repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][4] Its dual action on both the noradrenergic and serotonergic systems makes it a continued subject of interest for neuropsychiatric disorders, including depression.[2][4] These application notes provide detailed protocols for investigating the antidepressant-like effects of viloxazine hydrochloride in established rodent models.

Data Presentation

Table 1: Effects of this compound on Extracellular Neurotransmitter Levels in the Rat Brain (In Vivo Microdialysis)
Brain RegionDose (mg/kg, i.p.)Peak Increase in Norepinephrine (% of Baseline)Peak Increase in Dopamine (% of Baseline)Peak Increase in Serotonin (B10506) (% of Baseline)Study Reference
Prefrontal Cortex (PFC)30Not specified~250%Not specifiedGarcia-Olivares et al. (as cited in[5])
Prefrontal Cortex (PFC)50~649%~670%~506%[1][6]
Nucleus Accumbens (Acb)50~187%~186%~365%[1]
Amygdala (Amg)50~570%Not specifiedNot specified[1]
Table 2: In Vitro Receptor Binding and Functional Activity of Viloxazine
TargetActivityIC50 / EC50 / KiStudy Reference
Norepinephrine Transporter (NET)InhibitionIC50: ~0.3 µM[1]
5-HT2B ReceptorAntagonistIC50: 27.0 µM, KB: 4.2 µM[1][2]
5-HT2C ReceptorAgonistEC50: 32.0 µM[1][2]

Experimental Protocols

I. Behavioral Models of Depression

The Forced Swim Test is a widely used rodent behavioral assay to screen for antidepressant efficacy. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments characteristically reduce the duration of this immobility.

Materials:

  • Cylindrical containers (Plexiglas or glass), typically 40-50 cm high and 20 cm in diameter for rats, and 25 cm high and 10-15 cm in diameter for mice.

  • Water maintained at 23-25°C.

  • Video recording equipment.

  • Scoring software or trained observer.

  • Drying towels and a warming chamber.

Protocol (for Rats):

  • Habituation (Day 1): Individually place each rat in the swim cylinder filled with water (30 cm deep) for a 15-minute pre-test session.[7]

  • After the session, remove the rat, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.[7]

  • Drug Administration (Day 2): Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A dose range of 10-50 mg/kg can be investigated based on neurochemical studies.[8][9] Allow for a 30-60 minute pretreatment time.

  • Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session.[7]

  • Data Acquisition: Record the entire 5-minute session.

  • Scoring: A trained observer, blind to the experimental conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[7]

Protocol (for Mice):

  • Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes prior to the test.

  • Test Session: Place the mouse in the swim cylinder (water depth of 10-15 cm) for a single 6-minute session.[10]

  • Data Acquisition: Record the entire 6-minute session.

  • Scoring: Analyze the last 4 minutes of the session for the duration of immobility.[10]

The Tail Suspension Test is another common behavioral paradigm for screening antidepressants, particularly in mice. Immobility in this test is interpreted as a state of behavioral despair, which is reduced by effective antidepressant treatment.

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice).

  • Adhesive tape (strong enough to support the mouse's weight).

  • Video recording equipment.

  • Scoring software or trained observer.

Protocol (for Mice):

  • Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes prior to the test. Studies have shown viloxazine to be effective in this test.

  • Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar.

  • Test Session: The test duration is typically 6 minutes.

  • Data Acquisition: Record the entire 6-minute session.

  • Scoring: A trained observer, blind to the treatment groups, should measure the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

II. Neurochemical Analysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving rodents.[5][8]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system.

Protocol:

  • Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow for a post-operative recovery period of several days.[5]

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[5]

  • Baseline Collection: Allow for a stabilization period of at least one hour to obtain stable baseline neurotransmitter levels. Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[5]

  • Drug Administration: Administer this compound or vehicle i.p. at the desired doses (e.g., 1, 3, 10, 30, 50 mg/kg).[8][9]

  • Sample Collection: Continue to collect dialysate samples for several hours post-injection.

  • Neurotransmitter Analysis: Analyze the dialysate samples for norepinephrine, dopamine, and serotonin concentrations using an HPLC-ED system.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

viloxazine_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft NE_vesicle Norepinephrine (NE) NE NE NE_vesicle->NE Release DA_vesicle Dopamine (DA) DA DA DA_vesicle->DA Release SER_vesicle Serotonin (5-HT) SER 5-HT SER_vesicle->SER Release NET Norepinephrine Transporter (NET) HT2B 5-HT2B Receptor HT2C 5-HT2C Receptor NE_receptor NE Receptor DA_receptor DA Receptor NE->NET Reuptake NE->NE_receptor DA->NET Reuptake (in PFC) DA->DA_receptor SER->HT2B SER->HT2C Viloxazine Viloxazine Viloxazine->NET Inhibits Viloxazine->HT2B Antagonizes Viloxazine->HT2C Agonist

Caption: Proposed mechanism of action of this compound.

behavioral_testing_workflow animal_prep Animal Acclimation & Habituation drug_admin This compound or Vehicle Administration (i.p.) animal_prep->drug_admin pretreatment Pretreatment Period (30-60 min) drug_admin->pretreatment behavioral_test Behavioral Test (FST or TST) pretreatment->behavioral_test data_acq Video Recording of Session behavioral_test->data_acq data_analysis Scoring of Immobility Duration (Blinded Observer) data_acq->data_analysis stat_analysis Statistical Analysis data_analysis->stat_analysis

Caption: General workflow for behavioral testing in rodent models.

microdialysis_workflow surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Post-operative Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline drug_admin This compound or Vehicle Administration (i.p.) baseline->drug_admin post_drug_collection Post-dose Sample Collection drug_admin->post_drug_collection hplc_analysis HPLC-ED Analysis of Neurotransmitters post_drug_collection->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: Workflow for in vivo microdialysis in rodent brain.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Levels After Viloxazine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) medication indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in both pediatric and adult populations.[1][2][3][4] Originally marketed as an antidepressant in Europe, its re-emergence as an ADHD therapy has renewed interest in its precise mechanism of action and its effects on central nervous system neurochemistry.[1][5] In vivo microdialysis is a powerful technique for sampling and quantifying endogenous neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely-moving animals. This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to measure neurotransmitter levels, particularly norepinephrine (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA), following the administration of viloxazine.

Mechanism of Action

Viloxazine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine.[5][6] This action is believed to be central to its therapeutic efficacy in ADHD.[6] Unlike many other ADHD medications, viloxazine has minimal affinity for the dopamine transporter (DAT).[1] However, it does indirectly increase dopamine levels in the prefrontal cortex, likely due to the role of NET in dopamine reuptake in this brain region.[5][7] Furthermore, recent studies have revealed a more complex pharmacological profile, with viloxazine also exhibiting activity at serotonin receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[7][8][9] This multimodal action, which also leads to an increase in extracellular serotonin in the prefrontal cortex, distinguishes it from other norepinephrine reuptake inhibitors and has led to its classification as a serotonin norepinephrine modulating agent (SNMA).[6][7][8]

Data Presentation: Effects of Viloxazine on Neurotransmitter Levels

The following tables summarize the quantitative effects of viloxazine on extracellular neurotransmitter levels in the rat prefrontal cortex (PFC), as determined by in vivo microdialysis studies.

Table 1: Peak Percentage Increase in Neurotransmitter Levels in Rat Prefrontal Cortex (PFC) Following Viloxazine Administration

Neurotransmitter30 mg/kg Viloxazine (i.p.)50 mg/kg Viloxazine (i.p.)Time to Peak (minutes)
Norepinephrine (NE)365% ± 15%473% ± 35%60
Dopamine (DA)182% ± 10%241% ± 32%60
Serotonin (5-HT)302% ± 36%356% ± 49%60

Data presented as mean ± SEM of the percentage of baseline levels.[10]

Table 2: Effects of Viloxazine on Neurotransmitter Levels in Other Brain Regions (50 mg/kg, i.p.)

Brain RegionNeurotransmitterPeak Percentage Increase from Baseline
Nucleus Accumbens (Acb)Serotonin (5-HT)365% ± 48%
Norepinephrine (NE)187% ± 28%
Dopamine (DA)186% ± 18%
Amygdala (Amg)Serotonin (5-HT)312% ± 15%
Norepinephrine (NE)571% ± 82%
Dopamine (DA)254% ± 19%

Data presented as mean ± SEM.[9]

Experimental Protocols

This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the effects of viloxazine on neurotransmitter levels in the rat brain.

I. Animal Model and Surgical Preparation
  • Animal Model: Male Sprague-Dawley rats (8 weeks old) are a suitable model.[10]

  • Acclimation: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate for at least one week prior to surgery.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region (e.g., medial prefrontal cortex).

    • Slowly lower a guide cannula to the desired coordinates.

    • Secure the guide cannula to the skull using dental cement and surgical screws.

    • Insert a dummy cannula into the guide cannula to prevent blockage.

    • Administer post-operative analgesics and allow the animal to recover for at least 24-48 hours.[11]

II. In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., with a 2 mm or 4 mm polyacrylonitrile (B21495) membrane).[10]

  • Perfusion:

    • Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.5 - 2.2 µL/min).[11][12]

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline before collecting samples.[11]

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[11][13]

  • Viloxazine Administration: Administer viloxazine intraperitoneally (i.p.) at the desired dose (e.g., 1, 3, 10, 30, or 50 mg/kg).[10][14] A vehicle control group should also be included.

  • Post-Administration Sample Collection: Continue to collect dialysate samples at the same intervals for the desired duration (e.g., 4 hours).

  • Sample Handling and Storage: Immediately store collected dialysate samples at -80°C until analysis to prevent neurotransmitter degradation.[11]

III. Neurotransmitter Analysis
  • Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard and sensitive method for quantifying monoamine neurotransmitters in dialysate samples.

  • Sample Preparation: Thaw dialysate samples on ice. If necessary, add a small amount of antioxidant (e.g., perchloric acid) to prevent degradation.[11]

  • Chromatography:

    • Inject a known volume of the dialysate sample into the HPLC system.

    • Separate the neurotransmitters on a reverse-phase column.

    • The mobile phase composition will depend on the specific neurotransmitters being analyzed.

  • Detection: Use an electrochemical detector to quantify the levels of norepinephrine, serotonin, and dopamine based on their electrochemical properties.

  • Data Analysis:

    • Calculate the concentration of each neurotransmitter in the dialysate samples.

    • Express the post-administration neurotransmitter levels as a percentage of the average baseline levels for each animal.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the changes in neurotransmitter levels following viloxazine administration compared to the vehicle control.[7]

IV. Histological Verification
  • Remove the brain and section it to histologically verify the correct placement of the microdialysis probe in the target brain region.[11]

Visualizations

Signaling Pathway of Viloxazine

Caption: Viloxazine's multimodal mechanism of action.

Experimental Workflow for In Vivo Microdialysis

microdialysis_workflow Experimental workflow for in vivo microdialysis. cluster_prep Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Post-operative Recovery (24-48 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & Equilibration (1-2 hours) probe_insertion->perfusion baseline Baseline Sample Collection (3-4 samples) perfusion->baseline drug_admin Viloxazine Administration (i.p.) baseline->drug_admin post_drug Post-dose Sample Collection (e.g., 4 hours) drug_admin->post_drug hplc HPLC-ECD Analysis of NE, DA, 5-HT post_drug->hplc histology Histological Verification of Probe Placement post_drug->histology data_analysis Data Analysis: % of Baseline & Statistics hplc->data_analysis

Caption: Experimental workflow for in vivo microdialysis.

References

Application Notes and Protocols for Viloxazine Hydrochloride in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Viloxazine (B1201356) hydrochloride is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that also demonstrates antagonist activity at serotonin (B10506) 5-HT2B receptors and agonist activity at 5-HT2C receptors.[1][2] Originally developed as an antidepressant, it has been repurposed and approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][3] Its mechanism of action, involving the modulation of key neurotransmitter systems, makes it a valuable tool for in vitro research in neuropharmacology, drug discovery, and cellular signaling.[1][4][5]

These application notes provide detailed protocols for the preparation of viloxazine hydrochloride stock solutions and their application in cell culture experiments, ensuring reproducibility and accuracy in research settings.

Physicochemical Properties and Solubility Data

This compound is a white to beige powder.[1][2][4] For in vitro experiments, preparing a concentrated stock solution in an appropriate solvent is the first critical step. While this compound is soluble in water, aqueous solutions have limited stability and are not recommended for storage for more than a day.[1][6] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stable, long-term stock solutions for cell culture applications.[1]

Table 1: Physicochemical and Solubility Data for this compound

PropertyDataReference
Molecular Formula C₁₃H₁₉NO₃ · HCl[1][2][6]
Molecular Weight 273.76 g/mol [1][2]
Appearance White to beige powder[1][2][4]
Solubility in Water 78 mg/mL (at 37°C)[7][8]
Solubility in DMSO ≥ 50 mg/mL (182.64 mM)[1]
2 mg/mL[2]
Solubility in Methanol Sparingly soluble[4]
Solubility in Acetonitrile Very slightly soluble[4][6]
Solubility in Ethyl Acetate Practically insoluble[3][4]

Note on DMSO Solubility: There is a discrepancy in the reported solubility of this compound in DMSO. It is recommended to start with lower concentrations and confirm complete dissolution before preparing higher concentration stocks. For most cell-based assays, a 10 mM stock solution is sufficient and readily achievable.

Experimental Protocols

Protocol 1: Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO, which is ideal for most in vitro applications.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath (optional, set to 37°C)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, use the following calculation:

    • Amount (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol )

    • For 1 mL of 10 mM stock: 0.001 L x 0.010 mol/L x 273.76 g/mol = 0.0027376 g = 2.74 mg

  • Weighing: Aseptically weigh out 2.74 mg of this compound powder on an analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can aid the process.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Solid -20°C≥ 4 years[6]
20°C to 25°C24 months[9]
DMSO Stock Solution -80°C6 months[10]
-20°C1 month[10]
Aqueous Solution Room Temperature or 2-8°CNot recommended for > 1 day[1][6]
Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the concentrated DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into sterile cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Application: Immediately replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound or the vehicle control.

Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use calc 1. Calculate Mass (e.g., 2.74 mg for 1mL of 10mM) weigh 2. Aseptically Weigh Viloxazine HCl Powder calc->weigh dissolve 3. Add Sterile DMSO (e.g., 1 mL) weigh->dissolve mix 4. Vortex to Dissolve (Warm to 37°C if needed) dissolve->mix aliquot 5. Aliquot into Single-Use Tubes mix->aliquot store 6. Store at -20°C or -80°C aliquot->store dilute 7. Prepare Working Solution in Culture Medium store->dilute treat 8. Treat Cells dilute->treat

Caption: Workflow for preparing this compound stock solution.

G cluster_drug Viloxazine Action cluster_membrane Synaptic Cleft & Postsynaptic Neuron cluster_effects Downstream Effects viloxazine Viloxazine HCl net Norepinephrine Transporter (NET) viloxazine->net Inhibits ht2b 5-HT2B Receptor viloxazine->ht2b Antagonizes ht2c 5-HT2C Receptor viloxazine->ht2c Activates ne_inc Increased Synaptic Norepinephrine net->ne_inc sero_mod Modulation of Serotonergic Signaling ht2b->sero_mod ht2c->sero_mod cellular_response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) ne_inc->cellular_response sero_mod->cellular_response

Caption: Simplified signaling pathway of viloxazine.

Application Example: Cell Viability (MTT) Assay

This protocol provides a method to assess the effect of this compound on cell viability, which is essential for determining a non-toxic working concentration range for further functional assays.[11]

Materials:

  • Cells of interest (e.g., neuronal cell line)

  • 96-well clear, flat-bottom tissue culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate overnight (or until cells are well-attached and in the logarithmic growth phase).

  • Treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) if applicable.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Viloxazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of viloxazine (B1201356) hydrochloride and improve final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for viloxazine hydrochloride and what are the critical steps affecting yield?

A1: The most prevalent synthetic route to this compound is a three-step process.[1][2]

  • Epoxide Formation: 2-ethoxyphenol (B1204887) reacts with epichlorohydrin (B41342), often in the presence of a base and a phase-transfer catalyst, to form the key intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[1][3][4]

  • Cyclization: The epoxide intermediate is then reacted with an aminoethyl source, like 2-aminoethyl hydrogen sulfate (B86663), in the presence of a strong base. This step opens the epoxide ring and facilitates subsequent cyclization to form the viloxazine free base.[1][4]

  • Salt Formation: The viloxazine base is converted to its hydrochloride salt and purified, typically through crystallization.[1][5]

Older methods have been noted for low overall yields, sometimes as low as 20%, due to inefficient cyclization and the formation of numerous impurities.[1] Modern optimized processes have significantly improved yields. Critical factors leading to low yield include incomplete epoxide formation, side reactions involving the reactive epoxide intermediate, and inefficient cyclization conditions.[1]

Q2: I'm experiencing low yield in the cyclization step (Step 2). What are the potential causes and how can I improve it?

A2: Low yield in the morpholine (B109124) ring formation is a common issue. Several factors can be the cause, but reaction conditions are paramount.

One of the most effective strategies to enhance yield in this step is to significantly increase the molar ratio of the base (e.g., potassium hydroxide) to the epoxide intermediate.[1] It has been demonstrated that using a large excess of the base (molar ratios greater than 10:1) can lead to a faster reaction, fewer impurities, and can be effective at lower reaction temperatures.[1][6] Temperature control is also crucial; maintaining an optimal temperature, for example around 55°C, is vital for efficient cyclization.[1]

G cluster_start Diagnosis start Low Yield in Cyclization Step? check_base Is the Base:Epoxide molar ratio > 10:1? start->check_base Yes check_temp Is the reaction temperature optimized (e.g., ~55°C)? check_base->check_temp Yes solution_base Increase molar ratio of base (e.g., KOH) to >10:1. This improves reaction rate and reduces impurities. check_base->solution_base No solution_temp Adjust temperature to the optimal range for cyclization. check_temp->solution_temp No

Q3: What are the common impurities in viloxazine synthesis and how can they be minimized?

A3: Several undesirable impurities and by-products can arise during synthesis, which can complicate purification and lower the overall yield.[3][7] Common impurities include:

  • Unreacted Starting Materials: Residual epichlorohydrin, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, and 2-aminoethyl hydrogen sulfate.[3][7][8]

  • Side-Reaction Products: Aminoethyl sulfate esters can form from reactions with alcohol solvents.[3][7] Excessively high temperatures during epoxide formation can also lead to polymerization and other side reactions.[1]

Minimization Strategies:

  • Control Reagent Addition: Slow, controlled addition of epichlorohydrin during the initial step can prevent temperature spikes and reduce side reactions.[1]

  • Optimize Reaction Conditions: As mentioned, using a high molar ratio of a strong base during cyclization can significantly reduce impurity formation.[6]

  • Purification: The final product often requires rigorous purification. A common method involves converting the crude this compound back to the free base, extracting it into a suitable solvent like methyl tert-butyl ether (MTBE), and then reforming the HCl salt.[2][3] This cycle can be repeated to achieve the desired purity.[2][3]

Q4: How can the yield of the initial epoxide formation (Williamson ether synthesis) be optimized?

A4: The first step, a Williamson ether synthesis, is critical for a high overall yield. To optimize the formation of 1-(2-ethoxyphenoxy)-2,3-epoxypropane:

  • Use a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium (B224687) hydrogen sulfate (n-Bu4NHSO4), is highly effective in facilitating the reaction between the water-soluble base and the organic-soluble reactants, often leading to near-quantitative yields of the epoxide.[4][9]

  • Choice of Base and Solvent: A solid base like powdered potassium carbonate can be used effectively in an aprotic solvent.[3]

  • Consider a Finkelstein Catalyst: The addition of a catalyst like potassium iodide (KI) can sometimes improve reaction efficiency.[3]

  • Temperature Control: Maintaining a moderate temperature (e.g., 50-60°C) is important to prevent side reactions.[10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product phenol 2-Ethoxyphenol catalyst Phase-Transfer Catalyst (e.g., n-Bu4NHSO4) epi Epichlorohydrin epoxide 1-(2-ethoxyphenoxy)- 2,3-epoxypropane catalyst->epoxide Williamson Ether Synthesis base Base (e.g., K2CO3) base->epoxide solvent Aprotic Solvent solvent->epoxide

Troubleshooting Guide

This table addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of epoxide intermediate (Step 1) 1. Inefficient phase-transfer catalysis.[1] 2. Improper base concentration or activity. 3. Reaction temperature is too high, causing polymerization.[1]1. Ensure the use of an effective PTC like n-Bu4NHSO4.[4] 2. Use a finely powdered base (e.g., K2CO3 <325 mesh) to maximize surface area.[3] 3. Optimize temperature (e.g., 50-60°C) and ensure slow, controlled addition of epichlorohydrin.[1][10]
Low yield of viloxazine base (Step 2) 1. Inefficient cyclization of the intermediate.[1] 2. Insufficient amount of base.1. Significantly increase the molar ratio of the base (e.g., KOH) to the epoxide intermediate to >10:1.[1][6] 2. Ensure the reaction temperature is optimal for cyclization (e.g., around 55°C).[1]
Final product is difficult to purify 1. Presence of significant side-products from earlier steps.[1] 2. Suboptimal crystallization conditions for the HCl salt.1. Re-optimize the conditions of Steps 1 and 2 to minimize impurity formation. 2. Perform a base-acid purification cycle: convert crude HCl salt to the free base, extract with a solvent (e.g., MTBE), and re-precipitate the HCl salt.[2][3] 3. For crystallization, test different solvent systems, such as isopropanol (B130326)/ethyl acetate (B1210297).[1]
Poor enantiomeric purity (for specific enantiomers) The synthesis is not stereospecific.1. Chiral Resolution: Separate the racemic mixture using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[1] 2. Asymmetric Synthesis: Start with a chiral building block, such as (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane, to directly synthesize the desired enantiomer.[1]

Key Experimental Protocol

Example Protocol for Improved Viloxazine Base Synthesis (Step 2)

This protocol is adapted from methodologies described in patent literature aimed at improving yield and purity.[1]

Materials:

Procedure:

  • Prepare Base Solution: In a suitable reactor under a nitrogen atmosphere, charge water (e.g., 26.2 L). While maintaining the temperature at or below 50°C, slowly add potassium hydroxide pellets (e.g., 38.9 kg).

  • Prepare Amine Solution: To the base solution, add 2-aminoethyl hydrogen sulfate (e.g., 82.4 kg). Heat the resulting mixture to 55°C.

  • Reaction: Prepare a solution of the epoxide intermediate in methanol. Add this solution to the reactor containing the heated amine mixture.

  • Cyclization: Prepare a separate, concentrated solution of potassium hydroxide (e.g., 78.0 kg in 57.9 L of water, keeping temp ≤ 50°C). Charge this concentrated KOH solution to the main reactor.

  • Incubation: Maintain the reaction mixture at 55°C with stirring for an extended period (e.g., 16 hours). Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the methanol by concentration under reduced pressure.

  • Isolation: The resulting aqueous mixture is then subjected to an extraction work-up (e.g., using diethyl ether or MTBE) to isolate the crude viloxazine base.[1][2]

Salt Formation (Step 3):

  • Dissolve the crude viloxazine base (e.g., 21.5 g) in isopropanol (e.g., 20 ml).[1]

  • Add concentrated aqueous hydrochloric acid (e.g., 10.5 ml) followed by ethyl acetate (e.g., 75 ml).[1]

  • Cool the mixture to induce crystallization.

  • Filter the resulting solid product and dry to obtain this compound.[1]

References

Troubleshooting guide for viloxazine hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the HPLC analysis of viloxazine (B1201356) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for reversed-phase HPLC analysis of viloxazine hydrochloride?

A typical starting point for RP-HPLC analysis of this compound involves a C18 or a phenyl stationary phase.[1][2] A common mobile phase consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid (TFA).[1][2] The detection wavelength is generally set in the UV region, around 220-222 nm or 210 nm.[1][2][3][4]

Q2: When is a chiral HPLC method necessary for viloxazine analysis?

A chiral HPLC method is essential when you need to separate and quantify the individual enantiomers of viloxazine, (R)-Viloxazine and (S)-Viloxazine.[1][5][6][7] This is crucial because different enantiomers can have distinct pharmacological and toxicological profiles.[7] For routine quality control of racemic viloxazine, a validated RP-HPLC method may be sufficient.[1]

Q3: What are the common degradation pathways for this compound under stress conditions?

Forced degradation studies have shown that viloxazine is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][3][5] Under acidic and alkaline hydrolysis, significant degradation has been observed.[1][3] Oxidative degradation with hydrogen peroxide also leads to the formation of degradation products.[1][2][3] It is less susceptible to thermal and photolytic degradation.[2][5]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My viloxazine peak is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing in viloxazine analysis can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine group of viloxazine, causing tailing.

    • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase with a lower pH (around 2.5-3.5) to ensure the viloxazine molecule is fully protonated. Using a column with end-capping or a phenyl-based column can also minimize these interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shape.

    • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inconsistent Retention Times

Q: The retention time for my viloxazine peak is shifting between injections. What should I check?

A: Fluctuations in retention time can compromise the reliability of your analysis. Consider the following:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit.

    • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the solvents in a single container is recommended over online mixing if variability is observed. Always degas the mobile phase thoroughly.

  • Pump Performance: Issues with the HPLC pump can lead to flow rate instability.

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. If the problem continues, the pump seals may need to be replaced.

  • Column Temperature: Variations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Presence of Extraneous Peaks

Q: I am observing unexpected peaks in my chromatogram. How can I identify their source?

A: Extraneous peaks can originate from the sample, the solvent, or the HPLC system itself.

  • Degradation Products: Viloxazine can degrade under certain conditions, leading to the appearance of new peaks.

    • Solution: Review the sample preparation and storage conditions. Forced degradation studies can help in identifying potential degradation products.[1][3][5] Ensure the stability of the sample in the chosen solvent.

  • Impurities in the Sample or Standard: The viloxazine sample or standard itself may contain impurities.[4]

    • Solution: If possible, use a higher purity standard for comparison. Analyze a blank (injection of the sample solvent) to rule out solvent-related peaks.

  • Carryover from Previous Injections: Residual sample from a previous injection can appear as a ghost peak.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.

  • Contamination in the Mobile Phase or System:

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

Experimental Protocols

Representative RP-HPLC Method

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and analytical goals.

Table 1: RP-HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column X-bridge phenyl (250x4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic acid in water (60:40 v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection UV at 221 nm[1][2]
Column Temp. Ambient[1][2]
Injection Vol. 10 µL[6]
Diluent Mobile Phase[2]

Sample Preparation:

  • Prepare a stock solution of this compound in the diluent (mobile phase).

  • Further dilute the stock solution to the desired concentration for analysis (e.g., 50 µg/mL).[1][2]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Representative Chiral HPLC Method

This protocol is for the separation of viloxazine enantiomers.

Table 2: Chiral HPLC Method Parameters for Viloxazine Enantiomer Separation

ParameterConditionReference
Column Chiralpak IM (250x10mm, 5µm)[5][6]
Mobile Phase Methanol: n-hexane: Isopropyl alcohol (30:50:20 v/v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Detection UV at 264.6 nm[5][6]
Column Temp. Ambient[5][6]
Injection Vol. 10 µL[6]

Sample Preparation:

  • Prepare a stock solution of racemic viloxazine in the diluent.

  • Dilute to the appropriate concentration for analysis.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Visualizations

Troubleshooting_Workflow cluster_peak_shape Troubleshooting Peak Shape cluster_retention_time Troubleshooting Retention Time cluster_extra_peaks Troubleshooting Extraneous Peaks start Problem Observed in Viloxazine HPLC Analysis peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Inconsistent Retention Times start->retention_time extra_peaks Extraneous Peaks start->extra_peaks check_silanol Check for Silanol Interactions (Adjust pH, Add TEA) peak_shape->check_silanol Cause? check_overload Check for Column Overload (Reduce Concentration) peak_shape->check_overload Cause? check_column_health Check Column Health (Wash/Replace) peak_shape->check_column_health Cause? check_mobile_phase Verify Mobile Phase (Preparation, Degassing) retention_time->check_mobile_phase Cause? check_pump Check Pump Performance (Leaks, Flow Rate) retention_time->check_pump Cause? check_temp Control Column Temperature retention_time->check_temp Cause? check_degradation Investigate Degradation (Sample Stability) extra_peaks->check_degradation Cause? check_impurities Check for Impurities (Sample, Standard) extra_peaks->check_impurities Cause? check_carryover Check for Carryover (Inject Blank) extra_peaks->check_carryover Cause? solution Problem Resolved check_silanol->solution Action Taken check_overload->solution Action Taken check_column_health->solution Action Taken check_mobile_phase->solution Action Taken check_pump->solution Action Taken check_temp->solution Action Taken check_degradation->solution Action Taken check_impurities->solution Action Taken check_carryover->solution Action Taken

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow prep_solution 1. Prepare Standard and Sample Solutions prep_mobile_phase 2. Prepare and Degas Mobile Phase prep_solution->prep_mobile_phase system_setup 3. Set Up HPLC System (Column, Flow Rate, Temp, Wavelength) prep_mobile_phase->system_setup system_suitability 4. Perform System Suitability Test system_setup->system_suitability inject_samples 5. Inject Samples and Standards system_suitability->inject_samples If Passes data_acquisition 6. Acquire Chromatographic Data inject_samples->data_acquisition data_analysis 7. Analyze Data (Peak Integration, Quantification) data_acquisition->data_analysis report 8. Generate Report data_analysis->report

Caption: A typical experimental workflow for HPLC analysis.

References

Technical Support Center: Mitigating Off-Target Effects of Viloxazine Hydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of viloxazine (B1201356) hydrochloride in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of viloxazine hydrochloride?

This compound is primarily known as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2][3] By blocking the norepinephrine transporter (NET), it increases the extracellular concentration of norepinephrine in the synaptic cleft, which is believed to be its main therapeutic mechanism for treating Attention Deficit Hyperactivity Disorder (ADHD).[1][2][4]

Q2: What are the known off-target effects of this compound?

Beyond its primary activity as an NRI, viloxazine exhibits a more complex pharmacological profile. It has been shown to interact with serotonin (B10506) receptors, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[5][6][7] Additionally, viloxazine is a potent inhibitor of the cytochrome P450 enzyme CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4.[5][8]

Q3: How can the off-target effects of viloxazine interfere with my cellular assays?

The off-target activities of viloxazine can lead to a variety of confounding results in cellular assays:

  • 5-HT2B Antagonism/5-HT2C Agonism: If your cell line endogenously expresses these receptors, you may observe effects on downstream signaling pathways, such as calcium mobilization or inositol (B14025) phosphate (B84403) turnover. This can be particularly problematic in reporter gene assays or when studying pathways modulated by serotonin signaling.[5]

  • CYP1A2 Inhibition: In assays where you are co-incubating viloxazine with another compound that is a substrate of CYP1A2, the metabolism of the second compound could be significantly reduced.[5][8] This can lead to an overestimation of the potency or toxicity of the co-administered compound.[5]

  • General Cytotoxicity: At higher concentrations, off-target effects can contribute to cellular stress and cytotoxicity, which can confound the results of any assay. It is crucial to determine a non-toxic working concentration range for viloxazine in your specific cell line.[5]

Troubleshooting Guides

This section provides guidance for specific issues you might encounter during your experiments.

Issue 1: Unexpected changes in cell viability, proliferation, or morphology.

Potential Cause Troubleshooting Steps
General Cytotoxicity 1. Perform a Dose-Response Cytotoxicity Assay: Use a sensitive assay like MTT, XTT, or LDH to determine the precise cytotoxic concentration range of viloxazine in your cell line. 2. Determine a Non-Toxic Working Concentration: Select a concentration for your primary assays that is well below the cytotoxic threshold.
Off-Target Receptor-Mediated Effects 1. Include Specific Antagonists: If you suspect the involvement of 5-HT2B or 5-HT2C receptors, co-incubate with a selective antagonist for these receptors to see if the effect is rescued. 2. Use a Control Cell Line: If possible, repeat the experiment in a cell line known not to express 5-HT2B or 5-HT2C receptors.

Issue 2: A known CYP1A2 substrate appears more potent or toxic when co-administered with viloxazine.

Potential Cause Troubleshooting Steps
CYP1A2 Inhibition 1. Reduce Concentration of the Substrate: Perform a dose-response curve of the CYP1A2 substrate in the presence and absence of a fixed, non-toxic concentration of viloxazine to quantify the shift in potency. 2. Use a Known CYP1A2 Inhibitor as a Positive Control: This will help confirm that the observed effect is due to CYP1A2 inhibition. 3. Consider Alternative Substrates: If possible, use a substrate that is not metabolized by CYP1A2.

Issue 3: Inconsistent or unexpected results in signaling pathway studies (e.g., reporter assays, western blots).

Potential Cause Troubleshooting Steps
Activation/Inhibition of Off-Target Signaling Pathways 1. Characterize Receptor Expression: Confirm whether your cell line expresses 5-HT2B and/or 5-HT2C receptors using techniques like RT-qPCR or western blotting. 2. Use Pathway-Specific Inhibitors/Activators: Co-incubate with known inhibitors or activators of the suspected off-target pathway to see if the viloxazine-induced effect is blocked or mimicked. 3. Employ Structurally Unrelated Control Compounds: Use a control compound with a different chemical structure but the same primary target (NET) to confirm that the observed effect is not due to the unique off-target profile of viloxazine.[9]

Quantitative Data Summary

The following tables summarize the known binding affinities and functional activities of viloxazine.

Table 1: Viloxazine Interaction with Monoamine Transporters

CompoundParameterValueCell/System TypeReference
Viloxazine (racemic)IC500.26 µMRat hypothalamic synaptosomes[2]
Viloxazine (racemic)Ki0.155 - 0.630 µMHuman monoamine transporters[2]
ViloxazineKi (NET)155 - 630 nMHuman monoamine transporters[3]
ViloxazineKi (SERT)17,300 nMHuman monoamine transporters[3]
ViloxazineKi (DAT)>100,000 nMHuman monoamine transporters[3]

Table 2: Viloxazine Interaction with Serotonin Receptors

ReceptorParameterValueAssay TypeReference
5-HT2BAntagonist IC5027.0 µMFunctional Assay[7]
5-HT2BAntagonist KB4.2 µMFunctional Assay[7]
5-HT2CAgonist EC5032.0 µMFunctional Assay[7]
5-HT2CAgonist Emax78.6%Functional Assay[7]

Table 3: Viloxazine Inhibition of Cytochrome P450 Enzymes

EnzymeParameterValueReference
CYP1A2IC500.269 µM[8]
CYP2B6IC50184 µM[8]
CYP2D6IC50141 µM[8]
CYP3A4/5IC50221 µM (midazolam)[8]
CYP3A4/5IC50352 µM (testosterone)[8]

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the cytotoxic concentration range of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear, flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of viloxazine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot cell viability (%) versus the log concentration of viloxazine to determine the CC50 (concentration causing 50% reduction in cell viability).

Protocol 2: Norepinephrine Transporter (NET) Uptake Assay (Fluorescence-Based)

Objective: To measure the inhibitory effect of this compound on NET activity.

Materials:

  • Cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound stock solution

  • Fluorescent NET substrate (commercially available kits)

  • Known NET inhibitor as a positive control (e.g., Desipramine)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HEK293-hNET cells into a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Assay Initiation: Wash the cells once with assay buffer. Add compound dilutions (viloxazine, positive control, vehicle) to the respective wells and pre-incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent NET substrate to all wells.

  • Kinetic Read: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C and measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis: Determine the rate of substrate uptake (slope of the fluorescence curve). Plot the percentage of inhibition of the uptake rate versus the log concentration of viloxazine to calculate the IC50.

Visualizations

On_Target_Off_Target_Effects cluster_viloxazine This compound cluster_on_target On-Target Effect cluster_off_target Off-Target Effects viloxazine Viloxazine NET Norepinephrine Transporter (NET) viloxazine->NET Binds to serotonin_receptors Serotonin Receptors viloxazine->serotonin_receptors Interacts with cyp_enzymes CYP450 Enzymes viloxazine->cyp_enzymes Inhibits NE_reuptake Norepinephrine Reuptake Inhibition NET->NE_reuptake Inhibits extracellular_NE Increased Extracellular Norepinephrine NE_reuptake->extracellular_NE Leads to therapeutic_effect Therapeutic Effect (ADHD) extracellular_NE->therapeutic_effect Contributes to ht2b 5-HT2B (Antagonist) serotonin_receptors->ht2b ht2c 5-HT2C (Agonist) serotonin_receptors->ht2c cyp1a2 CYP1A2 (Inhibitor) cyp_enzymes->cyp1a2

Caption: On-target and off-target effects of this compound.

Caption: Troubleshooting workflow for unexpected experimental results.

Signaling_Pathways cluster_viloxazine Viloxazine cluster_5ht2c 5-HT2C Receptor (Agonist Effect) cluster_5ht2b 5-HT2B Receptor (Antagonist Effect) viloxazine Viloxazine ht2c 5-HT2C Receptor viloxazine->ht2c Activates ht2b 5-HT2B Receptor viloxazine->ht2b Blocks gq Gq/11 ht2c->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Cleavage dag DAG pip2->dag Cleavage ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream_effects_2c Downstream Cellular Effects ca_release->downstream_effects_2c pkc_activation->downstream_effects_2c serotonin Serotonin (5-HT) serotonin->ht2b signaling_blocked Downstream Signaling Blocked ht2b->signaling_blocked Inhibited by Viloxazine

Caption: Simplified signaling pathways for viloxazine's off-target serotonin receptor interactions.

References

Technical Support Center: Viloxazine Hydrochloride Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of viloxazine (B1201356) hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of viloxazine hydrochloride?

The aqueous solubility of the hydrochloride salt of viloxazine is approximately 78 mg/mL at 37°C.[1][2][3][4] However, this can be influenced by factors such as pH and the presence of other ions in the solution.[2][3][5]

Q2: In which organic solvents is this compound soluble?

This compound has varying solubility in common organic solvents. It is known to be soluble in Dimethyl Sulfoxide (DMSO) and methanol (B129727).[6][7][8] One supplier specifies a solubility of 50 mg/mL in DMSO, with sonication recommended to aid dissolution.[6] Another indicates a solubility of 2 mg/mL in DMSO, sometimes requiring warming. It is slightly soluble in acetonitrile.[9]

Q3: How does pH affect the solubility of this compound?

Viloxazine is a weakly basic drug.[1] In aqueous solutions, a lower pH (acidic range) generally favors the solubility of its hydrochloride salt.[5] As the pH increases, the equilibrium can shift towards the less soluble free base form, potentially causing precipitation.[5] However, one source suggests that the solubility is not significantly pH-dependent in the range of pH 1.2 to 7.5.[10] Given the potential for pH to influence solubility, it is a critical parameter to control in your experiments.

Q4: Can the type of buffer used impact the solubility of this compound?

Yes, the buffer composition is crucial. The use of buffers containing chloride ions (e.g., phosphate-buffered saline with NaCl, HCl-KCl buffers) can significantly decrease the solubility of this compound due to the "common ion effect".[2][3][4][5] It is advisable to use non-chloride buffers such as phosphate (B84403), citrate (B86180), or acetate (B1210297) buffers to avoid this issue.[5]

Q5: Are there different polymorphic forms of this compound with different solubilities?

Yes, at least two anhydrous polymorphic forms, designated Form A and Form B, have been identified.[11] These forms may exhibit different physicochemical properties, including solubility. For instance, at room temperature, the gravimetric solubility of Form A in water was reported to be 43.54 mg/mL, while its solubility in methanol was 10.90 mg/mL.[11] It is important to be aware of the polymorphic form you are using, as it can impact experimental results.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound for experimental use.

Issue: this compound is not dissolving or is precipitating from my aqueous buffer.

This is a frequent observation that can stem from several factors. Follow this workflow to diagnose and resolve the problem.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Dissolution Issue Observed check_buffer Step 1: Check Buffer Composition Is it a chloride-containing buffer (e.g., PBS with NaCl)? start->check_buffer common_ion Potential Cause: Common Ion Effect check_buffer->common_ion Yes check_ph Step 2: Verify Solution pH Is the pH too high (neutral or basic)? check_buffer->check_ph No change_buffer Solution: Switch to a non-chloride buffer (e.g., phosphate, citrate). common_ion->change_buffer resolved1 End: Issue Resolved change_buffer->resolved1 ph_issue Potential Cause: Conversion to less soluble free base. check_ph->ph_issue Yes check_conc Step 3: Review Target Concentration Does it exceed the known solubility limit (~78 mg/mL in water)? check_ph->check_conc No adjust_ph Solution: Adjust pH to a lower, more acidic value. ph_issue->adjust_ph resolved2 End: Issue Resolved adjust_ph->resolved2 conc_issue Potential Cause: Concentration is too high. check_conc->conc_issue Yes advanced Advanced Troubleshooting: Consider co-solvents (e.g., DMSO), sonication, or warming. check_conc->advanced No lower_conc Solution: Lower the concentration or use advanced formulation strategies. conc_issue->lower_conc resolved3 End: Issue Resolved lower_conc->resolved3

Figure 1: Troubleshooting workflow for this compound dissolution issues.

Solubility Data Summary

The following tables summarize the solubility of this compound in various solvents.

Table 1: Aqueous and Organic Solvent Solubility

SolventTemperatureSolubilityNotes
Water37°C~78 mg/mLCan be affected by pH and common ions.[1][2][3][4]
WaterRoom Temp.43.54 mg/mL (Form A)Solubility can vary with polymorphic form.[11]
DMSONot Specified50 mg/mLSonication is recommended.[6]
DMSONot Specified2 mg/mLMay require warming to dissolve.
MethanolRoom Temp.10.90 mg/mL (Form A)[11]
AcetonitrileNot SpecifiedSlightly Soluble[9]

Table 2: Effect of Common Ion (NaCl) on Aqueous Solubility

NaCl ConcentrationTemperatureEffect on SolubilityReference
IncreasingRoom Temp. & 37°CSignificantly reduced solubility[2][4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol details the steps for preparing an aqueous solution of this compound, minimizing the risk of precipitation.

  • Buffer Selection: Choose a non-chloride buffer system (e.g., citrate or phosphate buffer) appropriate for your experimental pH.

  • pH Adjustment: Prepare the buffer and adjust the pH to the desired acidic range (e.g., pH 4-6).

  • Weighing: Accurately weigh the required amount of this compound powder. Ensure your target concentration does not exceed the solubility limit at your working temperature.

  • Dissolution: Gradually add the this compound powder to the buffer while stirring continuously.

  • Aiding Solubilization (if necessary): If dissolution is slow, gentle warming (e.g., to 37°C) or sonication can be applied.

  • Final pH Check: After complete dissolution, verify the final pH of the solution and adjust if necessary.

  • Storage: It is recommended not to store aqueous solutions for more than one day.[9] If storage is necessary, keep it at 2-8°C and visually inspect for any precipitation before use.

Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent

For experiments requiring higher concentrations, a stock solution in an organic solvent like DMSO can be prepared.

  • Solvent Selection: Use anhydrous, high-purity DMSO.

  • Weighing: Weigh the desired amount of this compound.

  • Dissolution: Add the powder to the DMSO. Vigorous vortexing or sonication is recommended to facilitate dissolution, especially for concentrations up to 50 mg/mL.[6]

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[6][9]

  • Dilution into Aqueous Media: When preparing working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions in the buffer rather than a single large dilution. Ensure the final concentration of the organic solvent is low enough to not affect your biological experiment.[9]

Viloxazine's Mechanism of Action

Understanding the mechanism of action is crucial for designing and interpreting experiments. Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[12] It also functions as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[12] This dual activity modulates both norepinephrine and serotonin (B10506) signaling pathways.

Figure 2: Simplified signaling pathway for Viloxazine's primary mechanism of action.

References

Addressing variability in animal studies with viloxazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Viloxazine (B1201356) Hydrochloride in Animal Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing viloxazine hydrochloride in animal studies. The information aims to address potential sources of variability and provide standardized protocols to enhance experimental reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant inter-animal variability in the behavioral response to this compound. What are the potential causes and how can we mitigate this?

A1: Variability in behavioral outcomes is a common challenge in preclinical studies. Several factors related to this compound administration and the animal model can contribute to this:

  • Pharmacokinetic Differences: Viloxazine is extensively metabolized, and the metabolic pathways can differ significantly between animal species. For instance, in rats, the major metabolic pathway is O-dealkylation and sulphate conjugation, while in dogs, it involves hydroxylation of the phenyl ring, N-methylation, and oxidation of the oxazine (B8389632) ring.[1][2] This can lead to different plasma concentrations and half-lives of the parent compound, which is primarily responsible for the CNS activity.[1]

    • Troubleshooting:

      • Ensure a consistent and appropriate washout period between doses in crossover studies to prevent carry-over effects.

      • Consider conducting pilot pharmacokinetic studies in your specific animal model and strain to determine the optimal dosing regimen to achieve consistent plasma concentrations.

      • Be aware that in rats, the parent compound is a minor component in serum compared to its conjugates, whereas in dogs, the parent compound is the main component.[1]

  • Route of Administration: The absorption of viloxazine can be influenced by the administration route. Studies in rabbits have shown that duodenal administration leads to higher and faster peak plasma concentrations compared to gastric administration.[3]

    • Troubleshooting:

      • For oral gavage, ensure consistent placement to minimize variability in absorption.

      • If high variability persists with oral administration, consider intraperitoneal (i.p.) injection for more consistent systemic exposure, as used in several microdialysis studies.[4][5]

  • Animal Strain, Age, and Sex: These intrinsic factors can influence drug metabolism and behavioral responses. While some studies did not find obvious differences between male and female rats in terms of metabolite profiles[2], these factors should always be considered and controlled for in study design.

Q2: What is the recommended dosing range for this compound in common animal models?

A2: The appropriate dose of this compound depends on the animal model, the indication being studied, and the desired therapeutic effect. Based on preclinical studies, the following table summarizes typical dosing ranges:

Animal ModelIndicationDose RangeRoute of AdministrationKey FindingsReference(s)
Rat (Sprague-Dawley)ADHD (Neurotransmitter Levels)1, 3, 10, 30, 50 mg/kgi.p.Dose-dependent increase in extracellular norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) in the prefrontal cortex.[4][5][4][6]
CanineNarcolepsy (Cataplexy)N/AN/AAssesses the effect on the frequency and duration of cataplectic attacks.[6]
RabbitPharmacokinetics15 mg/kgi.v., gastric, duodenalComparison of absorption and plasma concentrations between different administration routes.[3]

Q3: We are not observing the expected increase in norepinephrine levels in the prefrontal cortex after viloxazine administration in our rat microdialysis study. What could be the issue?

A3: Several factors could contribute to this observation:

  • Dose: The effect of viloxazine on neurotransmitter levels is dose-dependent.[4] A dose of 30 mg/kg (i.p.) has been shown to significantly increase norepinephrine, dopamine, and serotonin levels in the rat prefrontal cortex.[4][5] Lower doses may not produce a significant effect.

  • Probe Placement: Incorrect placement of the microdialysis probe can lead to inaccurate measurements. Histological verification of the probe location post-experiment is crucial.

  • Sample Analysis: Ensure that the analytical method (e.g., LC-MS/MS) is validated and sensitive enough to detect changes in neurotransmitter concentrations.

  • Baseline Stability: A stable baseline of neurotransmitter levels should be established before drug administration to accurately quantify the effects of viloxazine.

Experimental Protocols

1. Protocol for Assessment of Neurotransmitter Levels via Microdialysis in Rats

  • Objective: To measure extracellular levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) in the prefrontal cortex (PFC) of freely moving rats following administration of (R)-Viloxazine Hydrochloride.[6]

  • Animals: Male Sprague-Dawley rats (8 weeks old).[5]

  • Surgical Procedure:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Implant a guide cannula targeting the medial prefrontal cortex.

    • Allow a recovery period of at least 48 hours post-surgery.

  • Microdialysis Procedure:

    • Gently insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Allow for a stabilization period of at least 2 hours to achieve baseline neurotransmitter levels.[7]

    • Collect four basal dialysate samples (baseline).[7]

    • Administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.[4]

    • Collect dialysate samples at regular intervals (e.g., every 30 minutes) for up to 4 hours post-administration.[7]

  • Sample Analysis:

    • Analyze the dialysate samples for NE, DA, and 5-HT concentrations using a validated LC-MS/MS method.

    • Quantify neurotransmitter levels by comparing peak areas to those of standard solutions.

    • Express the results as a percentage of the baseline levels for each animal.[6]

2. Protocol for Spontaneous Locomotor Activity Assessment in Rodents

  • Objective: To evaluate the impact of (R)-Viloxazine Hydrochloride on locomotor and exploratory activities in rodents.[6]

  • Apparatus: Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams) and data acquisition software.[6]

  • Procedure:

    • Habituate the animals to the experimental room for at least one hour before testing.[6]

    • Administer (R)-Viloxazine Hydrochloride or vehicle at the desired doses and route of administration.

    • Place the animal in the center of the open-field arena.

    • Record locomotor activity for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

    • Analyze the data to compare the activity levels between the different treatment groups.[6]

Data Presentation

Table 1: Dosing of (R)-Viloxazine Hydrochloride in Preclinical Animal Studies

Animal ModelIndicationDose RangeRoute of AdministrationKey FindingsReference(s)
Rat (Sprague-Dawley)ADHD (Neurotransmitter Levels)1, 3, 10, 30, 50 mg/kgi.p.Dose-dependent increase in extracellular norepinephrine, dopamine, and serotonin in the prefrontal cortex.[4][5][4][6]
CanineNarcolepsy (Cataplexy)N/AN/AAssessment of frequency and duration of cataplectic attacks.[6]
RabbitPharmacokinetics15 mg/kgi.v., gastric, duodenalComparison of absorption and plasma concentrations between different administration routes.[3]

Table 2: In Vitro Activity of Viloxazine

TargetActivityIC50 / EC50Key FindingReference(s)
Norepinephrine Transporter (NET)Inhibition~0.3 µM (rat synaptosomes)Moderate inhibitory effect on norepinephrine reuptake.[4][8]
Serotonin Transporter (SERT)Inhibition>100 µMNo significant inhibitory effect on serotonin reuptake.[8]
5-HT2B ReceptorAntagonistIC50 = 27 µMAntagonistic activity at this serotonin receptor subtype.[8][9]
5-HT2C ReceptorAgonistEC50 = 32 µMAgonistic activity at this serotonin receptor subtype.[8][9]

Visualizations

viloxazine_pathway cluster_viloxazine This compound cluster_ne Noradrenergic System cluster_5ht Serotonergic System viloxazine Viloxazine net Norepinephrine Transporter (NET) viloxazine->net Inhibits ht2b 5-HT2B Receptor viloxazine->ht2b Antagonizes ht2c 5-HT2C Receptor viloxazine->ht2c Activates ne_synapse Increased Synaptic Norepinephrine net->ne_synapse Leads to pfc_5ht Increased Prefrontal Cortex Serotonin ht2b->pfc_5ht Contributes to ht2c->pfc_5ht Contributes to

Caption: Proposed dual mechanism of action of viloxazine.

experimental_workflow start Start: Animal Acclimation (≥ 1 week) surgery Stereotaxic Surgery (Guide Cannula Implantation) start->surgery recovery Post-Surgical Recovery (≥ 48 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion & Equilibration (≥ 2 hours) recovery->probe_insertion baseline Baseline Sample Collection (e.g., 4 samples) probe_insertion->baseline treatment Viloxazine or Vehicle Administration (i.p.) baseline->treatment post_treatment Post-Treatment Sample Collection (e.g., every 30 mins for 4 hours) treatment->post_treatment analysis LC-MS/MS Analysis of Neurotransmitters post_treatment->analysis end End: Data Analysis & Histology analysis->end

Caption: Workflow for a microdialysis experiment.

References

Technical Support Center: Optimization of Mobile Phase for Viloxazine Hydrochloride HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase and other chromatographic conditions for the High-Performance Liquid Chromatography (HPLC) separation of viloxazine (B1201356) hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of viloxazine hydrochloride, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my viloxazine peak showing significant tailing?

A1: Peak tailing for a basic compound like viloxazine is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.

  • Cause: Residual silanol groups on the stationary phase interacting with the basic amine function of viloxazine.

  • Solution 1: Mobile Phase pH Adjustment: Increase the pH of the aqueous portion of your mobile phase to suppress the ionization of silanol groups. A pH above 7 is generally effective. However, be mindful of the column's pH stability.

  • Solution 2: Use of an Ion-Pairing Agent: Incorporate an acidic modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) into the mobile phase.[1] This can mask the active sites on the stationary phase and improve peak shape.

  • Solution 3: Column Selection: Employ a column with end-capping or a different stationary phase, such as a phenyl column, which can offer different selectivity and reduced silanol interactions.[1] A C8 column has also been used effectively.[2][3]

Q2: I am not getting good resolution between viloxazine and its impurities. What should I do?

A2: Poor resolution can be caused by several factors related to the mobile phase and other chromatographic conditions.

  • Cause: Insufficient separation between viloxazine and closely eluting impurities or degradation products.

  • Solution 1: Optimize Mobile Phase Composition:

    • Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[1][2][4] A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

    • Aqueous Phase pH: Adjusting the pH of the buffer can alter the ionization state of both viloxazine and its impurities, thereby changing their retention and improving separation.[2] For instance, a low pH (e.g., 2.35) using a phosphate (B84403) buffer has been shown to be effective in separating viloxazine from its related substances.[2][3]

  • Solution 2: Change the Organic Modifier: If using acetonitrile, consider switching to methanol (B129727) or vice-versa. The difference in solvent polarity and selectivity can significantly impact resolution.

  • Solution 3: Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient method where the organic solvent concentration is increased over time can help to resolve closely eluting peaks.[2][3]

  • Solution 4: Flow Rate and Temperature: Decreasing the flow rate can sometimes improve resolution, though it will increase the run time.[2] Optimizing the column temperature can also affect selectivity and efficiency.[2]

Q3: My retention time for viloxazine is too short/long. How can I adjust it?

A3: Retention time is primarily controlled by the strength of the mobile phase.

  • Cause (Short Retention Time): The mobile phase is too strong, causing the analyte to elute too quickly.

  • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[1]

  • Cause (Long Retention Time): The mobile phase is too weak, leading to long analysis times.

  • Solution: Increase the percentage of the organic solvent in the mobile phase.[1] Be cautious not to compromise the resolution of critical pairs.

Q4: How do I develop a stability-indicating method for viloxazine?

A4: A stability-indicating method must be able to separate the intact drug from its degradation products.

  • Procedure:

    • Forced Degradation Studies: Subject viloxazine samples to various stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1]

    • Method Development: Develop an HPLC method using the stressed samples, ensuring that all degradation peaks are baseline-resolved from the main viloxazine peak and from each other. This often requires careful optimization of the mobile phase (pH, organic ratio), column type, and potentially the use of a gradient elution.[2][3][4]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the viloxazine peak in the presence of its degradants to ensure there is no co-elution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for reversed-phase HPLC of this compound?

A1: A good starting point for method development is a mixture of acetonitrile and an aqueous buffer.[1][2][5] Common mobile phases reported in the literature include:

  • Acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 60:40 v/v).[1][4]

  • Acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate) with an adjusted pH (e.g., pH 2.35).[2][3]

  • Acetonitrile and 0.01N potassium dihydrogen phosphate (KH2PO4) (e.g., 30:70 v/v).[5]

Q2: Which type of HPLC column is suitable for viloxazine analysis?

A2: Several reversed-phase columns have been successfully used for the analysis of viloxazine. These include:

  • X-bridge phenyl (250 x 4.6 mm, 5 µm).[1]

  • Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm).[2][3]

  • Agilent eclipse XDB (150 mm x 4.6 mm, 3.5 µm).[6][7][8] For chiral separations to resolve the enantiomers of viloxazine, a chiral column such as the Chiralpak IM (250x10mm, 5µm) is necessary.[9]

Q3: What detection wavelength is appropriate for this compound?

A3: The detection wavelength for this compound is typically in the UV range. Commonly used wavelengths include 221 nm[1], 210 nm[2][3], and 222 nm[5]. For chiral separation of s-viloxazine, a wavelength of 264.6 nm has been reported.[4][9]

Experimental Protocols

Method 1: Isocratic RP-HPLC for Viloxazine Assay

This method is adapted from a validated procedure for the quantification of viloxazine.[1]

  • Chromatographic System: HPLC with a PDA detector.

  • Column: X-bridge phenyl (250x4.6 mm, 5 µm).[1]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.1% trifluoroacetic acid in water (60:40 v/v).[1][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.[4]

  • Detection Wavelength: 221 nm.[1][4]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of viloxazine at a concentration of 50 µg/mL in the mobile phase.[1]

  • Sample Preparation: Prepare the sample solution to a target concentration of 50 µg/mL of viloxazine in the mobile phase.[1]

Method 2: Gradient RP-HPLC for Separation of Viloxazine and Related Substances

This method is based on a stability-indicating assay for viloxazine and its impurities.[2][3]

  • Chromatographic System: HPLC with a UV detector.

  • Column: Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm).[2][3]

  • Mobile Phase A: Potassium phosphate buffer, pH adjusted to 2.35 with phosphoric acid.[2][3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution program should be developed to achieve adequate separation. An example could be starting with a low percentage of Mobile Phase B and increasing it over the course of the run.

  • Flow Rate: 0.8 mL/min.[2][3]

  • Detection Wavelength: 210 nm.[2][3]

  • Sample Diluent: Water and methanol (80:20 v/v).[2]

Quantitative Data Summary

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterMethod 1 (Isocratic RP-HPLC)[1]Method 2 (Gradient RP-HPLC)[2]Method 3 (Chiral HPLC)[10][9]
Column X-bridge phenyl (250x4.6 mm, 5 µm)Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)Chiralpak IM (250x10mm, 5µm)
Mobile Phase Acetonitrile: 0.1% TFA (60:40)Gradient of Potassium Phosphate (pH 2.35) and AcetonitrileMethanol: n-hexane: IPA (30:50:20)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Detection 221 nm210 nm264.6 nm
Retention Time ~2.27 minAnalyte and impurity dependents-Viloxazine: ~3.84 min
Tailing Factor 1.01Not ReportedNot Reported
Theoretical Plates 4533Not ReportedNot Reported

Table 2: Validation Parameters

ParameterMethod 1[1]Method 2[2]
Linearity Range 5-75 µg/mLNot specified, r² = 0.9998
LOD 0.125 µg/mL0.01 µg/g
LOQ 0.413 µg/mL0.03 µg/g
Accuracy (% Recovery) 98.2 - 100.6 %90 - 110 %
Precision (%RSD) 0.63%Not specified

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Method Setup cluster_eval Chromatogram Evaluation cluster_adjust Optimization Steps cluster_end Finalization Start Select Column and Initial Mobile Phase (e.g., ACN:Buffer 50:50) Evaluate Evaluate Peak Shape, Resolution, and Retention Time Start->Evaluate Adjust_Organic Adjust Organic Ratio (e.g., ACN %) Evaluate->Adjust_Organic Unacceptable Adjust_pH Adjust Mobile Phase pH Evaluate->Adjust_pH Poor Resolution/ Tailing Change_Modifier Change Organic Modifier (e.g., ACN to MeOH) Evaluate->Change_Modifier Poor Selectivity Optimized Optimized Method Evaluate->Optimized Acceptable Adjust_Organic->Evaluate Adjust_pH->Evaluate Change_Modifier->Evaluate

Caption: Workflow for HPLC mobile phase optimization.

Troubleshooting_HPLC_Issues cluster_problem Observed Problem cluster_causes Potential Causes & Solutions Problem Identify Chromatographic Issue Peak_Tailing Peak Tailing Problem->Peak_Tailing Poor_Resolution Poor Resolution Problem->Poor_Resolution Wrong_RT Incorrect Retention Time Problem->Wrong_RT Sol_Tailing Adjust pH Use Additives (TFA) Change Column Peak_Tailing->Sol_Tailing Solutions Sol_Resolution Optimize Organic % Adjust pH Try Gradient Poor_Resolution->Sol_Resolution Solutions Sol_RT Adjust Organic % Wrong_RT->Sol_RT Solutions

References

Overcoming challenges in the chiral separation of viloxazine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Separation of Viloxazine (B1201356) Enantiomers

Welcome to the technical support center for the chiral separation of viloxazine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions.

Viloxazine is a chiral molecule, existing as (R)- and (S)-enantiomers.[1] These enantiomers can have different pharmacological and toxicological profiles, making their separation and quantification essential for drug development, quality control, and clinical studies.[1] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for achieving this separation.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of viloxazine important?

A1: The separation of viloxazine enantiomers is crucial because different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.[1] For instance, the (S)-enantiomer of viloxazine is reported to be a more potent norepinephrine (B1679862) reuptake inhibitor.[3] Regulatory agencies like the FDA require that enantiomers of all chiral bioactive molecules be separated and tested to ensure safety and efficacy.[4] Therefore, a reliable analytical method to separate and quantify individual enantiomers is necessary for drug development and quality control.[1]

Q2: What are the primary methods for the chiral separation of viloxazine?

A2: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[1][2][5] CSPs selectively interact with the enantiomers, causing them to travel through the column at different speeds, thus enabling their separation.[1] Polysaccharide-based CSPs are widely used for this purpose.[2]

Q3: What is a Chiral Stationary Phase (CSP) and how does it work?

A3: A CSP is a chromatography column packing material that is itself chiral. It separates enantiomers by forming transient, diastereomeric complexes with the analyte molecules.[4] Since diastereomers have different physical properties, these interactions have different strengths for each enantiomer, leading to differential retention times and separation.[1][6]

Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?

A4: SFC offers several advantages, including faster separations, reduced solvent consumption, and lower backpressure.[7][8][9] The mobile phase in SFC, typically supercritical CO2 with a co-solvent, has low viscosity and high diffusivity, allowing for higher flow rates without a significant loss in efficiency.[7][10] This makes SFC a "greener" and more efficient alternative for both analytical and preparative scale separations.[9][10]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of viloxazine enantiomers.

Problem 1: Poor or No Resolution of Enantiomer Peaks

Question Possible Causes Troubleshooting Steps & Solutions
My viloxazine enantiomer peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I do? 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity for viloxazine.[11] 2. Incorrect Mobile Phase Composition: The type and ratio of solvents and additives in the mobile phase are critical for selectivity.[3][11] 3. Suboptimal Temperature: Temperature can significantly affect enantioselectivity, sometimes even reversing the elution order.[11] 4. Flow Rate Too High: While SFC and HPLC can be run at high flow rates, an excessively high rate can compromise resolution.[7]1. Screen Different CSPs: Test a variety of polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) to find one with better selectivity for viloxazine.[11] 2. Optimize Mobile Phase:     • For HPLC: Systematically vary the ratio of the organic modifier (e.g., methanol (B129727), isopropanol) to the non-polar solvent (e.g., n-hexane).[12][13]     • For SFC: Adjust the percentage of the co-solvent (modifier), such as methanol or ethanol.[2]     • Additives: Introduce small amounts of acidic or basic additives (e.g., trifluoroacetic acid) to the mobile phase, as this can dramatically impact selectivity.[2][11] 3. Adjust Column Temperature: Evaluate the separation at different temperatures (e.g., in 5-10°C increments, typically between 5°C and 40°C for polysaccharide columns).[7][11] 4. Reduce Flow Rate: Decrease the flow rate to allow more time for interaction with the stationary phase, which can improve resolution.[7]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Question Possible Causes Troubleshooting Steps & Solutions
The peaks for my viloxazine enantiomers are tailing or fronting, affecting integration and accuracy. How can I fix this? 1. Secondary Interactions: Unwanted interactions between the analyte and the silica (B1680970) support of the CSP. 2. Sample Overload: Injecting too much sample can saturate the column. 3. Inappropriate Sample Solvent: The solvent used to dissolve the sample may be too strong, causing distortion.1. Use Mobile Phase Additives: Add a small amount of a competing agent (e.g., an acid or base) to the mobile phase to block active sites on the stationary phase.[2] 2. Reduce Injection Volume/Concentration: Prepare a more dilute sample or reduce the injection volume.[1] 3. Use Mobile Phase as Diluent: Dissolve the sample in the mobile phase itself to ensure compatibility and prevent solvent effects.[1]

Problem 3: Long Analysis Times

Question Possible Causes Troubleshooting Steps & Solutions
My chiral separation method is taking too long, which is not ideal for high-throughput screening. How can I speed it up? 1. Low Flow Rate: The flow rate may be unnecessarily low. 2. Mobile Phase is Too Weak: A weak mobile phase will result in long retention times. 3. Column Dimensions: A long column with large particles will result in longer run times.1. Increase Flow Rate: Gradually increase the flow rate while monitoring resolution. SFC, in particular, allows for very high flow rates.[7] 2. Increase Mobile Phase Strength: Increase the percentage of the organic modifier (e.g., methanol or IPA) in the mobile phase to decrease retention.[12][13] 3. Switch to a Shorter Column/Smaller Particles: Consider using a shorter column or one packed with smaller particles (UPLC/UHPSFC) for faster analysis, though this may require instrumentation capable of handling higher backpressures.[7][14]

Experimental Protocols & Data

Protocol 1: Chiral HPLC Method for Viloxazine Enantiomers

This protocol is based on a validated method for the separation of (R)- and (S)-Viloxazine.[1]

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Waters Alliance e-2695 or equivalent with UV detector[1][12]
Column Chiralpack IM, 250 x 10 mm, 5 µm[1][12]
Mobile Phase Methanol: n-hexane: Isopropanol (B130326) (30:50:20 v/v/v)[1][12]
Flow Rate 1.0 mL/min[1][12]
Column Temperature Ambient[1][12]
Injection Volume 10 µL[1][12]
Detection Wavelength 264.6 nm[1][12]
Diluent Mobile Phase[1]

Procedure:

  • Mobile Phase Preparation: Mix methanol, n-hexane, and isopropanol in the specified 30:50:20 ratio. Filter the mixture through a 0.45 µm membrane filter and degas it before use.[1]

  • Sample Solution Preparation: Accurately weigh and dissolve the viloxazine sample in the mobile phase to achieve a suitable concentration.[1]

  • System Suitability: Inject a standard solution multiple times to ensure that system parameters (e.g., peak area, retention time) are within acceptable limits of reproducibility.[12]

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.[1]

  • Data Analysis: Identify the (R)- and (S)-Viloxazine enantiomers based on their retention times. Quantify each enantiomer by measuring its respective peak area.[1][3]

Expected Results:

CompoundRetention Time (min)
S-Viloxazine Impurity-1~2.24[12]
S-Viloxazine~3.84[12]

Note: Retention times are approximate and may vary slightly between systems.

Visualizations

Workflow for Chiral Method Development

The following diagram outlines a logical workflow for developing a robust chiral separation method for viloxazine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Define Analyte (Viloxazine Racemate) B Select Multiple Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose) A->B C Screen with Generic Mobile Phases (Normal, Reversed, Polar) B->C D Evaluate Initial Results (Resolution, Peak Shape) C->D D->B No Separation E Select Best CSP & Mobile Phase Mode D->E Promising Separation? F Optimize Mobile Phase (Solvent Ratios, Additives) E->F G Optimize Temperature & Flow Rate F->G H Assess Resolution (Rs), Selectivity (α), and Peak Shape G->H H->F Further Optimization Needed I Validate Method (ICH Guidelines) H->I Optimization Complete J Test for Robustness (e.g., vary flow rate, composition) I->J K Apply to Routine Analysis (QC, Clinical Samples) J->K

Caption: A logical workflow for chiral HPLC/SFC method development.

Troubleshooting Poor Resolution

This decision tree provides a step-by-step guide for troubleshooting poor resolution in the chiral separation of viloxazine.

G Start Start: Poor Resolution (Rs < 1.5) CheckMobilePhase Is Mobile Phase Optimized? (Solvent Ratios, Additives) Start->CheckMobilePhase OptimizeMobilePhase Action: Systematically vary solvent ratios. Test acidic/ basic additives. CheckMobilePhase->OptimizeMobilePhase No CheckTemp Is Temperature Optimized? CheckMobilePhase->CheckTemp Yes OptimizeMobilePhase->CheckTemp Re-evaluate End Success: Resolution Achieved (Rs >= 1.5) OptimizeMobilePhase->End OptimizeTemp Action: Test separation at 3-4 different temperatures (e.g., 15°C, 25°C, 35°C) CheckTemp->OptimizeTemp No CheckFlowRate Is Flow Rate Too High? CheckTemp->CheckFlowRate Yes OptimizeTemp->CheckFlowRate Re-evaluate OptimizeTemp->End ReduceFlowRate Action: Reduce flow rate by 25-50% and re-evaluate. CheckFlowRate->ReduceFlowRate Yes ConsiderNewCSP Primary optimization failed. Consider a different CSP with alternative selectivity. CheckFlowRate->ConsiderNewCSP No ReduceFlowRate->ConsiderNewCSP Still Poor ReduceFlowRate->End

Caption: A decision tree for troubleshooting poor enantiomer resolution.

References

Best practices for long-term storage of viloxazine hydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of viloxazine (B1201356) hydrochloride samples. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid viloxazine hydrochloride?

For long-term stability of solid this compound, storage at -20°C is recommended, which can ensure stability for at least four years.[1] Another recommendation for long-term storage is at a temperature between 2-8°C in the dark.[2]

Q2: How should I store this compound solutions?

Stock solutions of this compound can be stored at -80°C for up to six months or at -20°C for one month in a sealed container, protected from moisture.[3][4] It is not recommended to store aqueous solutions for more than one day.[1]

Q3: My this compound powder has changed from white to beige. Is it still usable?

The acceptable color for this compound powder is white to beige.[2] A slight color change within this range may not indicate degradation. However, it is crucial to verify the purity and integrity of the sample using a validated analytical method, such as HPLC, before use.

Q4: I observe unexpected peaks in my HPLC chromatogram after storing my this compound sample. What could be the cause?

Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products. This compound is known to degrade under certain conditions, including exposure to acid, base, oxidizing agents, and heat.[5][6][7][8][9][10] Refer to the troubleshooting guide below for steps to identify the source of degradation.

Q5: What are the known degradation pathways for this compound?

Forced degradation studies have shown that this compound is susceptible to degradation through hydrolysis (acidic and alkaline conditions), oxidation, and reduction.[5][7][8] The major degradation pathways can involve modifications to the morpholine (B109124) ring and the ethoxyphenoxy moiety.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., significant color change, clumping) Exposure to moisture, light, or inappropriate temperatures.Discard the sample and use a fresh one that has been stored under the recommended conditions.
Unexpected peaks in HPLC analysis Sample degradation due to improper storage or handling.1. Confirm that the analytical method is performing correctly by running a fresh, validated standard. 2. Review the storage history of the sample for any deviations from the recommended conditions. 3. Perform forced degradation studies on a fresh sample to generate potential degradation product markers for comparison.
Poor solubility of the sample The sample may have degraded, or the incorrect solvent is being used.This compound is readily soluble in water.[11] It is slightly soluble in acetonitrile.[1] Ensure you are using an appropriate solvent. If solubility issues persist with a recommended solvent, it may be a sign of degradation.
Inconsistent analytical results between aliquots Non-homogeneity of the sample or inconsistent storage of aliquots.Ensure the bulk sample is homogeneous before aliquoting. Store all aliquots under identical, recommended conditions.

Summary of Storage Conditions and Stability

Sample Type Storage Temperature Duration Key Considerations
Solid -20°C≥ 4 years[1]Store in a well-sealed container.
Solid 2-8°CLong-term[2]Protect from light.[2]
Solution (in solvent) -80°C6 months[3][4]Sealed storage, away from moisture.[3][4]
Solution (in solvent) -20°C1 month[3][4]Sealed storage, away from moisture.[3][4]
Aqueous Solution Room Temperature≤ 1 day[1]Not recommended for long-term storage.[1]

Summary of Forced Degradation Studies

Stress Condition Reagent/Condition Observed Degradation
Acid Hydrolysis 1N HCl13.4% degradation[5][6]
Alkali Hydrolysis 1N NaOH13.1% degradation[5]
Oxidation 30% Hydrogen Peroxide14.9% degradation[5]
Reduction 30% Sodium Bisulphate11.4% degradation[5]
Thermal Solid drug exposed to heat1.9% degradation[5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is for the quantitative determination of this compound and the separation of its degradation products.

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. Chromatographic Conditions:

  • Column: X-bridge phenyl, 250 x 4.6 mm, 5 µm[5]

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in water (60:40 v/v)[6]

  • Flow Rate: 1.0 mL/min[5]

  • Detector Wavelength: 221 nm[5]

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Dilute to the mark with the mobile phase.[5]

  • Standard Working Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

4. Sample Preparation:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 50 µg/mL.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 10 µL of the blank (mobile phase), followed by the Standard Working Solution six times to check for system suitability.

  • Inject the sample solutions.

  • Analyze the chromatograms for the peak area of viloxazine and any degradation products.

Visualizations

experimental_workflow Experimental Workflow for Viloxazine HCl Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_system HPLC System Equilibration prep_standard->hplc_system prep_sample Prepare Sample Solution from Stored Aliquot prep_sample->hplc_system system_suitability System Suitability Test hplc_system->system_suitability inject_sample Inject Sample system_suitability->inject_sample acquire_data Data Acquisition inject_sample->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate Purity and Degradation Products integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC-based stability analysis of this compound.

degradation_pathways Viloxazine HCl Degradation Pathways cluster_stress Stress Conditions viloxazine This compound acid Acid Hydrolysis viloxazine->acid alkali Alkali Hydrolysis viloxazine->alkali oxidation Oxidation viloxazine->oxidation reduction Reduction viloxazine->reduction thermal Thermal viloxazine->thermal degradation_products Degradation Products acid->degradation_products alkali->degradation_products oxidation->degradation_products reduction->degradation_products thermal->degradation_products

Caption: Potential degradation pathways for this compound under stress.

References

Technical Support Center: Strategies for Reducing Placebo Response in Viloxazine Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of high placebo response in viloxazine (B1201356) clinical trials for Attention-Deficit/Hyperactivity Disorder (ADHD).

Troubleshooting Guides

This section offers solutions to common issues encountered during clinical trials that can contribute to an elevated placebo response.

Issue Potential Cause Troubleshooting Steps
High variability in placebo group outcomes Inconsistent patient reporting, differing expectations among participants.Implement a robust patient training program pre-randomization to ensure accurate and consistent symptom reporting. Utilize standardized scripts for site staff to manage patient expectations and maintain neutrality.[1][2]
Failure to separate from placebo in a pivotal trial High placebo response obscuring the true drug effect. This was a suspected issue in at least one of the viloxazine pediatric phase 3 trials.[3][4][5]Conduct a post-hoc "band-pass" analysis to identify and potentially exclude data from sites with unusually high or low placebo responses to better understand the true treatment effect.[3] For future trials, consider innovative designs like the Sequential Parallel Comparison Design (SPCD).[6][7][8][9]
Inconsistent ratings across different clinical sites Variation in rater training and interpretation of assessment scales.Institute a centralized rater training and certification program with ongoing monitoring of inter-rater reliability.[3] Consider central, independent raters for key efficacy assessments.
Unexpectedly high placebo response in adolescent trials Adolescents may have different expectations and reporting behaviors compared to younger children or adults.Tailor patient education and expectation management strategies specifically for adolescents. Ensure rating scales are validated and appropriate for this age group.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high placebo response in ADHD clinical trials?

A1: High placebo response in ADHD trials is multifactorial and can stem from patient expectations of benefit, the therapeutic environment and increased attention from clinical staff, variability in symptom reporting, and the natural fluctuation of ADHD symptoms.[2][10] In pediatric trials, parental expectations and reporting can also significantly contribute to the placebo effect.[11]

Q2: What specific strategies can be implemented in the trial design to mitigate the placebo effect?

A2: Several trial design strategies can be employed:

  • Placebo Run-in Period: A period where all participants receive a placebo to identify and exclude high placebo responders before randomization. However, the effectiveness of this method has been debated.[1][2]

  • Sequential Parallel Comparison Design (SPCD): A two-stage design where placebo non-responders in the first stage are re-randomized to either the study drug or a placebo. This design aims to enrich the second stage with patients less likely to respond to a placebo.[6][7][8][9]

  • Blinding: Maintaining a double-blind study where neither the participants nor the investigators know the treatment allocation is crucial to minimize bias.[12][13]

  • Standardization: Consistent procedures across all sites for patient interaction, data collection, and administration of assessments can reduce variability.[14]

Q3: How can patient and site staff training help in reducing the placebo response?

A3: Training is a critical component. For patients, training can focus on accurate and reproducible symptom reporting.[2][15][16] For site staff, training should emphasize neutral communication to manage patient expectations and standardized administration of rating scales to ensure consistency.[1][2]

Q4: Are there statistical approaches to handle the placebo response during data analysis?

A4: Yes, various statistical methods can be employed. A "band-pass" analysis was used in a post-hoc analysis of viloxazine trials to exclude sites with extreme placebo responses.[3] Other methods include meta-regression and MetaForest to identify predictors of placebo response.[17][18][19][20] For SPCD trials, specific analytical methods like Ordinary Least Squares (OLS), Seemingly Unrelated Regression (SUR), and Mixed Model for Repeated Measures (MMRM) are used.[6][9]

Quantitative Data from Viloxazine Clinical Trials

The following table summarizes efficacy data from key viloxazine clinical trials in pediatric and adult populations with ADHD, illustrating the observed placebo response.

Trial Identifier Population Treatment Arm Primary Endpoint Baseline Mean Score (SD) End of Study Mean Change from Baseline (SE) Placebo-Adjusted Difference
NCT03247530[21]Children (6-11 years)Viloxazine 100mg/dayADHD-RS-5 Total Score43.1 (6.9)-16.6 (1.3)-4.9
Viloxazine 200mg/day43.8 (7.1)-17.7 (1.3)-6.0
Placebo43.5 (7.0)-11.7 (1.3)N/A
NCT03247517[22]Adolescents (12-17 years)Viloxazine 200mg/dayADHD-RS-5 Total Score41.5 (6.7)-17.6 (1.4)-5.9
Viloxazine 400mg/day41.1 (6.8)-17.5 (1.4)-5.8
Placebo41.6 (6.8)-11.7 (1.4)N/A
NCT04016779[12]Adults (18-65 years)Viloxazine (200-600mg/day)AISRS Total Score38.3 (6.4)-15.5 (0.91)-3.8
Placebo38.3 (7.1)-11.7 (0.90)N/A
NCT01107496[23]Adults (18-64 years)Viloxazine IRAISRS Total Score38.8 (6.3)-12.8 (1.8)-2.9
Placebo38.5 (6.2)-9.9 (1.8)N/A

ADHD-RS-5: ADHD Rating Scale, 5th Edition; AISRS: Adult ADHD Investigator Symptom Rating Scale; IR: Immediate-Release; SD: Standard Deviation; SE: Standard Error.

Experimental Protocols

Sequential Parallel Comparison Design (SPCD)

The SPCD is a two-stage design aimed at reducing the impact of high placebo response.

Methodology:

  • Stage 1: Patients are randomized to receive either viloxazine or a placebo for a predefined period (e.g., 4-6 weeks).

  • End of Stage 1 Assessment: Patients in the placebo group are assessed for response based on a pre-specified criterion (e.g., ≥30% improvement on the ADHD-RS-5).

  • Stage 2 Re-randomization: Placebo non-responders are re-randomized to receive either viloxazine or a placebo for a second treatment period. Placebo responders and those initially on viloxazine typically continue their assigned treatment to maintain the blind.

  • Final Analysis: The overall treatment effect is calculated by pooling data from both stages. Specific statistical methods that account for the design are used for the analysis.[6][7][8][9]

Patient and Rater Training Protocol

Objective: To standardize symptom reporting and assessment to reduce variability and placebo response.

Patient Training Methodology:

  • Pre-trial Education: Provide all potential participants with information about the nature of clinical trials, the placebo effect, and the importance of accurate symptom reporting.

  • Symptom Reporting Practice: Conduct practice sessions where participants use the primary rating scale (e.g., ADHD-RS-5) to rate vignettes or their own symptoms, with feedback on consistency.

Rater Training Methodology:

  • Centralized Training: All raters attend a standardized training session on the administration and scoring of all rating scales.

  • Inter-Rater Reliability Assessment: Raters score standardized patient interviews to ensure consistency.

  • Ongoing Monitoring: Periodic checks of rater performance and retraining as needed throughout the trial.

Visualizations

viloxazine_pathway Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits Serotonin_Receptors 5-HT2B (Antagonist) 5-HT2C (Agonist) Viloxazine->Serotonin_Receptors Modulates NE Norepinephrine (NE) NET->NE Reuptake Dopamine Dopamine (DA) NE->Dopamine Increases DA via alpha-1 adrenoceptors ADHD_Symptoms Reduction in ADHD Symptoms NE->ADHD_Symptoms Improved Attention & Executive Function Serotonin Serotonin (5-HT) Serotonin->ADHD_Symptoms Modulation of Mood & Impulsivity Dopamine->ADHD_Symptoms Improved Focus & Motivation

Caption: Proposed mechanism of action of viloxazine in the prefrontal cortex.

spcd_workflow cluster_stage1 Stage 1 cluster_assessment End of Stage 1 Assessment cluster_stage2 Stage 2 cluster_analysis Final Analysis rand1 Randomization viloxazine1 Viloxazine Group rand1->viloxazine1 placebo1 Placebo Group rand1->placebo1 analysis Pool Data from Stage 1 & Placebo Non-Responders from Stage 2 viloxazine1->analysis assess Assess Placebo Response placebo1->assess placebo1->analysis placebo_responder Placebo Responders assess->placebo_responder placebo_nonresponder Placebo Non-Responders assess->placebo_nonresponder rand2 Re-Randomization placebo_nonresponder->rand2 viloxazine2 Viloxazine Group rand2->viloxazine2 placebo2 Placebo Group rand2->placebo2 viloxazine2->analysis placebo2->analysis

Caption: Workflow of the Sequential Parallel Comparison Design (SPCD).

References

Validation & Comparative

A Preclinical Showdown: Viloxazine Hydrochloride vs. Atomoxetine in ADHD Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of viloxazine (B1201356) hydrochloride and atomoxetine (B1665822), two non-stimulant medications for Attention-Deficit/Hyperactivity Disorder (ADHD), based on their performance in preclinical animal models. This analysis delves into their distinct pharmacological profiles, neurochemical effects, and behavioral outcomes, supported by experimental data and detailed methodologies.

Viloxazine, a serotonin (B10506) norepinephrine (B1679862) modulating agent, and atomoxetine, a selective norepinephrine reuptake inhibitor, are both prominent non-stimulant options for ADHD treatment. While clinically their efficacy is comparable, preclinical models offer a controlled environment to dissect their underlying mechanisms and differential effects on the core behavioral domains of ADHD: hyperactivity, inattention, and impulsivity.

Pharmacological Profile: A Tale of Two Affinities

The primary mechanism of action for both viloxazine and atomoxetine is the inhibition of the norepinephrine transporter (NET), which leads to increased levels of norepinephrine in the prefrontal cortex, a brain region crucial for executive function. However, their pharmacological profiles diverge significantly in their affinity for other monoamine transporters and receptors.

Atomoxetine is a highly potent and selective NET inhibitor. In contrast, viloxazine exhibits a more moderate affinity for NET but also interacts with specific serotonin receptors, notably acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist. This broader serotonergic activity of viloxazine may contribute to its distinct behavioral effects.

CompoundTargetKi (nM)Source
Viloxazine Norepinephrine Transporter (NET)2300[1]
Serotonin Transporter (SERT)>10,000[1]
Dopamine (B1211576) Transporter (DAT)>100,000[1]
Atomoxetine Norepinephrine Transporter (NET)3.4[1]
Serotonin Transporter (SERT)390[2]
Dopamine Transporter (DAT)1750[2]
Ki (Inhibition constant): A measure of the drug's binding affinity to a target. A lower Ki value indicates a higher affinity.
Table 1: Comparative Binding Affinities (Ki) of Viloxazine and Atomoxetine for Monoamine Transporters.

Neurochemical Effects in the Prefrontal Cortex

Microdialysis studies in rodent models have quantified the impact of both drugs on extracellular neurotransmitter levels in the prefrontal cortex. Both viloxazine and atomoxetine have been shown to increase norepinephrine and dopamine levels in this region. The increase in dopamine is an indirect effect of NET inhibition, as dopamine is also cleared by NET in the prefrontal cortex. Notably, viloxazine has also been demonstrated to significantly increase serotonin levels, a direct consequence of its serotonergic activity.

DrugDose (mg/kg, i.p.)Peak Increase in Norepinephrine (% of Baseline)Peak Increase in Dopamine (% of Baseline)Peak Increase in Serotonin (% of Baseline)Animal ModelSource
Viloxazine 30~600%~500%~500-600%Rat[3][4]
Atomoxetine 3~300%~300%No significant changeRat[5][6]
i.p. - intraperitoneal
Table 2: Comparative Effects of Viloxazine and Atomoxetine on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex.

Behavioral Outcomes in Preclinical ADHD Models

While direct head-to-head preclinical studies comparing the behavioral effects of viloxazine and atomoxetine in the same ADHD animal model are limited, individual studies in models such as the Spontaneously Hypertensive Rat (SHR) provide insights into their efficacy.

Locomotor Activity: Studies in SHR rats, a well-established animal model of ADHD, have shown that atomoxetine can reduce hyperactivity. While direct comparative data is scarce, the distinct neurochemical profiles of viloxazine and atomoxetine suggest they may modulate locomotor activity through different mechanisms.

Cognitive Function: The Novel Object Recognition (NOR) test is used to assess recognition memory, a cognitive domain often impaired in ADHD. Atomoxetine has been shown to improve performance in the NOR test in animal models. The effects of viloxazine on this specific task in a direct comparison are not yet well-documented in publicly available literature.

Impulsivity and Working Memory: The five-choice serial reaction time task (5-CSRTT) is a key preclinical assay for measuring attention and impulsivity. Studies have shown that atomoxetine can reduce premature responding, a measure of impulsivity, in this task. The comparative effects of viloxazine on impulsivity and working memory in preclinical models remain an area for further investigation.

Experimental Protocols

In Vivo Microdialysis in Freely Moving Rats

This technique is employed to measure extracellular neurotransmitter levels in specific brain regions of awake animals.

Surgical Procedure:

  • Male Sprague-Dawley rats are anesthetized.

  • A guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex.

  • The cannula is secured with dental cement.

  • Animals are allowed a recovery period of at least 48 hours.

Microdialysis and Neurotransmitter Analysis:

  • A microdialysis probe is inserted into the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Dialysate samples are collected at regular intervals before and after drug administration (viloxazine or atomoxetine, i.p.).

  • Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

experimental_workflow_microdialysis cluster_surgery Surgical Implantation cluster_dialysis Microdialysis Experiment cluster_analysis Neurochemical Analysis anesthesia Anesthesia implantation Guide Cannula Implantation (PFC) anesthesia->implantation recovery Recovery (>48 hours) implantation->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion probe_insertion->perfusion drug_admin Drug Administration (Viloxazine or Atomoxetine) perfusion->drug_admin sample_collection Dialysate Collection drug_admin->sample_collection hplc HPLC-ED Analysis sample_collection->hplc quantification Neurotransmitter Quantification hplc->quantification experimental_workflow_nor habituation Habituation (Empty Arena) familiarization Familiarization Phase (Two Identical Objects) habituation->familiarization retention Retention Interval familiarization->retention test Test Phase (One Familiar, One Novel Object) retention->test analysis Data Analysis (Exploration Time) test->analysis signaling_pathway_viloxazine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) NE_synapse NE NE_vesicle->NE_synapse DA_vesicle Dopamine (DA) DA_synapse DA DA_vesicle->DA_synapse Serotonin_vesicle Serotonin (5-HT) Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Dopamine_receptor Dopamine Receptors DA_synapse->Dopamine_receptor Serotonin_receptor_2B 5-HT2B Receptor Serotonin_synapse->Serotonin_receptor_2B Serotonin_receptor_2C 5-HT2C Receptor Serotonin_synapse->Serotonin_receptor_2C Viloxazine Viloxazine Viloxazine->Serotonin_receptor_2B Antagonist Viloxazine->Serotonin_receptor_2C Agonist NET NET Viloxazine->NET Inhibits NET->NE_synapse Reuptake NET->DA_synapse Reuptake signaling_pathway_atomoxetine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) NE_synapse NE NE_vesicle->NE_synapse DA_vesicle Dopamine (DA) DA_synapse DA DA_vesicle->DA_synapse Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Dopamine_receptor Dopamine Receptors DA_synapse->Dopamine_receptor Atomoxetine Atomoxetine NET NET Atomoxetine->NET Inhibits (High Potency) NET->NE_synapse Reuptake NET->DA_synapse Reuptake

References

Comparative Analysis of Viloxazine and Other Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of viloxazine (B1201356) and other prominent norepinephrine (B1679862) reuptake inhibitors (NRIs), including atomoxetine (B1665822), reboxetine (B1679249), and maprotiline (B82187). The focus is on their pharmacological profiles, supported by quantitative data and detailed experimental methodologies to aid in research and development.

Introduction to Norepinephrine Reuptake Inhibitors

Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that function by blocking the action of the norepinephrine transporter (NET).[1] This inhibition leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2] These agents are utilized in the treatment of various neuropsychiatric disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1] Viloxazine, originally developed as an antidepressant, has been repurposed and approved for the treatment of ADHD.[1][3] This guide compares its pharmacological characteristics against other well-known NRIs: atomoxetine, another non-stimulant ADHD medication; reboxetine, used primarily for major depressive disorder; and maprotiline, a tetracyclic antidepressant with potent NRI activity.[1][4][5]

Mechanism of Action: The Noradrenergic Synapse

The primary mechanism of action for these compounds is the blockade of the norepinephrine transporter (NET) on the presynaptic neuron. Under normal physiological conditions, NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic terminal, a crucial step for terminating the neurotransmitter's signal. By inhibiting this transporter, NRIs prolong the presence of norepinephrine in the synapse, leading to sustained activation of postsynaptic adrenergic receptors.

NRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine Dopamine (B1211576) Dopamine Tyrosine->Dopamine Synthesis NE_vesicle Norepinephrine (NE) in Synaptic Vesicle Dopamine->NE_vesicle Packaging NE_synapse NE_vesicle->NE_synapse Release (Exocytosis) NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding & Activation Postsynaptic Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic Effect Signal Transduction NRI Viloxazine & Other NRIs NRI->NET Blockade

Comparative Pharmacological Data

The potency and selectivity of NRIs are critical determinants of their therapeutic efficacy and side-effect profiles. The following table summarizes the in vitro binding affinities (Ki or KD in nM) and functional inhibitory concentrations (IC50 in nM) for viloxazine and its comparators at the human norepinephrine (NET), serotonin (B10506) (SERT), and dopamine (DAT) transporters. Lower values indicate higher potency.

Compound NET (Ki/KD, nM) SERT (Ki/KD, nM) DAT (Ki/KD, nM) NET Uptake (IC50, nM) Selectivity (SERT/NET)
Viloxazine 155 - 630[1][6]17,300[1][6]>100,000[1][6]260[1]~110x[1]
Atomoxetine 3.4[1][7]390[1]1750[1]N/A~115x[1]
Reboxetine 8.2 - 13.4[1][8]273.5 - 1070[1][8]>10,000[8]8.5[9]~20-130x
Maprotiline 11.1[10]5800[5][10]1000[5][10]N/A~522x

Analysis:

  • Potency at NET: Atomoxetine, reboxetine, and maprotiline demonstrate high potency for the norepinephrine transporter, with Ki values in the low nanomolar range.[1][8][10] Viloxazine exhibits a more moderate affinity for NET.[1][6]

  • Selectivity: All four compounds are highly selective for NET over DAT. Viloxazine, atomoxetine, and maprotiline also show high selectivity for NET over SERT.[1][5][10] Reboxetine is also selective for NET, though some data indicates a lower selectivity ratio compared to the others.[1][8]

  • Serotonergic Activity: Recent studies indicate that viloxazine's mechanism is more complex than just NET inhibition, showing activity as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist, which may contribute significantly to its therapeutic effects.[6][11] Maprotiline also has antagonist activity at 5-HT2 and 5-HT7 receptors.[5]

Experimental Protocols

The data presented above are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key experimental types.

Radioligand Binding Assay for NET Affinity (Ki)

This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to compete with a radiolabeled ligand that binds specifically to the transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • Biological Source: Cell membranes prepared from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET).[12]

  • Radioligand: [³H]Nisoxetine, a high-affinity NET ligand.[12][13]

  • Non-specific Control: A high concentration of a known NET inhibitor (e.g., 10 µM Desipramine) to determine non-specific binding.[13]

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Wash Buffer: Ice-cold assay buffer.[13]

  • Apparatus: 96-well microplate, cell harvester, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), liquid scintillation counter, and scintillation cocktail.[12][13]

Methodology:

  • Membrane Preparation: Thaw and homogenize frozen cell membranes expressing hNET in ice-cold assay buffer. Dilute to a final protein concentration of 20-50 µg per well.[13]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitive binding with a range of test compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[13]

  • Incubation: Add the membrane preparation, radioligand (at a concentration near its Kd, e.g., 1-3 nM), and either buffer (for total binding), non-specific control, or test compound to the appropriate wells. Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 4°C or 25°C) to allow binding to reach equilibrium.[13][15]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (filtrate).[13]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Radioligand_Binding_Workflow prep 1. Preparation - Dilute hNET membranes - Prepare radioligand ([³H]Nisoxetine) - Prepare serial dilutions of test compound plate 2. Plating (96-well) - Add membranes, radioligand, and test compound/controls to wells prep->plate incubate 3. Incubation - Allow binding to reach equilibrium (e.g., 60-120 min) plate->incubate filter 4. Filtration - Rapidly separate bound from free radioligand using a cell harvester incubate->filter wash 5. Washing - Wash filters with ice-cold buffer to remove non-specific binding filter->wash count 6. Scintillation Counting - Quantify radioactivity on filters wash->count analyze 7. Data Analysis - Calculate IC₅₀ from competition curve - Calculate Kᵢ using Cheng-Prusoff equation count->analyze

Neurotransmitter Uptake Inhibition Assay (IC50)

This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the relevant transporter.

Objective: To determine the IC50 of a test compound for inhibiting norepinephrine uptake via hNET.

Materials:

  • Biological Source: A stable cell line expressing hNET (e.g., HEK293-hNET), plated in 96- or 384-well plates.[16]

  • Substrate: Radiolabeled [³H]-Norepinephrine or a fluorescent substrate mimetic.[1][16]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.[16]

  • Apparatus: Fluorescence plate reader (for fluorescent assays) or scintillation counter (for radiolabeled assays), incubator.[16]

Methodology (Fluorescence-based):

  • Cell Plating: Plate HEK293-hNET cells in poly-D-lysine-coated 96- or 384-well plates and allow them to form a confluent monolayer overnight.[17]

  • Compound Incubation: Remove the culture medium and add the test compound at various concentrations in assay buffer. Incubate for a short period (e.g., 10-20 minutes) at 37°C.[16]

  • Uptake Initiation: Add the fluorescent substrate, often combined with a masking dye that quenches extracellular fluorescence, to all wells to initiate the uptake reaction.[3]

  • Signal Detection: Immediately place the plate in a bottom-read fluorescence plate reader. Measure the increase in intracellular fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode).[3][16]

  • Data Analysis:

    • Plot the rate of uptake (or endpoint fluorescence) against the log concentration of the test compound.

    • Use non-linear regression to fit the dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of substrate uptake.[16]

Conclusion

This comparative analysis highlights the distinct pharmacological profiles of viloxazine, atomoxetine, reboxetine, and maprotiline. While all are classified as norepinephrine reuptake inhibitors, they differ significantly in their potency, selectivity, and interactions with other neurotransmitter systems. Viloxazine stands out with its moderate affinity for NET and a unique modulatory effect on serotonin 5-HT2B and 5-HT2C receptors, suggesting a multifaceted mechanism of action.[6][8] In contrast, atomoxetine and reboxetine are highly potent and selective NET inhibitors.[1][8] Maprotiline is also a potent NET inhibitor but possesses a broader profile with significant antihistaminic and moderate anticholinergic effects.[5] Understanding these quantitative differences and the methodologies used to obtain them is crucial for the rational design and development of novel therapeutics for ADHD, depression, and other CNS disorders.

References

A Comparative Guide to Validating a Stability-Indicating HPLC Method for Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of viloxazine (B1201356) hydrochloride. The methodologies and data presented are based on published research to ensure objectivity and reliability. This document outlines detailed experimental protocols, presents quantitative performance data in tabular format, and includes a visual workflow for method validation to aid researchers in the development and validation of robust analytical methods for this active pharmaceutical ingredient (API).

Viloxazine hydrochloride is a selective norepinephrine (B1679862) reuptake inhibitor used for treating Attention Deficit Hyperactivity Disorder (ADHD).[1] Ensuring its purity and stability over time is critical for safety and efficacy, making a validated stability-indicating analytical method an essential requirement for quality control.

Comparative Analysis of HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound and its related substances. The choice of method often depends on the specific requirements of the analysis, such as the need to resolve particular impurities or the desired run time. Below is a comparison of different chromatographic systems reported in the literature.

Table 1: Comparison of Chromatographic Conditions for Viloxazine HCl Analysis

ParameterMethod 1Method 2Method 3
Column X-bridge phenyl, 250x4.6 mm, 5 µm[1][2]Agilent Eclipse XDB C8, 250 mm x 4.6 mm, 5 µm[3][4]Agilent Eclipse XDB, 150 mm x 4.6 mm, 3.5 µ[5][6]
Mobile Phase Acetonitrile (B52724) : 0.1% Trifluoroacetic Acid (60:40 v/v)[1][2]Gradient of Potassium Phosphate buffer (pH 2.35) and Acetonitrile[3][4]Acetonitrile : 0.1% Triethylamine (40:60 v/v)[5][6]
Elution Mode Isocratic[1]Gradient[3][4]Isocratic[5][6]
Flow Rate 1.0 mL/min[1][2]0.8 mL/min[3][4]1.0 mL/min[6]
Detection (UV) 221 nm[1][2]210 nm[3][4]220 nm[5][6]
Column Temp. Ambient[2]45-55°C[3]25°C[6]

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. These studies expose the drug substance to various stress conditions to produce potential degradation products. The method's ability to separate the intact drug from these degradants proves its specificity.

Table 2: Summary of Forced Degradation Study Results

Stress ConditionReagent/ConditionObserved DegradationReference
Acid Hydrolysis 1N HCl13.4%[1]
Base Hydrolysis 1N NaOH13.1%[1]
Oxidative 30% H₂O₂14.9%[1]
Reductive 30% Sodium Bisulphate11.4%[1]
Thermal 105°C for 6 hours1.9%[1]
Photolytic UV radiation for 6 hoursDegradation Observed[7]

The results confirm that viloxazine is susceptible to degradation under various stress conditions, and the developed HPLC methods can effectively separate the main peak from the degradation products formed.[5][7]

Method Validation Parameters

Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1] Key validation parameters from published methods are summarized below.

Table 3: Comparison of Method Validation Performance Data

ParameterMethod 1Method 2Method 3
Linearity Range Not specified, R² > 0.999[1]Not specified, r² = 0.9998[3][4]12.5–75 µg/mL[5][6]
Correlation Coefficient (r²) > 0.999[1]0.9998[3][4]> 0.999[5]
Accuracy (% Recovery) 98.2% - 100.6%[1]90% - 110% (for impurities)[3][4]95% - 105%[5][6]
Precision (% RSD) < 2.0%[1]Not specified< 2.0%[5][6]
LOD 0.125 µg/mL[1]0.01 µg/g (for impurities)[3][4]Not specified
LOQ 0.413 µg/mL[1]0.03 µg/g (for impurities)[3][4]Not specified
Robustness Unaffected by minor changes in flow rate and mobile phase composition[1]Method confirmed to be robust[3]Method confirmed to be robust[5]

The data demonstrates that the reported methods are linear, accurate, precise, and robust, making them suitable for routine quality control analysis of this compound.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following protocols are based on the methods described in the cited literature.

Protocol 1: RP-HPLC Method (Isocratic)

This protocol is based on the method utilizing a phenyl column.[1]

  • Mobile Phase Preparation: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (60:40 v/v) is prepared and degassed by sonication.[2]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound API in the mobile phase to obtain a concentration of 50 µg/mL.[1]

  • Sample Solution Preparation: For a formulation, use a quantity of powdered tablets equivalent to 50 mg of viloxazine, dissolve in 70 mL of diluent, sonicate for 10 minutes, and dilute to 100 mL. Further dilute 1 mL of this stock to 10 mL to achieve a final concentration of 50 µg/mL.[1]

  • Chromatographic Conditions:

    • Instrument: Waters alliance liquid chromatograph (model 2695) with a photo diode array detector.[1]

    • Column: X-bridge phenyl, 250x4.6 mm, 5 µm.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 221 nm.[1]

    • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Study
  • Acid Degradation: To 1 mL of a stock solution, add 1 mL of 1N HCl. Heat or let stand as required, then neutralize the solution with 1N NaOH before dilution and injection.[1][2]

  • Alkali Degradation: To 1 mL of stock solution, add 1 mL of 1N NaOH. After the specified time, neutralize with 1N HCl, dilute, and inject.[1][2]

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution for the required duration before dilution and analysis.[1]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat in an oven (e.g., 105°C) for a specified period.[7]

  • Photodegradation: Expose the drug solution to UV radiation for a defined period before analysis.[7]

Validation Workflow

The validation of a stability-indicating HPLC method follows a logical sequence of steps as outlined by ICH guidelines to ensure the method is fit for its purpose.

G cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Q2) Dev Initial Method Development Opt Chromatographic Optimization Dev->Opt Refine Conditions ForcedDeg Forced Degradation (Acid, Base, Peroxide, Thermal, Photo) Opt->ForcedDeg Apply Optimized Method Specificity Peak Purity & Specificity Assessment ForcedDeg->Specificity Analyze Stressed Samples Linearity Linearity & Range Specificity->Linearity Confirm Specificity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final Validated Stability-Indicating Method Robustness->Final Method is Validated

Caption: Workflow for the validation of a stability-indicating HPLC method.

This guide provides a comparative overview to assist analytical scientists in selecting and validating a suitable stability-indicating HPLC method for this compound. The presented data and protocols, derived from peer-reviewed literature, offer a solid foundation for method development and implementation in a regulated laboratory environment.

References

A Comparative Guide to Analytical Methods for Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of viloxazine (B1201356) hydrochloride in active pharmaceutical ingredients (APIs) and pharmaceutical formulations. The methodologies presented are based on published research and are intended to assist in the selection of appropriate analytical techniques for quality control, stability studies, and research purposes. This document outlines detailed experimental protocols, presents quantitative performance data in tabular format, and includes visual workflows for method validation and the drug's mechanism of action.

Viloxazine hydrochloride is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Ensuring the quality, safety, and efficacy of this compound products necessitates robust and reliable analytical methods for its quantification and impurity profiling.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are the predominant techniques for the analysis of this compound. The following sections provide a detailed comparison of these methods based on their performance characteristics.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a widely used method for the determination of this compound due to its high specificity, sensitivity, and ability to perform stability-indicating assays.[2]

Table 1: Comparison of Validated RP-HPLC Methods for this compound Analysis

ParameterMethod 1[1]Method 2[3][4]Method 3[2][5]
Column X-bridge phenyl (250x4.6 mm, 5 µm)Azilent C18 (150 mm x 4.6 mm, 5 µm)Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and 0.1% Trifluoroacetic acid (60:40 v/v)0.01N KH2PO4: Acetonitrile (70:30 v/v)Potassium phosphate (B84403) buffer (pH 2.35) and Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection Wavelength 221 nm222 nm210 nm
Linearity Range Not Specified25% to 150% of test concentration0.03% to 0.75% of test concentration (0.8mg/mL)
Correlation Coefficient (R²) > 0.9990.9990.9998
LOD 0.125 µg/mL0.07 µg/mL0.01 µg/g
LOQ 0.413 µg/mL0.20 µg/mL0.03 µg/g
Accuracy (% Recovery) 98.2 - 100.6%Not Specified90 - 110% for impurities
Precision (%RSD) < 2%Repeatability: 0.6%, Intermediate Precision: 0.4%Not Specified
UV-Vis Spectrophotometric Methods

UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the routine analysis of this compound in bulk and pharmaceutical dosage forms.[6][7]

Table 2: Comparison of Validated UV-Vis Spectrophotometric Methods for this compound Analysis [6][7]

ParameterMethod A (Zero-Order Derivative)Method B (First-Order Derivative)
Wavelength Range 200–400 nm200–400 nm
Solvent Milli-Q waterMilli-Q water
Linearity Range Not SpecifiedNot Specified
Correlation Coefficient (R²) 0.99890.9979
LOD 3 µg/mL3 µg/mL
LOQ 9 µg/mL9 µg/mL
Accuracy (% Mean Recovery) 99.65 - 101.31%99.86 - 100.73%
Precision (%RSD) Within acceptable limits as per guidelinesWithin acceptable limits as per guidelines

Experimental Protocols

RP-HPLC Method for this compound Assay[1]

This method is suitable for the quantitative determination of this compound in bulk drug and pharmaceutical formulations.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a PDA detector.

  • Column: X-bridge phenyl (250x4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.1% trifluoroacetic acid in water (60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 221 nm.[1]

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).[1]

4. Sample Solution Preparation:

  • For bulk drug, prepare a solution in the mobile phase with a concentration similar to the standard solution.

  • For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, dilute to a known volume, and filter through a 0.45 µm membrane filter.

5. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

UV-Vis Spectrophotometric Method[6][7]

This method provides a rapid and straightforward approach for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Milli-Q water

2. Instrumentation:

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

3. Preparation of Standard Stock Solution:

  • Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of Milli-Q water to get a concentration of 100 µg/mL.

4. Procedure for Zero-Order Derivative (Method A):

  • From the standard stock solution, prepare a series of dilutions in Milli-Q water to obtain concentrations in the desired linear range.

  • Measure the absorbance of these solutions at the absorption maxima (λmax) against Milli-Q water as a blank.

  • Plot a calibration curve of absorbance versus concentration.

5. Procedure for First-Order Derivative (Method B):

  • Record the first-order derivative spectra of the prepared standard solutions.

  • Measure the peak amplitude at the zero-crossing point.

  • Plot a calibration curve of the derivative peak amplitude versus concentration.

6. Sample Analysis:

  • Prepare a sample solution of appropriate concentration in Milli-Q water.

  • Measure the absorbance or derivative peak amplitude of the sample solution.

  • Determine the concentration of this compound from the respective calibration curve.

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) cluster_documentation Documentation & Implementation define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol optimize_params Optimize Key Parameters develop_protocol->optimize_params specificity Specificity optimize_params->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness range Range robustness->range validation_report Prepare Validation Report range->validation_report implement_qc Implement for Routine QC validation_report->implement_qc

Caption: Workflow for Analytical Method Validation.

viloxazine_moa cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron ne presynaptic->ne Release postsynaptic Postsynaptic Neuron net Norepinephrine Transporter (NET) ne->net Reuptake receptors Adrenergic Receptors ne->receptors Binding viloxazine Viloxazine viloxazine->net Blocks

Caption: Mechanism of Action of Viloxazine.

References

Head-to-Head Comparison of Viloxazine Enantiomers' Potency in Norepinephrine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of viloxazine (B1201356) enantiomers, (S)-viloxazine and (R)-viloxazine, as inhibitors of the norepinephrine (B1679862) transporter (NET). Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) with a complex pharmacological profile that also includes interaction with serotonin (B10506) receptors.[1][2] While viloxazine is administered as a racemic mixture, understanding the distinct contributions of its enantiomers is crucial for a complete pharmacological assessment.

The primary mechanism of action for viloxazine's therapeutic effects in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) is attributed to its inhibition of the norepinephrine transporter, which increases the extracellular concentration of norepinephrine in the synaptic cleft.[1]

Data Presentation: Potency at the Norepinephrine Transporter

While specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values for the individual enantiomers of viloxazine are not widely available in peer-reviewed literature, the existing data consistently indicate a significant difference in their potency. The (S)-enantiomer is reported to be substantially more potent in inhibiting norepinephrine reuptake than the (R)-enantiomer.[1] The following table summarizes the available quantitative data for racemic viloxazine and the qualitative comparison of its enantiomers.

Compound/EnantiomerParameterValueAssay TypeSource
Racemic Viloxazine Ki630 nMRadioligand Binding Assay[3]
IC50260 nM[³H]-Norepinephrine Uptake Assay[3]
(S)-Viloxazine vs. (R)-Viloxazine Relative Potency(S)-enantiomer is ~10x more potent-[1]

Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively. The data for racemic viloxazine represents the combined effect of both enantiomers.

Experimental Protocols

The determination of the inhibitory potency of viloxazine enantiomers on norepinephrine reuptake is typically performed using in vitro assays with cell lines genetically engineered to express the human norepinephrine transporter (hNET) or with synaptosomal preparations from specific brain regions. The two primary methods employed are norepinephrine uptake inhibition assays and radioligand binding assays.

Norepinephrine Uptake Inhibition Assay (Functional Assay)

This assay directly measures the ability of a compound to inhibit the uptake of norepinephrine into cells or synaptosomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each viloxazine enantiomer for the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Culture medium (e.g., DMEM with 10% FBS, selection antibiotic).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled norepinephrine ([³H]-NE).

  • (S)-viloxazine and (R)-viloxazine test compounds.

  • Reference inhibitor (e.g., desipramine).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture hNET-expressing HEK293 cells in appropriate medium until they reach a suitable confluence for the assay.

  • Cell Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of (S)-viloxazine and (R)-viloxazine in assay buffer. Also, prepare solutions of the reference inhibitor and a vehicle control.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the viloxazine enantiomers or control compounds for a specified time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Add a fixed concentration of [³H]-NE to each well to initiate the uptake process.

  • Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C to allow for norepinephrine uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]-NE.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of the reference inhibitor) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the viloxazine enantiomers relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture hNET-expressing Cell Culture plate_cells Cell Plating in 96-well Plates cell_culture->plate_cells pre_incubation Pre-incubate Cells with Enantiomers plate_cells->pre_incubation compound_prep Prepare (S)- and (R)-Viloxazine Dilutions compound_prep->pre_incubation add_radioligand Add [³H]-Norepinephrine pre_incubation->add_radioligand incubation Incubate to Allow Uptake add_radioligand->incubation terminate_uptake Terminate Uptake & Wash Cells incubation->terminate_uptake lysis_counting Cell Lysis & Scintillation Counting terminate_uptake->lysis_counting calc_inhibition Calculate % Inhibition lysis_counting->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Values plot_curve->determine_ic50

Caption: Experimental workflow for norepinephrine uptake inhibition assay.

Norepinephrine_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds to NE_Vesicle NE Vesicle NE_Vesicle->NE Release Viloxazine (S)-Viloxazine (R)-Viloxazine Viloxazine->NET Inhibits

Caption: Norepinephrine reuptake and its inhibition by viloxazine.

References

A Comparative Guide to the In Vivo Reproducibility of Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacological effects of viloxazine (B1201356) hydrochloride with alternative norepinephrine (B1679862) reuptake inhibitors (NRIs), atomoxetine (B1665822) and reboxetine (B1679249). The information presented is collated from preclinical studies to aid in the understanding of their comparative neurochemical profiles and mechanisms of action.

In Vivo Neurotransmitter Modulation in the Prefrontal Cortex

In vivo microdialysis studies in freely moving rats have been instrumental in elucidating the effects of viloxazine and its alternatives on extracellular neurotransmitter levels in the prefrontal cortex (PFC), a key brain region implicated in Attention-Deficit/Hyperactivity Disorder (ADHD).

Comparative Effects on Extracellular Neurotransmitter Levels

The following table summarizes the peak effects of viloxazine, atomoxetine, and reboxetine on norepinephrine (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) levels in the rat PFC following intraperitoneal (i.p.) administration.

DrugDose (mg/kg, i.p.)Peak Increase in NE (% of Baseline)Peak Increase in DA (% of Baseline)Peak Increase in 5-HT (% of Baseline)Study Reference(s)
Viloxazine 30~300%~250%~200%[1]
50~650%~670%~506%
Atomoxetine 3~300%~300%No significant change
Reboxetine 5~181%Not ReportedNot Reported[2]
15~242%No significant changeSlightly increased (~142%)[3][4]

In Vitro Pharmacological Profile

The distinct in vivo effects of these compounds are underpinned by their differing affinities for various neurotransmitter transporters and receptors.

Comparative Binding Affinities (Ki, nM) and Functional Potencies (IC50/EC50, µM)
TargetViloxazineAtomoxetineReboxetine
Norepinephrine Transporter (NET) Ki: 630 - 2300 nM[5][6]Ki: 3.4 nM[5]Ki: 8.2 nM[5]
IC50: 0.26 µM[7]
Serotonin Transporter (SERT) Ki: >10,000 nM[5]Ki: 390 nM[5]Ki: 1070 nM[5]
Dopamine Transporter (DAT) Ki: >100,000 nM[5]Ki: 1750 nMNot Reported
5-HT2B Receptor Ki: 6.40 µM (Antagonist)[6]Not ReportedNot Reported
IC50: 27 µM (Antagonist)[5]
5-HT2C Receptor Ki: 3.90 µM (Agonist)[6]Not ReportedNot Reported
EC50: 32 µM (Agonist)[5]
5-HT7 Receptor Ki: 1.9 µM (Antagonist)[7]Not ReportedNot Reported

Experimental Protocols

The following section details a representative experimental protocol for in vivo microdialysis in rats, as compiled from the cited literature.[1][3][8][9][10][11][12][13]

In Vivo Microdialysis in Freely Moving Rats

Objective: To measure extracellular levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) in the prefrontal cortex of freely moving rats following administration of the test compound.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats.[1]

  • Age: 8 weeks old.[1]

  • Housing: Animals are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

2. Surgical Procedure:

  • Anesthesia: Rats are anesthetized with a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).[8]

  • Stereotaxic Implantation: The anesthetized rat is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the medial prefrontal cortex. The cannula is secured to the skull using dental cement.

  • Recovery: A dummy cannula is inserted to keep the guide patent, and the animal is allowed a post-operative recovery period of several days.[1]

3. Microdialysis Procedure:

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula of the freely moving rat.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[1]

  • Stabilization: A stabilization period of at least one to two hours is allowed to achieve baseline neurotransmitter levels.

  • Baseline Sample Collection: Baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).[1]

4. Drug Administration and Sample Collection:

  • Administration: The test compound (viloxazine, atomoxetine, or reboxetine) or vehicle is administered via intraperitoneal (i.p.) injection at the desired doses.[1]

  • Post-Dose Collection: Dialysate samples continue to be collected at regular intervals for several hours post-administration to monitor changes in neurotransmitter levels.

5. Sample Analysis:

  • Quantification: The concentrations of NE, DA, and 5-HT in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Expression: Results are typically expressed as a percentage of the baseline levels for each animal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of viloxazine and a typical experimental workflow for in vivo microdialysis.

viloxazine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron viloxazine Viloxazine net Norepinephrine Transporter (NET) viloxazine->net Inhibits ne Norepinephrine (NE) net->ne Reuptake da Dopamine (DA) net->da Reuptake (in PFC) increase_ne Increased Extracellular NE net->increase_ne increase_da Increased Extracellular DA net->increase_da ht2b 5-HT2B Receptor increase_5ht Modulated 5-HT Signaling ht2b->increase_5ht ht2c 5-HT2C Receptor ht2c->increase_5ht serotonin Serotonin (5-HT) serotonin->ht2b serotonin->ht2c viloxazine2 Viloxazine viloxazine2->ht2b Antagonist viloxazine2->ht2c Agonist

Caption: Proposed signaling pathway of viloxazine hydrochloride.

microdialysis_workflow start Start surgery Stereotaxic Surgery: Guide Cannula Implantation start->surgery recovery Post-operative Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & System Stabilization probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Drug/Vehicle Administration (i.p.) baseline->drug_admin post_dose Post-dose Sample Collection drug_admin->post_dose analysis HPLC-ED Analysis of Neurotransmitters post_dose->analysis data Data Expression (% of Baseline) analysis->data end End data->end

Caption: Experimental workflow for in vivo microdialysis.

References

A Comparative Analysis of Viloxazine Hydrochloride and Novel Antidepressant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of viloxazine (B1201356) hydrochloride against two novel antidepressant compounds, gepirone (B1671445) and zuranolone (B1405386). The information presented is intended for an audience of researchers, scientists, and drug development professionals, with a focus on mechanism of action, clinical efficacy, and safety profiles, supported by experimental data.

Executive Summary

The landscape of antidepressant pharmacotherapy is evolving beyond traditional monoamine reuptake inhibition. This guide benchmarks viloxazine hydrochloride, a selective norepinephrine (B1679862) reuptake inhibitor with serotonergic activity, against two recently approved antidepressants with distinct mechanisms: gepirone, a serotonin (B10506) 1A (5-HT1A) receptor partial agonist, and zuranolone, a positive allosteric modulator of the GABA-A receptor. While viloxazine has been repurposed for ADHD, its historical use as an antidepressant provides a basis for comparison. Gepirone and zuranolone represent significant departures from conventional antidepressant mechanisms, offering new therapeutic avenues for major depressive disorder (MDD) and postpartum depression (PPD), respectively.

Mechanisms of Action

The three compounds exhibit fundamentally different primary mechanisms of action at the cellular level.

This compound: Viloxazine's primary mechanism is the selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1][2][3] It also demonstrates serotonergic activity through antagonism at 5-HT2B receptors and agonism at 5-HT2C receptors, which contributes to an increase in serotonin levels in the prefrontal cortex.[2][4][5]

Gepirone: Gepirone is a selective partial agonist of the 5-HT1A receptor.[6][7] Its antidepressant effect is thought to be mediated by its modulatory action on the serotonergic system.[6] Activation of 5-HT1A receptors leads to a cascade of intracellular events, including the modulation of adenylyl cyclase and ion channel activity, ultimately influencing neuronal excitability.[8]

Zuranolone: Zuranolone is a neuroactive steroid that acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[9][10] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, zuranolone helps to rebalance (B12800153) dysregulated neural circuits implicated in depression.[9][10]

Signaling Pathway Diagrams

Viloxazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits S_HT_2B 5-HT2B Receptor (Antagonist) Viloxazine->S_HT_2B Blocks S_HT_2C 5-HT2C Receptor (Agonist) Viloxazine->S_HT_2C Activates NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake NE_synapse NE NE_vesicle->NE_synapse Release Serotonin_synapse Serotonin S_HT_2C->Serotonin_synapse Increases Release Postsynaptic_Receptors Postsynaptic Adrenergic Receptors NE_synapse->Postsynaptic_Receptors Binds to Neuronal_Response Altered Neuronal Excitability Postsynaptic_Receptors->Neuronal_Response Leads to

Gepirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gepirone_pre Gepirone _5HT1A_auto 5-HT1A Autoreceptor (Partial Agonist) Gepirone_pre->_5HT1A_auto Binds to Serotonin_vesicle Serotonin _5HT1A_auto->Serotonin_vesicle Modulates Release Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release _5HT1A_post Postsynaptic 5-HT1A Receptor (Partial Agonist) Serotonin_synapse->_5HT1A_post Gepirone_post Gepirone Gepirone_post->_5HT1A_post Binds to Adenylyl_Cyclase Adenylyl Cyclase _5HT1A_post->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Response Altered Neuronal Excitability cAMP->Neuronal_Response

Zuranolone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds to Zuranolone Zuranolone Zuranolone->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- Influx

Clinical Efficacy

The clinical efficacy of these compounds has been evaluated in different patient populations and with different primary endpoints, reflecting their distinct development paths.

CompoundIndicationKey Clinical Trial(s)Primary Efficacy EndpointMean Change from Baseline (Drug vs. Placebo)Responder Rate (Drug vs. Placebo)Remission Rate (Drug vs. Placebo)
Viloxazine ADHD (Adults)Phase 3 (NCT04016779)Change in AISRS Total Score-15.5 vs. -11.7[11]30% Response Rate: Significantly higher than placebo (p=0.0395)[12]Not Reported
Gepirone MDDPhase 3 (pooled data)Change in HAM-D-17 ScoreStatistically significant improvement vs. placebo[13]HAM-D-17 Responders (Week 8): Significantly more patients than placebo[14]HAM-D-17 Remitters (Week 8): 28.7% vs. 14.9%[14]
Zuranolone PPDSKYLARK (Phase 3)[15]Change in HAM-D-17 Score at Day 15-15.6 vs. -11.6[15]57.0% vs. 38% (at Day 15)[16]Remission at Day 15: Higher in the zuranolone arm[17]

Safety and Tolerability

The side effect profiles of the three compounds are distinct, consistent with their different mechanisms of action.

CompoundCommon Adverse Events (Incidence ≥5% and > Placebo)Serious Adverse Events
Viloxazine Insomnia (23%), Headache (17%), Somnolence (12%), Fatigue (12%), Nausea (12%), Decreased appetite (10%), Dry mouth (10%), Constipation (6%)[18][19]Suicidal thoughts and behaviors (Boxed Warning)[19]
Gepirone Dizziness (45-49%), Nausea (35-36%), Insomnia (15%), Abdominal pain (7%), Dyspepsia (6%)[20]QT interval prolongation[8]
Zuranolone Somnolence (26.5%), Dizziness (13.3%), Sedation (11.2%), Headache (9.2%), Diarrhea (6.1%), Nausea (5.1%), Urinary tract infection (5.1%)[12]Impaired ability to drive or engage in other potentially hazardous activities (Boxed Warning)[21]

Experimental Protocols: A Comparative Overview

The clinical development programs for these compounds reflect their intended indications and mechanisms. Below is a generalized overview of a typical Phase 3 clinical trial design for a novel antidepressant, followed by specifics for each compound.

Experimental_Workflow Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., HAM-D, MADRS) Screening->Baseline Randomization Randomization (1:1 or 2:1 Drug:Placebo) Baseline->Randomization Treatment Double-Blind Treatment Period (Fixed or Flexible Dosing) Randomization->Treatment Follow_up Follow-up Assessments (Efficacy and Safety) Treatment->Follow_up Endpoint Primary Endpoint Analysis (e.g., Change from Baseline at Week 8) Follow_up->Endpoint

Viloxazine (for ADHD):

  • Design: Phase 3, randomized, double-blind, placebo-controlled, parallel-group, flexible-dose study.[22]

  • Participants: Adults (18-65 years) with a primary diagnosis of ADHD.[22]

  • Intervention: Flexible daily doses of viloxazine extended-release (200-600 mg) or placebo for 6 weeks.[22]

  • Primary Outcome: Change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at the end of the study.[10]

Gepirone (for MDD):

  • Design: 8-week, double-blind, placebo-controlled studies.[13]

  • Participants: Adult outpatients with a DSM-IV diagnosis of moderate-to-severe MDD and a baseline Hamilton Rating Scale for Depression (HAM-D-17) score of ≥20.[14]

  • Intervention: Gepirone extended-release (20-80 mg/day) or placebo.[14]

  • Primary Outcome: Change from baseline in the HAM-D-17 total score at week 8.[14]

Zuranolone (for PPD):

  • Design: Phase 3, randomized, double-blind, placebo-controlled, parallel-group study (SKYLARK).[15]

  • Participants: Women (18-45 years) with severe PPD (HAM-D-17 score ≥26).[23]

  • Intervention: Zuranolone 50 mg or placebo administered orally once daily in the evening for 14 days.[6][18]

  • Primary Outcome: Change from baseline in HAM-D-17 total score at day 15.[6][18]

Conclusion

Viloxazine, gepirone, and zuranolone represent distinct approaches to treating depressive symptoms. Viloxazine's dual noradrenergic and serotonergic mechanism, while historically applied to depression, is now primarily leveraged for ADHD. Gepirone offers a targeted approach through 5-HT1A receptor modulation for the treatment of MDD. Zuranolone introduces a novel, rapid-acting mechanism for PPD by enhancing GABAergic inhibition. The choice of agent in a clinical or research setting will depend on the specific patient population, the desired onset of action, and the tolerability profile. This guide provides a foundational comparison to aid in the evaluation and further investigation of these compounds.

References

A Comparative Analysis of Viloxazine and its Major Metabolite Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of viloxazine (B1201356) and its primary metabolite, 5-hydroxyviloxazine (B12724933) glucuronide. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of viloxazine's absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary

Viloxazine, a selective norepinephrine (B1679862) reuptake inhibitor, undergoes extensive metabolism in humans. The primary metabolic pathway involves hydroxylation to 5-hydroxyviloxazine, predominantly mediated by the cytochrome P450 enzyme CYP2D6, followed by glucuronidation to form 5-hydroxyviloxazine glucuronide (5-HVLX-gluc), the major circulating metabolite.[1][2][3][4] This process is facilitated by the enzymes UGT1A9 and UGT2B15.[2] While CYP2D6 is the main enzyme in the initial hydroxylation, minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 have also been noted.[4] The pharmacokinetic profile of viloxazine is linear and dose-proportional, with distinct differences observed between immediate-release (IR) and extended-release (ER) formulations. The ER formulation results in a delayed time to peak concentration (Tmax) and a longer elimination half-life compared to the IR form.[5][6][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for viloxazine and its major metabolite, 5-hydroxyviloxazine glucuronide, across different formulations and populations.

Table 1: Pharmacokinetics of Viloxazine
FormulationPopulationDoseCmax (μg/mL)Tmax (hours)AUC (μg·h/mL)Half-life (t½) (hours)
Immediate-Release Healthy Adults300 mg3.60 ± 0.581.43 ± 0.43N/A2-5[5]
Extended-Release Healthy Adults700 mg4.73 ± 0.865N/A7.02 ± 4.74[5]
Extended-Release Children (6-11 years)100 mg1.60 ± 0.70N/A19.29 ± 8.88N/A
Extended-Release Children (6-11 years)200 mg2.83 ± 1.31N/A34.72 ± 16.53N/A
Extended-Release Children (6-11 years)400 mg5.61 ± 2.48N/A68.00 ± 28.51N/A
Extended-Release Adolescents (12-17 years)200 mg2.06 ± 0.90N/A25.78 ± 11.55N/A
Extended-Release Adolescents (12-17 years)400 mg4.08 ± 1.67N/A50.80 ± 19.76N/A
Extended-Release Adolescents (12-17 years)600 mg6.49 ± 2.87N/A79.97 ± 36.91N/A
Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Sources:[5][6][7]
Table 2: Pharmacokinetics of 5-Hydroxyviloxazine Glucuronide (5-HVLX-gluc)
Formulation AdministeredPopulationDoseCmax (μg/mL)Tmax (hours)AUCHalf-life (t½)
Extended-Release Viloxazine Healthy Adults700 mg3.43 ± 0.926 (median)N/AN/A
Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Source:[8]

Mandatory Visualization

The metabolic pathway of viloxazine is illustrated below.

viloxazine_metabolism Viloxazine Viloxazine Metabolite1 5-Hydroxyviloxazine Viloxazine->Metabolite1 CYP2D6 (major) CYP1A2, 2B6, 2C9, 2C19, 3A4 (minor) Metabolite2 5-Hydroxyviloxazine Glucuronide (5-HVLX-gluc) Metabolite1->Metabolite2 UGT1A9 UGT2B15 Excretion Renal Excretion Metabolite2->Excretion

Caption: Metabolic pathway of viloxazine.

The following diagram illustrates a typical experimental workflow for pharmacokinetic analysis.

pk_workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing Dosing Drug Administration (e.g., Single Oral Dose) BloodSampling Serial Blood Sampling (pre-dose and post-dose timepoints) Dosing->BloodSampling SampleProcessing Plasma Separation BloodSampling->SampleProcessing Bioanalysis LC-MS/MS Quantification (Viloxazine & Metabolites) SampleProcessing->Bioanalysis PK_Analysis Non-Compartmental Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing rigorous methodologies. Below are summaries of the typical experimental protocols.

Study 1: Pharmacokinetics in Healthy Adults
  • Objective: To assess the pharmacokinetic profile of single-dose viloxazine extended-release and its major metabolite.

  • Study Design: This was a single-center, open-label study.[9]

  • Subjects: Healthy adult volunteers.[9]

  • Dosing: Participants received a single oral dose of 700 mg viloxazine extended-release after an overnight fast.[9]

  • Sample Collection: Blood samples were collected at pre-dose (0 hours) and at numerous time points post-dose (e.g., 0.5, 1, 2, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours).[9]

  • Analytical Method: Plasma concentrations of viloxazine and 5-HVLX-gluc were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][10] The lower limit of quantification for viloxazine was 0.01 µg/mL and for 5-HVLX-gluc was 0.005 µg/mL.[10]

  • Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, were determined using non-compartmental analysis.[9]

Study 2: Population Pharmacokinetics in Pediatric Subjects
  • Objective: To characterize the population pharmacokinetics of viloxazine and 5-HVLX-gluc in children and adolescents with Attention Deficit/Hyperactivity Disorder (ADHD).

  • Study Design: Data were pooled from four Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.[6]

  • Subjects: A total of 495 pediatric subjects (ages 6-17) with ADHD who received viloxazine ER.[10]

  • Dosing: Subjects received once-daily doses of viloxazine ER at 100 mg, 200 mg, 400 mg, or 600 mg.[6][10]

  • Sample Collection: Sparse blood samples were collected during the trials.

  • Analytical Method: Plasma concentrations of viloxazine and 5-HVLX-gluc were measured using a validated LC-MS/MS method.[10]

  • Data Analysis: A population pharmacokinetic model was developed using a non-linear mixed-effects modeling approach. A one-compartment model with first-order absorption and elimination for viloxazine, and first-order formation and elimination for the metabolite, was used to describe the data.[6] Body weight was identified as a significant covariate impacting drug exposure.[6]

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical compounds like Viloxazine Hydrochloride. Adherence to established safety protocols is not only a matter of regulatory compliance but a cornerstone of a safe and sustainable research environment. This guide provides essential, immediate safety and logistical information for the operational disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this process.[1][2] The Resource Conservation and Recovery Act (RCRA) provides the foundational guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][3] It is crucial to note that state regulations may impose stricter requirements than federal law.[1]

This compound is not classified as a controlled substance, which simplifies its disposal relative to scheduled compounds.[4] However, its classification as harmful if swallowed (Acute Toxicity, Oral, Category 4) necessitates careful handling and disposal to prevent accidental ingestion and environmental contamination.[5]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is synthesized from safety data sheets and general pharmaceutical waste guidelines.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6][7]

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound solid material should be collected in a designated, clearly labeled, and sealed container. This container should be compatible with the subsequent disposal method (e.g., incineration).

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing papers, contaminated gloves, or absorbent materials from a spill cleanup, should also be placed in the designated hazardous waste container.[8]

    • Solutions: Aqueous solutions of this compound should not be disposed of down the drain.[5][8] They should be collected in a separate, sealed, and labeled container for hazardous liquid waste.

  • Spill Management: In the event of a spill, avoid generating dust.[8] The area should be evacuated if necessary.[9] The spilled material should be swept up or vacuumed, and the area decontaminated.[5][8] All cleanup materials must be disposed of as hazardous waste.[5]

  • Final Disposal:

    • The primary recommended method for the disposal of this compound is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[8]

    • Engage a licensed hazardous material disposal company to handle the transport and final disposal of the collected waste.[8][10] Ensure that all federal, state, and local regulations are strictly followed.[8]

  • Packaging Disposal: Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the product itself.[8]

Quantitative Data Summary

Hazard ClassificationDetailsSource
Acute Oral Toxicity Category 4: Harmful if swallowed[5]
Transport Regulation (DOT/IATA) Not regulated as dangerous goods[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.

Viloxazine_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Unused/Expired Product, Contaminated Disposables) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid->collect_liquid cleanup_spill Contain and Clean Up Spill (Avoid Dust Generation) spill->cleanup_spill storage Store Waste in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_spill Collect Cleanup Materials in Hazardous Waste Container cleanup_spill->collect_spill collect_spill->storage disposal_co Contact Licensed Hazardous Waste Disposal Company storage->disposal_co incineration Incineration at a Permitted Facility disposal_co->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Viloxazine Hydrochloride is of utmost importance. Adherence to rigorous safety protocols is essential to minimize exposure risk and ensure a secure laboratory environment.[1] This document provides comprehensive, step-by-step guidance on personal protective equipment (PPE), operational procedures for handling, and disposal plans for this compound.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against accidental exposure when working with this compound.[1] The following table summarizes the recommended PPE based on safety data sheets.

Protection TypeSpecific RecommendationsStandards/Considerations
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields are mandatory.[1][2][3] A face shield may be necessary if there is a risk of splashes.[1]Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3]
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber are required.[4] Gloves must be inspected for integrity before each use.[1][3]Should comply with EU Directive 89/686/EEC and the standard EN 374.[1][3][4] For nitrile rubber gloves, a thickness of 0.11 mm provides a breakthrough time of approximately 480 minutes.[4]
Skin and Body Protection A lab coat, long-sleeved clothing, or a full protective suit should be worn.[1][4] In some situations, fire/flame resistant and impervious clothing may be necessary.[1][3]The selection should be based on a site-specific risk assessment.
Respiratory Protection Under normal handling conditions with adequate ventilation, respiratory protection is generally not required.[1][4] However, if dust or aerosols are likely to be generated, or if exposure limits are exceeded, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to engineering controls.[1][3]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]

Operational Plan for Handling

Safe handling practices are critical to prevent contamination and accidental exposure.

Engineering Controls:

  • Work in a well-ventilated area.

  • Whenever possible, use a laboratory fume hood or other forms of local exhaust ventilation.[3]

  • Ensure that a safety shower and eye wash station are readily accessible.[6][7]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[4][5]

    • Avoid the formation of dust and aerosols.[2][5]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before breaks.[4][5]

    • Decontaminate all surfaces and equipment after use.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

  • Waste Container: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal Method: The substance and its container must be disposed of at an approved waste disposal plant.[4] Do not allow the product to enter drains, sewers, or water bodies.[2][4]

  • Regulations: All disposal practices must comply with local, state, and federal regulations.

Accidental Release Measures

In the event of a spill, a swift and safe response is essential.

Immediate Actions:

  • Evacuate: Immediately evacuate all personnel from the affected area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.

  • Secure: Prevent entry into the spill area.

Spill Cleanup Procedure:

  • Wear Full PPE: Before entering the spill area, don all required PPE, including respiratory protection.[1]

  • Containment: Prevent further spread of the spilled material.

  • Cleanup:

    • Avoid generating dust.[1]

    • Carefully sweep or vacuum up the spilled solid material.

    • Place the collected material into a suitable, labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.

  • Disposal: Dispose of all cleanup materials as hazardous waste according to the disposal plan.

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow cluster_Spill Spill Occurs cluster_ImmediateActions Immediate Actions cluster_Cleanup Cleanup Procedure cluster_Disposal Disposal Spill Spill of Viloxazine Hydrochloride Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure Secure the Area Ventilate->Secure DonPPE Don Full PPE (including respiratory protection) Secure->DonPPE Contain Contain Spill DonPPE->Contain Cleanup Clean Up Spill (Avoid Dust Generation) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste in Accordance with Regulations Decontaminate->Dispose

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.